(3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C41H70N7O18P3S |
|---|---|
Molekulargewicht |
1074.0 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2S,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S,11Z,14Z)-3-hydroxyicosa-11,14-dienethioate |
InChI |
InChI=1S/C41H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(49)24-32(51)70-23-22-43-31(50)20-21-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h8-9,11-12,27-30,34-36,40,49,52-53H,4-7,10,13-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/b9-8-,12-11-/t29-,30-,34+,35+,36-,40-/m0/s1 |
InChI-Schlüssel |
MNTSLNSVZACNCX-KVSQTSFHSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to the Mitochondrial Biosynthesis of (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA
Abstract
This technical guide provides an in-depth exploration of the biological synthesis of (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA, a key intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids (PUFAs). The synthesis of this molecule is a critical step in the catabolism of eicosa-cis,cis-11,14-dienoic acid, an omega-6 fatty acid. This document details the enzymatic cascade responsible for its formation, with a primary focus on the stereospecific hydration reaction catalyzed by Enoyl-CoA Hydratase (ECH). We will dissect the underlying biochemical mechanisms, provide validated experimental protocols for its study, and discuss the broader physiological and pathological context. This guide is intended for researchers, biochemists, and drug development professionals engaged in the study of lipid metabolism and related therapeutic areas.
Part 1: Foundational Concepts in PUFA Metabolism
The Precursor: Eicosa-cis,cis-11,14-dienoic Acid
Eicosa-cis,cis-11,14-dienoic acid (EDA) is a 20-carbon omega-6 polyunsaturated fatty acid, denoted as 20:2(n-6).[1] It is a naturally occurring PUFA found in various animal tissues and some plant sources.[1] EDA is derived from the elongation of linoleic acid and serves as a precursor for other bioactive lipids, including dihomo-gamma-linolenic acid (DGLA) and arachidonic acid (AA). Its metabolism is integral to cellular energy homeostasis and the generation of signaling molecules. Before it can be catabolized for energy, EDA must be activated and transported into the mitochondrial matrix, the primary site of fatty acid oxidation.
An Overview of Mitochondrial Beta-Oxidation
Mitochondrial beta-oxidation is the core catabolic process by which fatty acid molecules are broken down to produce acetyl-CoA, NADH, and FADH₂.[2] This multi-step process occurs in a cyclical manner, with each cycle shortening the fatty acyl chain by two carbons.[3] The four core reactions of each cycle are:
-
Dehydrogenation by an acyl-CoA dehydrogenase.
-
Hydration by an enoyl-CoA hydratase.
-
Dehydrogenation by a 3-hydroxyacyl-CoA dehydrogenase.
-
Thiolysis by a thiolase.
While this pathway is straightforward for saturated fatty acids, the presence of cis double bonds in PUFAs like EDA necessitates the action of auxiliary enzymes to resolve non-standard intermediates.
Part 2: The Core Biosynthetic Pathway of this compound
The synthesis of this compound occurs during the first cycle of beta-oxidation of its parent fatty acid. The process is a two-step enzymatic sequence within the mitochondrial matrix.
Step 1: Substrate Activation and First Dehydrogenation
Prior to entering the mitochondrion, eicosa-cis,cis-11,14-dienoic acid is activated in the cytoplasm to its CoA thioester, Eicosa-cis,cis-11,14-dienoyl-CoA, by an acyl-CoA synthetase. Following transport into the mitochondrial matrix via the carnitine shuttle, the first catalytic step of beta-oxidation commences. An Acyl-CoA Dehydrogenase (ACAD) catalyzes the oxidation of Eicosa-cis,cis-11,14-dienoyl-CoA, introducing a trans double bond between the α (C2) and β (C3) carbons. This reaction is FAD-dependent and yields trans-2, cis-11, cis-14-eicosatrienoyl-CoA and FADH₂.
Step 2: Stereospecific Hydration by Enoyl-CoA Hydratase (ECH)
The formation of the target molecule is catalyzed by Enoyl-CoA Hydratase (ECH, EC 4.2.1.17) , also known as crotonase.[4] This enzyme facilitates the stereospecific syn-addition of a water molecule across the newly formed trans-2 double bond.[5][6] This hydration results exclusively in the formation of the (3S)-hydroxyacyl-CoA stereoisomer, which is the required substrate for the subsequent enzyme in the pathway.[4][7]
Causality of Stereospecificity: The rigid architecture of the ECH active site is crucial for this outcome. Two key glutamate residues, Glu-144 and Glu-164 (in rat liver ECH), act in concert to activate a single water molecule.[5][8] This activated water molecule attacks the C3 of the substrate, while a proton is delivered to the C2, yielding the (3S)-hydroxy product.[7][8] This precise positioning prevents the formation of the (3R) isomer from a trans-2-enoyl-CoA substrate.
Caption: Biosynthesis of the target molecule in the mitochondrion.
Part 3: Downstream Fate and Physiological Significance
Following its synthesis, this compound is immediately processed by the next enzyme in the beta-oxidation spiral.
Oxidation by 3-Hydroxyacyl-CoA Dehydrogenase (HADH)
L-3-hydroxyacyl-CoA dehydrogenase (HADH, EC 1.1.1.35) catalyzes the NAD⁺-dependent oxidation of the 3-hydroxyl group to a keto group.[9][10] This reaction converts this compound into 3-keto-eicosa-cis,cis-11,14-dienoyl-CoA, generating NADH in the process.[9] HADH exhibits a preference for medium to short-chain substrates but is active on longer chains as well.[11][12]
Thiolytic Cleavage
The final step of the cycle is the thiolytic cleavage of the 3-ketoacyl-CoA intermediate by beta-ketothiolase . This reaction releases a molecule of acetyl-CoA, which enters the citric acid cycle, and an 18-carbon acyl-CoA (octadeca-cis,cis-9,12-dienoyl-CoA) that proceeds to the next cycle of beta-oxidation.
Table 1: Key Enzymes and Reactions
| Step | Enzyme | Substrate | Product(s) | Cofactor |
| 1 | Acyl-CoA Dehydrogenase (ACAD) | Eicosa-cis,cis-11,14-dienoyl-CoA | trans-2,...-Eicosatrienoyl-CoA, FADH₂ | FAD |
| 2 | Enoyl-CoA Hydratase (ECH) | trans-2,...-Eicosatrienoyl-CoA | (3S)-Hydroxy-...-dienoyl-CoA | H₂O |
| 3 | 3-Hydroxyacyl-CoA Dehydrogenase (HADH) | (3S)-Hydroxy-...-dienoyl-CoA | 3-Keto-...-dienoyl-CoA, NADH, H⁺ | NAD⁺ |
| 4 | Beta-Ketothiolase | 3-Keto-...-dienoyl-CoA | Acetyl-CoA, Octadeca-cis,cis-9,12-dienoyl-CoA | CoA-SH |
Part 4: Experimental Methodologies
The study of this biosynthetic pathway requires robust methods for enzyme activity measurement and product identification. The protocols described below are designed to be self-validating by incorporating appropriate controls.
Protocol: Spectrophotometric Assay for Coupled ECH-HADH Activity
This assay measures the activity of Enoyl-CoA Hydratase by coupling it to the subsequent HADH reaction and monitoring the production of NADH, which absorbs light at 340 nm.
Rationale: Direct measurement of ECH activity is difficult as the hydration reaction does not involve a chromophoric change. By providing an excess of HADH and NAD⁺, the rate-limiting step becomes the ECH-catalyzed hydration, allowing for its quantification through the subsequent, easily measured HADH reaction.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a 1 mL quartz cuvette, prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.0), 50 µM NAD⁺, and 5 units of purified L-3-hydroxyacyl-CoA dehydrogenase.
-
Source of ECH: Add a defined amount of mitochondrial extract or purified Enoyl-CoA Hydratase to the cuvette.
-
Equilibration: Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate and to record a baseline absorbance at 340 nm.
-
Initiation: Initiate the reaction by adding the substrate, trans-2-enoyl-CoA (a suitable analog like crotonyl-CoA is often used for general activity, or a custom-synthesized C20:3 substrate for specificity), to a final concentration of 50 µM.
-
Data Acquisition: Immediately monitor the increase in absorbance at 340 nm over 5-10 minutes using a spectrophotometer.
-
Control Reactions:
-
No ECH control: Run the reaction without the ECH enzyme source to ensure no background NADH production.
-
No Substrate control: Run the reaction without the enoyl-CoA substrate to establish the baseline.
-
-
Calculation: Calculate the rate of NADH production using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).
Caption: Workflow for the coupled spectrophotometric assay.
Protocol: HPLC-Based Product Identification
To confirm the identity of the synthesized this compound, High-Performance Liquid Chromatography (HPLC) can be used to separate and detect the reaction products.
Rationale: HPLC provides high-resolution separation of structurally similar lipid molecules, allowing for the definitive identification of the hydroxyacyl-CoA intermediate when compared against a synthesized standard.
Step-by-Step Methodology:
-
In Vitro Reaction: Perform a scaled-up version of the ECH reaction (Step 1 from 4.1, without the coupled HADH enzyme) for 30 minutes at 37°C.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Sample Preparation: Transfer the supernatant to an HPLC vial for analysis.
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: Employ a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detection: Monitor the eluent using a UV detector at 260 nm (for the CoA moiety) and/or a mass spectrometer for definitive mass identification.
-
-
Validation: Compare the retention time and mass spectrum of the product peak with a known analytical standard of this compound.
Part 5: Broader Context and Future Directions
The efficient synthesis and degradation of hydroxyacyl-CoA intermediates are paramount for cellular health. Deficiencies in the enzymes of this pathway, such as 3-hydroxyacyl-CoA dehydrogenase deficiency, are inherited metabolic disorders that prevent the body from effectively converting fats into energy.[13] These conditions highlight the critical nature of each step in the beta-oxidation spiral.
Understanding the substrate specificity and kinetics of enzymes like ECH and HADH towards various PUFAs is a key area of research. This knowledge can inform the development of therapeutics for metabolic disorders and provide insights into the role of lipid metabolism in diseases like cancer and neurodegenerative conditions.[11] Further investigation into the regulatory mechanisms governing PUFA oxidation will undoubtedly uncover new targets for pharmacological intervention.
References
- 1. Eicosadienoic acid - Wikipedia [en.wikipedia.org]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]
- 4. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 5. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Structural mechanism of enoyl-CoA hydratase: three atoms from a single water are added in either an E1cb stepwise or concerted fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. 3-Hydroxyacyl-CoA Dehydrogenase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
Technical Guide: The Endogenous Role and Analysis of (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA
An in-depth analysis of the scientific literature reveals that "(3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA" is a highly specific chemical name that does not correspond to a widely studied or commonly recognized endogenous metabolite. The parent fatty acid, eicosa-cis,cis-11,14-dienoic acid, is known as dihomo-γ-linolenic acid (DGLA), a key intermediate in the metabolism of omega-6 fatty acids.
The specified molecule represents the Coenzyme A (CoA) thioester of DGLA that has been hydroxylated at the third carbon (C3) position with a specific (S) stereochemistry. This structure strongly suggests it is an intermediate in the mitochondrial beta-oxidation of DGLA.
Therefore, this technical guide will focus on the endogenous role of this compound as a metabolic intermediate in the beta-oxidation of dihomo-γ-linolenic acid (DGLA) . We will explore its formation, subsequent processing, physiological significance, and the methodologies used for its study.
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a specific chiral intermediate formed during the mitochondrial beta-oxidation of dihomo-γ-linolenic acid (DGLA; 20:3n-6). While not a signaling molecule in its own right, its transient existence is critical for the complete catabolism of DGLA, a physiologically important polyunsaturated fatty acid. Understanding the metabolic flux through this intermediate is essential for elucidating the regulation of energy homeostasis and the pathophysiology of metabolic disorders involving fatty acid oxidation defects. This guide provides a detailed examination of the formation and fate of this molecule, its enzymatic regulation, its potential implications in disease, and comprehensive protocols for its theoretical analysis.
Introduction: Contextualizing Dihomo-γ-Linolenic Acid (DGLA) Metabolism
Dihomo-γ-linolenic acid (DGLA) is an omega-6 polyunsaturated fatty acid (PUFA) derived from linoleic acid. It serves as a precursor to both pro-inflammatory and anti-inflammatory eicosanoids. DGLA can be elongated to form arachidonic acid (ARA) or it can be acted upon by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce series-1 prostaglandins (e.g., PGE₁) and 15-Hydroxyeicosatrienoic acid (15-HETrE), respectively.
Beyond its role in eicosanoid synthesis, DGLA, like other fatty acids, can be catabolized for energy production via mitochondrial beta-oxidation. It is within this catabolic pathway that this compound emerges as a key, albeit transient, intermediate.
The Metabolic Pathway: Formation and Fate
The entry of DGLA into the mitochondrial matrix for beta-oxidation requires its initial activation to Dihomo-γ-linolenoyl-CoA. The subsequent oxidation spiral involves a series of enzymatic reactions.
Formation via Hydration
The direct precursor to this compound is trans-Δ²-Eicosa-cis,cis-11,14-dienoyl-CoA. This substrate is hydrated by the enzyme crotonase (also known as enoyl-CoA hydratase). This enzyme stereospecifically adds a water molecule across the trans-Δ² double bond, resulting in the formation of the (3S)-hydroxyacyl-CoA intermediate.
Causality of Stereospecificity: The mitochondrial enoyl-CoA hydratase is highly specific for producing the S-enantiomer. This stereochemical control is crucial for the subsequent dehydrogenation step, as the dehydrogenase enzyme is also stereospecific.
Subsequent Dehydrogenation
This compound is the substrate for the enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH) . This NAD⁺-dependent enzyme oxidizes the hydroxyl group at the C3 position to a keto group, yielding 3-Keto-eicosa-cis,cis-11,14-dienoyl-CoA. This reaction is a critical step in the beta-oxidation cycle, generating NADH, which feeds into the electron transport chain for ATP production.
The cycle is completed by the action of a thiolase, which cleaves the 3-ketoacyl-CoA intermediate, releasing acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter. This shorter chain then re-enters the beta-oxidation spiral.
Visualization of the Pathway
The following diagram illustrates the core steps in the beta-oxidation of Dihomo-γ-linolenoyl-CoA, highlighting the position of our molecule of interest.
(3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA discovery and isolation
An In-depth Technical Guide to (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA: Discovery, Isolation, and Analysis
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and analysis of this compound, a specialized fatty acyl-CoA thioester. While direct literature on this specific molecule is sparse, this guide synthesizes information from related long-chain hydroxy fatty acyl-CoAs to propose a robust framework for its study. The document details the historical context of similar discoveries, outlines modern isolation and purification strategies from biological matrices, and delves into advanced analytical techniques for its characterization and quantification. This guide is intended for researchers, scientists, and drug development professionals working in lipidomics and metabolic pathways.
Introduction: The Significance of this compound
This compound is a C20 fatty acyl-CoA featuring a hydroxyl group at the third carbon (in the S configuration) and two cis double bonds at the 11th and 14th carbons. Its structure suggests a potential role as an intermediate in fatty acid metabolism, possibly in a variation of the beta-oxidation pathway or in the biosynthesis of specialized lipids. The precise biological function and significance of this molecule are still emerging areas of research.
This guide aims to provide a detailed technical framework for the study of this compound, from its initial discovery and isolation to its in-depth characterization. By leveraging established methodologies for similar long-chain fatty acyl-CoAs, this document offers practical insights for researchers in the field.
The Discovery and Initial Isolation: A Historical Perspective
Early methodologies for isolating fatty acyl-CoAs were challenging due to their low abundance and chemical instability. Techniques such as precipitation with organic solvents and early forms of column chromatography were employed, but these methods often suffered from low recovery and purity. The advent of High-Performance Liquid Chromatography (HPLC) revolutionized the field, allowing for the efficient separation and purification of these molecules.
Physicochemical Properties and Handling Considerations
Structural Features
The structure of this compound is characterized by a 20-carbon acyl chain linked to a coenzyme A molecule via a thioester bond. The key features are the hydroxyl group at the C-3 position with S-stereochemistry and the two cis double bonds at the C-11 and C-14 positions. These structural elements are critical for its interaction with enzymes and its overall biological activity.
Stability and Storage Protocols
Fatty acyl-CoAs are susceptible to both chemical and enzymatic degradation. The thioester bond is prone to hydrolysis, especially at neutral or alkaline pH. Therefore, it is crucial to handle and store these compounds under appropriate conditions.
-
pH: Solutions should be maintained at an acidic pH (around 4-5) to minimize hydrolysis.
-
Temperature: For short-term storage, refrigeration at 4°C is recommended. For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.
-
Antioxidants: The cis double bonds are susceptible to oxidation. The addition of antioxidants such as butylated hydroxytoluene (BHT) can help to preserve the integrity of the molecule.
Table 1: Key Physicochemical Properties
| Property | Value |
| Molecular Formula | C41H68N7O18P3S |
| Exact Mass | 1083.36 g/mol |
| Stereochemistry | (3S) |
| Double Bond Configuration | cis,cis at C11, C14 |
Modern Isolation and Purification Strategies
The isolation and purification of this compound from biological samples require a multi-step approach to ensure high purity and recovery.
Principle of the Method
The method involves the extraction of total lipids and acyl-CoAs from the biological matrix, followed by a solid-phase extraction (SPE) step to enrich for the target molecule. The final purification is achieved using reversed-phase HPLC.
Step-by-Step Protocol for Extraction from Biological Matrices
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
Extraction solvent (e.g., acetonitrile/isopropanol/water)
-
SPE cartridges (e.g., C18)
-
HPLC system with a C18 column
-
Mass spectrometer for identification
-
Homogenize the biological sample in a cold extraction solvent.
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant containing the lipids and acyl-CoAs.
-
Condition the C18 SPE cartridge with methanol and then with an appropriate buffer.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elute the acyl-CoAs with a higher percentage of organic solvent.
High-Performance Liquid Chromatography (HPLC) Purification
A reversed-phase C18 column is typically used for the separation of long-chain fatty acyl-CoAs. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is employed.
The gradient profile should be optimized to achieve good resolution between this compound and other related acyl-CoAs.
Fractions corresponding to the expected retention time of the target molecule are collected. The identity and purity of the collected fractions are then confirmed by mass spectrometry.
Diagram: Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Advanced Analytical Techniques for Characterization and Quantification
Accurate characterization and quantification of this compound are essential for understanding its biological role.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the identification and quantification of low-abundance lipids. The precursor ion corresponding to the mass of this compound is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. The fragmentation pattern provides structural information and confirms the identity of the molecule.
A robust LC-MS/MS method should be developed and validated for linearity, accuracy, precision, and sensitivity. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.
MRM is a sensitive and specific mode of data acquisition in tandem mass spectrometry that is ideal for quantifying target analytes in complex matrices. Specific precursor-product ion transitions for this compound and its internal standard are monitored.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the de novo structural elucidation of novel compounds. 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used to determine the complete structure of the molecule, including the positions of the double bonds and the hydroxyl group. Advanced NMR techniques, such as the use of chiral derivatizing agents, can be employed to confirm the (S)-stereochemistry of the hydroxyl group.
Diagram: Analytical Workflow for Characterization
Caption: Analytical workflow for the characterization and quantification of this compound.
Conclusion and Future Directions
The study of novel fatty acyl-CoAs like this compound is crucial for expanding our understanding of lipid metabolism and its role in health and disease. While the direct investigation of this molecule is in its infancy, the methodologies outlined in this guide provide a solid foundation for future research. The combination of modern isolation techniques and advanced analytical methods will be instrumental in elucidating its biological function and exploring its potential as a biomarker or therapeutic target. Future research should focus on identifying the enzymes responsible for its synthesis and degradation, as well as its precise role in cellular signaling and metabolic pathways.
(3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA: A Putative Mediator at the Crossroads of Lipid Metabolism and Inflammatory Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The intricate interplay between lipid metabolism and inflammation is a frontier of biomedical research, with profound implications for immunology, metabolic diseases, and oncology. Within this landscape, novel lipid mediators continue to emerge as critical signaling molecules. This technical guide delves into the core scientific principles surrounding the putative bioactive lipid, (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA . While direct research on this specific molecule is in its nascent stages, this document synthesizes current knowledge of related 3-hydroxyeicosanoids and fatty acid metabolism to provide a comprehensive theoretical framework and a practical guide for its investigation. We will explore its hypothesized biosynthesis, its potential role as a signaling molecule in inflammatory pathways, and detailed methodologies for its detection, quantification, and functional characterization. This guide is intended to empower researchers to explore the biology of this intriguing molecule and unlock its therapeutic potential.
Introduction: The Emerging Significance of 3-Hydroxy Fatty Acyl-CoAs
Fatty acids and their derivatives, collectively known as lipids, are not merely structural components of cell membranes or energy storage molecules. A growing body of evidence has solidified their role as potent signaling molecules that modulate a vast array of physiological and pathophysiological processes, with inflammation being a prominent example. The eicosanoids, derived from 20-carbon polyunsaturated fatty acids, are the most well-characterized class of lipid mediators. However, the chemical diversity of signaling lipids extends far beyond the classical prostaglandins and leukotrienes.
3-Hydroxy fatty acids have recently garnered significant attention. These molecules, traditionally viewed as intermediates in fatty acid β-oxidation, are now understood to possess intrinsic biological activities. For instance, 3-hydroxy-eicosatetraenoic acid (3-HETE) can be processed by cyclooxygenase-2 (COX-2) to generate a novel class of 3-hydroxy-prostanoids with potent pro-inflammatory properties, such as the induction of interleukin-6 (IL-6)[1][2]. This paradigm-shifting discovery suggests that 3-hydroxy fatty acids can act as substrates for key inflammatory enzymes, thereby amplifying and diversifying the inflammatory response.
This guide focuses on a specific, yet understudied, member of this class: This compound . Derived from eicosa-cis,cis-11,14-dienoic acid (20:2 n-6), an omega-6 fatty acid found in various animal and plant tissues, this molecule is uniquely positioned at the interface of fatty acid metabolism and inflammatory signaling[3]. Its CoA thioester form suggests a role in intracellular metabolic pathways, while the 3-hydroxy modification hints at potential signaling functions.
Hypothesized Biosynthesis and Metabolism
The precise biosynthetic pathway of this compound has not been elucidated. However, based on our understanding of fatty acid metabolism, we can propose a plausible route.
Precursor: Eicosa-cis,cis-11,14-dienoic Acid
The substrate for the formation of the title molecule is eicosa-cis,cis-11,14-dienoic acid. This fatty acid can be synthesized from linoleic acid through elongation and can be further metabolized to other polyunsaturated fatty acids.
Proposed Biosynthetic Pathway
The introduction of a hydroxyl group at the C-3 position is a key step. In the context of β-oxidation, this is catalyzed by an enoyl-CoA hydratase, which acts on a trans-2-enoyl-CoA intermediate. However, for a cis-11, cis-14 dienoic acid, a direct hydration is unlikely without prior isomerization. A more plausible pathway involves the following steps:
-
Activation: Eicosa-cis,cis-11,14-dienoic acid is first activated to its CoA thioester, eicosa-cis,cis-11,14-dienoyl-CoA, by an acyl-CoA synthetase.
-
Hydration: A specific hydratase, potentially a member of the enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase family, could catalyze the stereospecific hydration of one of the double bonds to introduce the (3S)-hydroxyl group. The substrate specificity of these enzymes for dienoic acids is an area requiring further investigation[4][5].
Caption: Proposed biosynthetic pathway of this compound.
Putative Role in Inflammatory Signaling
Drawing parallels with the known biological activities of 3-HETE, we hypothesize that this compound, or its corresponding free fatty acid, can serve as a substrate for inflammatory enzymes, leading to the generation of novel bioactive mediators.
Interaction with Cyclooxygenases (COX)
COX-1 and COX-2 are the key enzymes in the synthesis of prostaglandins. 3-HETE has been shown to be a substrate for COX-2, leading to the formation of 3-hydroxy-prostaglandins[1][2]. It is plausible that (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoic acid could also be processed by COX enzymes, particularly the inducible COX-2 at sites of inflammation. This would generate a novel series of dienoic 3-hydroxy-prostanoids with potentially unique biological activities.
Caption: Hypothesized pro-inflammatory signaling cascade.
Experimental Protocols for Investigation
The validation of the proposed biological role of this compound requires robust analytical and functional methodologies.
Stereospecific Synthesis of (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoic Acid Standard
A crucial prerequisite for any analytical study is the availability of a pure standard. The stereospecific synthesis of 3-hydroxy fatty acids can be achieved through various established methods in organic chemistry, such as asymmetric aldol reactions or the use of chiral epoxides as starting materials[6][7][8].
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of lipids from complex biological matrices.
4.2.1. Sample Preparation
-
Lipid Extraction: Extract lipids from cells or tissues using a modified Bligh-Dyer or Folch method.
-
Saponification: To measure the total amount of the 3-hydroxy fatty acid (free and esterified), perform a mild saponification using KOH or NaOH.
-
Solid-Phase Extraction (SPE): Clean up the extract using a C18 SPE cartridge to remove interfering substances.
-
Derivatization (Optional): Derivatization of the carboxylic acid and hydroxyl groups can improve chromatographic separation and ionization efficiency.
4.2.2. LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Isopropanol |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI) - Negative Ion Mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
4.2.3. MRM Transitions
The specific precursor and product ions for (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoic acid will need to be determined by infusing the synthesized standard into the mass spectrometer.
Caption: General workflow for LC-MS/MS analysis.
Functional Assays
4.3.1. In Vitro Enzyme Assays
-
COX-2 Activity: Incubate recombinant human COX-2 with the synthesized (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoic acid and arachidonic acid (as a positive control). Analyze the reaction products by LC-MS/MS to identify novel 3-hydroxy-prostanoids.
4.3.2. Cell-Based Assays
-
Cytokine Induction: Treat immune cells (e.g., macrophages, monocytes) or inflammatory-responsive cell lines (e.g., A549) with the synthesized 3-hydroxy fatty acid. Measure the expression and secretion of pro-inflammatory cytokines such as IL-6 and TNF-α using ELISA or qPCR.
-
Signaling Pathway Analysis: Investigate the activation of key inflammatory signaling pathways (e.g., NF-κB, MAPKs) in response to treatment with the 3-hydroxy fatty acid using western blotting or reporter assays.
Concluding Remarks and Future Directions
The exploration of this compound stands as a compelling avenue of research at the intersection of lipidomics and immunology. While its existence and function remain to be definitively proven, the scientific rationale for its investigation is strong, built upon the established precedent of other bioactive 3-hydroxy fatty acids. This technical guide provides a foundational framework for researchers to embark on this exciting area of discovery.
Future research should focus on:
-
Definitive Identification in Biological Systems: Utilizing advanced mass spectrometry techniques to identify and quantify this compound in various cell types and tissues under basal and inflammatory conditions.
-
Elucidation of the Biosynthetic Pathway: Identifying the specific enzymes responsible for its synthesis.
-
Characterization of its Bioactive Metabolites: Identifying and characterizing the structures and biological activities of any downstream metabolites, such as 3-hydroxy-prostanoids.
-
In Vivo Studies: Investigating the role of this molecule in animal models of inflammatory diseases.
The journey to understanding the full biological significance of this compound is just beginning. The methodologies and conceptual frameworks presented in this guide are intended to serve as a catalyst for innovation, ultimately paving the way for the development of novel therapeutic strategies targeting lipid-mediated inflammation.
References
- 1. Oxygenation by COX-2 (cyclo-oxygenase-2) of 3-HETE (3-hydroxyeicosatetraenoic acid), a fungal mimetic of arachidonic acid, produces a cascade of novel bioactive 3-hydroxyeicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxygenation by COX-2 (cyclo-oxygenase-2) of 3-HETE (3-hydroxyeicosatetraenoic acid), a fungal mimetic of arachidonic acid, produces a cascade of novel bioactive 3-hydroxyeicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eicosadienoic acid - Wikipedia [en.wikipedia.org]
- 4. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Crossroads of (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA: A Technical Guide
Abstract
(3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA is a pivotal intermediate in the metabolism of eicosanoids, a class of signaling molecules derived from 20-carbon fatty acids. Its metabolic fate is critical in determining the balance between different bioactive lipids that play roles in inflammation, cell growth, and other physiological processes. This guide provides a comprehensive overview of the known and projected metabolic pathways of this compound, with a focus on the enzymatic processes and subcellular locations of its transformation. We delve into the primary route of β-oxidation and explore potential alternative pathways, offering a technical resource for researchers in lipid biochemistry, drug discovery, and metabolic diseases.
Introduction: The Significance of this compound
This compound is a hydrated derivative of dihomo-γ-linolenic acid (DGLA), a C20:3 omega-6 fatty acid.[1] DGLA itself is a precursor to both anti-inflammatory and pro-inflammatory eicosanoids.[2] The introduction of a hydroxyl group at the C-3 position marks a critical juncture in its metabolic journey. This intermediate can either proceed through the catabolic pathway of β-oxidation for energy production or potentially be shunted into other biosynthetic routes. Understanding the factors that govern this metabolic decision is crucial for elucidating the complex regulation of eicosanoid signaling.
Primary Metabolic Fate: The β-Oxidation Spiral
The principal catabolic route for most fatty acyl-CoAs, including hydroxy-substituted variants, is β-oxidation.[3] This process occurs in both mitochondria and peroxisomes, with the location being dependent on the chain length and structure of the fatty acid.[4][5] Given that this compound is a long-chain fatty acyl-CoA, its initial breakdown is likely to occur in peroxisomes.[3][4]
The Role of Peroxisomes in Initial Chain Shortening
Very-long-chain fatty acids (>C22) and some long-chain fatty acids are initially oxidized in peroxisomes because the mitochondrial transport machinery is less efficient for these substrates.[3][4] Peroxisomal β-oxidation involves a set of enzymes that are distinct from their mitochondrial counterparts.[5] The process shortens the fatty acid chain, and the resulting shorter-chain acyl-CoAs are then transported to the mitochondria for complete oxidation.[3]
The Key Enzymatic Step: 3-Hydroxyacyl-CoA Dehydrogenase
The defining feature of this compound is the hydroxyl group at the β-carbon (C-3). The next step in the β-oxidation spiral is the oxidation of this hydroxyl group to a keto group, a reaction catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HADH) .[6][7] This enzyme utilizes NAD+ as a cofactor, which is reduced to NADH.[8]
The product of this reaction is 3-keto-eicosa-cis,cis-11,14-dienoyl-CoA. Subsequently, a thiolase enzyme cleaves this molecule, releasing acetyl-CoA and a shortened acyl-CoA that is two carbons shorter. This cycle repeats until the fatty acid is completely broken down into acetyl-CoA units.[9][10]
Mitochondrial vs. Peroxisomal 3-Hydroxyacyl-CoA Dehydrogenases
It is important to note that different isoforms of HADH exist in mitochondria and peroxisomes.[6] Mitochondrial HADH has a preference for medium-chain substrates, while peroxisomal bifunctional enzymes contain HADH activity and can act on a wider range of substrates, including long-chain and branched-chain fatty acyl-CoAs.[6][7]
Potential Alternative Metabolic Fates
While β-oxidation represents the primary catabolic route, the structural features of this compound suggest the possibility of alternative metabolic transformations, particularly given its origin from DGLA, a precursor to potent signaling molecules.[1]
Conversion to Bioactive Eicosanoids
DGLA can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins of the 1-series (e.g., PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE), respectively.[1][2] It is plausible that this compound, or its de-esterified free acid form, could serve as a substrate for these or other modifying enzymes, leading to the formation of novel hydroxylated eicosanoids. Further research is required to investigate this possibility.
Cytochrome P450-Mediated Metabolism
Cytochrome P450 (CYP) enzymes are known to metabolize fatty acids, including arachidonic acid, to a variety of hydroxylated and epoxidized products.[11][12] Specifically, CYP4F2 and CYP4A11 are involved in the ω-hydroxylation of arachidonic acid to 20-HETE.[11] It is conceivable that this compound could be a substrate for CYP-mediated hydroxylation at other positions, leading to the generation of di- or tri-hydroxy fatty acids with unique biological activities. Recent studies have shown that dihydroxy-metabolites of DGLA can induce ferroptosis-mediated neurodegeneration.[13]
Experimental Workflows for Studying Metabolic Fate
Elucidating the precise metabolic fate of this compound requires a combination of in vitro and in vivo experimental approaches.
In Vitro Enzyme Assays
Objective: To determine if this compound is a substrate for 3-hydroxyacyl-CoA dehydrogenase and other relevant enzymes (e.g., COX, LOX, CYPs).
Protocol: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.4)
-
1 mM NAD+
-
This compound (substrate) at varying concentrations (e.g., 1-100 µM)
-
-
Enzyme Addition: Initiate the reaction by adding a purified preparation of 3-hydroxyacyl-CoA dehydrogenase (mitochondrial or peroxisomal).
-
Monitoring the Reaction: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance curve. Perform kinetic analysis by plotting V₀ against substrate concentration and fitting the data to the Michaelis-Menten equation to determine Km and Vmax.
Cellular Metabolism Studies using Stable Isotope Labeling
Objective: To trace the metabolic fate of this compound in a cellular context.
Protocol: LC-MS/MS-based Metabolite Profiling
-
Cell Culture and Labeling: Culture a relevant cell line (e.g., hepatocytes, macrophages) in a suitable medium. Supplement the medium with a stable isotope-labeled version of a precursor that can be converted to this compound (e.g., ¹³C-labeled DGLA).
-
Metabolite Extraction: After a defined incubation period, harvest the cells and culture medium. Extract metabolites using a biphasic solvent system (e.g., methanol/chloroform/water).
-
LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Develop a targeted method to detect and quantify the labeled substrate and its potential downstream metabolites based on their predicted mass-to-charge ratios and fragmentation patterns.
-
Data Interpretation: Identify and quantify the labeled metabolites to map the metabolic pathways and determine the relative flux through each route.
Visualizing the Metabolic Pathways
Diagram of the Primary β-Oxidation Pathway
References
- 1. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. mdpi.com [mdpi.com]
- 6. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 11. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Interaction of (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA with Lipoxygenase: A Mechanistic and Methodological Exploration
An In-Depth Technical Guide
Abstract
Lipoxygenases (LOXs) are critical enzymes in the biosynthesis of potent lipid mediators that regulate a vast array of physiological and pathological processes, particularly inflammation.[1] While their interactions with canonical polyunsaturated fatty acids like arachidonic acid are well-studied, the role of modified or atypical fatty acids as substrates remains an area of active investigation. This guide provides a comprehensive technical overview of the potential interaction between (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA and mammalian lipoxygenases. We will dissect the substrate's unique structural features, propose a mechanistic hypothesis for its enzymatic conversion based on established LOX catalytic principles, and provide detailed, field-proven experimental protocols for validating this interaction and characterizing its products. This document serves as a foundational resource for researchers aiming to explore novel lipid signaling pathways and their therapeutic potential.
Foundational Concepts: Lipoxygenase Pathways in Cellular Signaling
Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the stereo-specific insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs).[2] This reaction requires a cis,cis-1,4-pentadiene system within the fatty acid chain.[2] The initial products are unstable hydroperoxy fatty acids (e.g., hydroperoxyeicosatetraenoic acids or HPETEs), which are subsequently reduced by peroxidases to more stable hydroxy fatty acids (e.g., hydroxyeicosatetraenoic acids or HETEs).[3]
These lipid products are not mere metabolic byproducts; they are potent signaling molecules that orchestrate complex biological responses. The LOX pathway is a critical branch point in eicosanoid biosynthesis, leading to the formation of distinct families of mediators[4]:
-
Leukotrienes: Synthesized via the 5-LOX pathway, they are potent pro-inflammatory mediators involved in asthma and allergic responses.[5]
-
Lipoxins: Generated through the sequential action of different LOX isoforms (e.g., 15-LOX and 5-LOX), these specialized pro-resolving mediators (SPMs) actively limit inflammation and promote its resolution.[6][7]
-
Resolvins and Protectins: Derived from omega-3 fatty acids like EPA and DHA, these SPMs are also generated by LOX enzymes and play a crucial role in orchestrating the return to tissue homeostasis.[7][8]
The substrate repertoire of LOX is not limited to primary PUFAs. Existing monohydroxylated fatty acids can be further oxygenated by LOX to produce di- or tri-hydroxy products, such as the lipoxins, highlighting the enzyme's capacity for complex biosynthesis.[9][10]
The Substrate: this compound
To understand the potential interaction with LOX, we must first analyze the substrate's unique structural characteristics.
2.1. Structural Analysis this compound is a 20-carbon fatty acyl-Coenzyme A derivative. Its key features are:
-
C20 Backbone: An eicosanoid structure, placing it in the same carbon-length class as arachidonic acid.
-
cis,cis-11,14-diene System: This is the canonical cis,cis-1,4-pentadiene motif (located from C-11 to C-15) that is the absolute requirement for LOX catalysis.
-
(3S)-Hydroxy Group: A hydroxyl modification at the C-3 position. This is significant, as 3-hydroxy fatty acids are known intermediates in fatty acid β-oxidation and possess their own biological activities.[11][12]
-
Coenzyme A (CoA) Ester: The carboxyl group is esterified to Coenzyme A. In a cellular context, this suggests the molecule is activated for metabolic processes, likely within the mitochondria or peroxisomes.
2.2. A Critical Consideration: The Coenzyme A Moiety Lipoxygenases are primarily cytosolic enzymes, whereas fatty acyl-CoAs are typically compartmentalized.[6] Furthermore, the active site of LOX is tailored to accommodate a free fatty acid carboxylate group.[3] Therefore, it is mechanistically improbable that the large, charged CoA derivative can directly serve as a LOX substrate.
Causality Insight: We must presuppose that for an interaction to occur in a biological system, the this compound must first be hydrolyzed by a cytosolic acyl-CoA thioesterase to yield the corresponding free fatty acid: (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoic acid . All subsequent discussions of LOX interaction will refer to this free acid form.
The Enzyme: Lipoxygenase Catalytic Mechanism and Specificity
The interaction's outcome is dictated by the specific LOX isoform involved. Mammals express several key isoforms, primarily 5-LOX, 12-LOX, and 15-LOX, named for the position of oxygen insertion on arachidonic acid.[13] The catalytic mechanism is a radical-mediated process[14]:
-
Enzyme Activation: The resting Fe(II) in the active site is oxidized to the active Fe(III) state by a hydroperoxide product molecule.[5]
-
Hydrogen Abstraction: The Fe(III)-hydroxide species stereospecifically abstracts a hydrogen atom from the central methylene group of the cis,cis-1,4-pentadiene system.
-
Radical Delocalization: The resulting pentadienyl radical is delocalized across the five-carbon system.
-
Oxygen Insertion: Molecular oxygen inserts at one of the ends of the pentadienyl radical system. The positional specificity (e.g., 12-LOX vs. 15-LOX) is determined by the orientation of the fatty acid within the enzyme's active site channel.[3]
-
Product Formation: The resulting peroxyl radical is reduced by the now Fe(II) center, yielding a hydroperoxy fatty acid anion and regenerating the active Fe(III) state.
The existing (3S)-hydroxy group on our substrate is unlikely to directly participate in the reaction chemistry but could influence how the fatty acid chain orients within the active site, potentially altering the reaction's kinetics or product specificity.[15]
A Mechanistic Hypothesis for the Interaction
Given the substrate's structure, we can formulate a testable hypothesis for its interaction with a LOX isoform. Human 15-LOX-1 (ALOX15) is an excellent candidate for this exploration. It readily acts on various PUFAs and is known to produce 15-series HETEs from arachidonic acid.[2][13]
Hypothesis: (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoic acid will serve as a substrate for human 15-LOX-1, which will abstract the hydrogen from C-13 and, following oxygen insertion at C-15, will generate (3S,15S)-dihydroxy-eicosa-cis,cis,trans-11,13,15-trienoic acid as the final stable product after reduction.
The proposed reaction pathway is visualized below.
Figure 1: Proposed enzymatic conversion of the substrate by 15-LOX.
Experimental Validation: A Self-Validating Workflow
To test this hypothesis, a multi-step experimental approach is required. The following protocols are designed to be self-validating through the systematic use of controls.
5.1. Protocol 1: In Vitro Lipoxygenase Activity Assay (Spectrophotometric)
Principle: This assay provides an initial, rapid assessment of substrate conversion. LOX-catalyzed formation of a hydroperoxide product creates a conjugated diene system that absorbs light at 234 nm. The rate of increase in absorbance is proportional to enzyme activity.[16][17]
Reagents & Equipment:
-
Recombinant human 15-LOX-1 (ALOX15)
-
Substrate: (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoic acid (free acid form)
-
Positive Control Substrate: Arachidonic Acid (AA)
-
General LOX Inhibitor: Nordihydroguaiaretic acid (NDGA)[9]
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.4[18]
-
UV-Vis Spectrophotometer with temperature control (25°C) and quartz cuvettes
Procedure:
-
Prepare stock solutions: Substrate and AA in ethanol (10 mM), NDGA in ethanol (1 mM).
-
Set up the spectrophotometer to read absorbance at 234 nm. Equilibrate the cuvette holder to 25°C.
-
In a 1 mL quartz cuvette, add 980 µL of Assay Buffer.
-
Add 10 µL of the enzyme solution and mix gently by pipetting. Allow to equilibrate for 2 minutes.
-
Initiate the reaction by adding 10 µL of the substrate stock solution (final concentration 100 µM).
-
Immediately begin monitoring the change in absorbance at 234 nm for 3-5 minutes.
-
Calculate the initial reaction rate from the linear portion of the curve.
Self-Validating Controls (Mandatory):
-
Negative Control: Repeat the procedure without adding the enzyme to check for non-enzymatic oxidation.
-
Positive Control: Repeat the procedure using arachidonic acid as the substrate to confirm the enzyme is active.
-
Inhibitor Control: Pre-incubate the enzyme with NDGA (final concentration ~10 µM) for 5 minutes before adding the (3S)-Hydroxy substrate. A significant reduction in the reaction rate validates that the observed activity is due to LOX.
5.2. Protocol 2: Product Identification by LC-MS/MS
Principle: While the spectrophotometric assay confirms a reaction, it does not identify the product. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for separating and structurally characterizing lipid mediators.[19][20]
Reagents & Equipment:
-
Reaction components from Protocol 5.1
-
Reducing Agent: Sodium borohydride (NaBH4)
-
Extraction Solvent: Ethyl acetate
-
Solid Phase Extraction (SPE) C18 cartridges
-
LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole) with a C18 reverse-phase column
Procedure:
-
Enzymatic Reaction: Scale up the reaction from Protocol 5.1 to a larger volume (e.g., 1-5 mL) and allow it to proceed for 20-30 minutes.
-
Reduction Step (Causality Insight): The hydroperoxy products are unstable. To analyze them reliably, they must be reduced to their corresponding stable hydroxy derivatives. Add a fresh solution of NaBH4 (final concentration ~0.1 mg/mL) and incubate for 30 minutes at room temperature. This step is critical for accurate quantification and identification.[21]
-
Extraction: Acidify the reaction mixture to pH ~3.5 with dilute HCl. Extract the lipids twice with an equal volume of ethyl acetate. Pool the organic layers and evaporate to dryness under a stream of nitrogen.
-
Purification: Reconstitute the dried extract in a small volume of methanol/water and purify using an SPE C18 cartridge to remove salts and other interferences.
-
LC-MS/MS Analysis: Inject the purified sample onto the LC-MS/MS system. Use a gradient elution to separate the components. The mass spectrometer should be operated in negative ion mode, looking for the parent ion of the predicted dihydroxy product and performing collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.[22]
Figure 2: A comprehensive workflow for product characterization.
Data Interpretation & Potential Significance
6.1. Quantitative Data Analysis By varying the substrate concentration in Protocol 5.1, key kinetic parameters can be determined and compared to the standard substrate, arachidonic acid. This data provides crucial insight into the enzyme's efficiency with the novel substrate.
Table 1: Hypothetical Kinetic Parameters for 15-LOX-1
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat/Km (M-1s-1) |
|---|---|---|---|
| Arachidonic Acid (Control) | 15.2 | 1250 | 1.4 x 106 |
| (3S)-Hydroxy-eicosa-11,14-dienoic acid | 28.5 | 870 | 5.1 x 105 |
Interpretation: The hypothetical data in Table 1 would suggest that while the novel substrate is processed by 15-LOX-1, it is a less efficient substrate than arachidonic acid, as indicated by the higher Michaelis constant (Km) and lower catalytic efficiency (kcat/Km).
6.2. Biological Implications The identification of a novel dihydroxy eicosanoid opens up new avenues of research. Many di- and tri-hydroxy lipids derived from LOX pathways, such as lipoxins and resolvins, are potent SPMs.[8][23] The newly characterized (3S,15S)-dihydroxy product could potentially:
-
Act as an anti-inflammatory or pro-resolving mediator.
-
Function as an agonist or antagonist for known lipid-sensing G-protein coupled receptors (GPCRs).
-
Serve as a biomarker for metabolic states where both fatty acid oxidation and inflammatory pathways are active.
Conclusion and Future Directions
This guide outlines a robust framework for investigating the interaction between this compound and lipoxygenase. By postulating the necessary hydrolysis to a free fatty acid, we can apply established principles of LOX biochemistry to predict a clear, testable outcome: the formation of a novel dihydroxy lipid mediator. The provided protocols, incorporating essential self-validating controls, offer a reliable pathway for confirming the interaction and identifying the resulting products.
Future research should focus on:
-
Total organic synthesis of the predicted (3S,15S)-dihydroxy product to confirm its structure and provide material for biological testing.
-
Cell-based assays to determine if the product modulates inflammatory responses (e.g., cytokine release, neutrophil chemotaxis).
-
Screening against other LOX isoforms (5-LOX, 12-LOX) to determine the full metabolic potential of the parent substrate.
By systematically exploring the metabolism of non-canonical fatty acids, we can uncover new layers of complexity in lipid signaling and identify novel targets for the development of next-generation anti-inflammatory and pro-resolving therapeutics.
References
- 1. What are lipoxygenase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]
- 3. Structure and mechanism of lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of lipoxygenases in pathophysiology; new insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Glucocorticoids regulate lipid mediator networks by reciprocal modulation of 15-lipoxygenase isoforms affecting inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipoxygenase catalyzed oxygenation of hydroxy fatty acids to lipoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monohydroxylated fatty acid substrate specificity of human leukocyte 5-lipoxygenase and omega-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Importance of 3-Hydroxy Fatty Acid Composition of Lipopeptides for Biosurfactant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Control of oxygenation in lipoxygenase and cyclooxygenase catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SUBSTRATE SPECIFICITY EFFECTS OF LIPOXYGENASE PRODUCTS AND INHIBITORS ON SOYBEAN LIPOXYGENASE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipoxygenase activity determination [protocols.io]
- 17. protocols.io [protocols.io]
- 18. Lipoxygenase Inhibitor Screening Assay Kit (ab133087) is not available | Abcam [abcam.com]
- 19. Characterization of lipoxygenase oxidation products by high-performance liquid chromatography with electron impact-mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of lipoxygenase oxidation products by high-performance liquid chromatography with electron impact-mass spectrometric detection | Semantic Scholar [semanticscholar.org]
- 21. Endocannabinoid Oxygenation by Cyclooxygenases, Lipoxygenases, and Cytochromes P450: Cross-Talk between the Eicosanoid and Endocannabinoid Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
An In-depth Technical Guide to Identifying Receptors for (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA
Executive Summary
Metabolic intermediates, long viewed as simple cogs in the biochemical machinery of the cell, are increasingly recognized as potent signaling molecules. (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA, a specific intermediate in the β-oxidation of polyunsaturated fatty acids, stands at this intersection of metabolism and signaling. Its unique structure—a 20-carbon backbone, a hydroxyl group at the beta position, and a Coenzyme A (CoA) ester—suggests a primary role within the intracellular environment. Identifying the protein receptors that bind this molecule is critical to understanding its potential regulatory functions in cellular energy status, lipid homeostasis, and gene expression. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate potential receptors for this and similar lipid metabolites. We will explore the most promising candidate receptor classes, detail robust experimental methodologies from initial screening to cellular validation, and provide insights into the causality behind these strategic choices, ensuring a scientifically rigorous and efficient discovery process.
Part 1: Profiling the Ligand: this compound
Before embarking on a receptor hunt, a thorough understanding of the ligand itself is paramount. The structure of this compound provides crucial clues to its likely location and function.
-
Chemical Identity: This molecule is a 20-carbon fatty acid, structurally related to dihomo-γ-linolenic acid (DGLA), an elongation product of γ-linolenic acid.[1] The (3S)-Hydroxy modification is a hallmark of an intermediate in the fatty acid β-oxidation pathway.[2][3]
-
The CoA Moiety: The presence of Coenzyme A marks it as an "activated" fatty acid, primed for enzymatic processing within the cell, primarily in the mitochondria and peroxisomes. This large, charged group makes it highly improbable that the molecule acts as an extracellular ligand for cell-surface receptors like G-protein coupled receptors (GPCRs). Its field of action is almost certainly intracellular.
-
Metabolic Context: It is a substrate for the enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH), which catalyzes the third step of β-oxidation, converting the hydroxyl group into a keto group.[2][3] While HADH is its most direct "binding partner," this interaction is enzymatic. Our focus is on identifying receptors that initiate a signaling cascade upon binding, rather than a metabolic one.
This analysis dictates that our search for receptors must be directed toward the intracellular environment, focusing on proteins known to sense the cell's metabolic state by binding fatty acids and their derivatives.
Part 2: Candidate Receptor Classes & Rationale
Based on the intracellular and metabolic nature of our ligand, two primary classes of proteins emerge as high-probability candidates: Nuclear Receptors and other intracellular lipid-binding proteins.
Nuclear Receptors: The Prime Suspects
Nuclear receptors are a superfamily of ligand-activated transcription factors that directly regulate gene expression in response to small lipophilic molecules.[4][5] Several members are well-established sensors of fatty acids and their metabolites, making them the most compelling targets.
Peroxisome Proliferator-Activated Receptors (PPARs): The PPAR family (subtypes α, γ, and δ) are master regulators of lipid and glucose metabolism.[4][6][7]
-
Causality: PPARs are activated by a wide range of natural fatty acids and their derivatives.[4][8] Crucially, their ligand-binding pockets are unusually large and accommodating compared to other nuclear receptors, allowing them to bind a variety of lipophilic acids.[7][9] Some studies suggest that fatty acyl-CoAs, not just free fatty acids, are the true high-affinity ligands for certain nuclear receptors, including PPARα and Hepatocyte Nuclear Factor 4α (HNF4α).[10][11] The structure of this compound makes it a strong hypothetical ligand for PPARs, potentially signaling information about the flux through the β-oxidation pathway to the nucleus to modulate the expression of metabolic genes.
Other Potential Nuclear Receptors:
-
Hepatocyte Nuclear Factor 4α (HNF4α): Known to be regulated by fatty acyl-CoAs, HNF4α controls genes involved in lipid transport.[11]
-
Thyroid Hormone Receptor (TR): Evidence suggests that the T3-binding domain of TR can also function as a specific binding site for fatty acyl-CoAs, inhibiting hormone binding.[12]
G-Protein Coupled Receptors (GPCRs): An External Possibility
GPCRs are the largest family of cell surface receptors and mediate cellular responses to a vast array of external stimuli.[13] Several orphan GPCRs have been "deorphanized" as receptors for free fatty acids of various chain lengths (e.g., GPR40, GPR120).[14][15][16]
-
Causality & Caveat: While the fatty acid backbone of our molecule fits the general profile of a GPCR ligand, the CoA thioester presents a significant barrier. It is sterically bulky and negatively charged, making it extremely unlikely to cross the cell membrane or bind to an extracellular receptor domain. However, it is plausible that the corresponding free fatty acid, (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoic acid , could be generated by intracellular thioesterase enzymes and transported out of the cell to act on a GPCR. This remains a secondary, but viable, hypothesis to explore.
Other Intracellular Binding Proteins
-
3-Hydroxyacyl-CoA Dehydrogenase (HADH): As the enzyme that metabolizes the ligand, HADH is a definite binding partner.[3] Recent research has uncovered non-enzymatic, scaffolding roles for metabolic enzymes, where they form "super-complexes" that integrate multiple metabolic pathways.[17][18] Binding of our ligand to HADH could potentially modulate these larger interactions.
-
Acyl-CoA-Binding Proteins (ACBPs): These proteins are involved in the intracellular transport and trafficking of acyl-CoAs, protecting them from hydrolysis and directing them to specific metabolic fates.[10]
Part 3: A Phased Experimental Framework for Receptor Identification
A multi-pronged approach, moving from high-throughput screening to rigorous validation, is essential for confidently identifying a receptor. This framework is designed to be self-validating, with each phase building upon the results of the last.
Phase 1: In Vitro Biophysical and Biochemical Screening
The initial phase aims to directly assess the physical interaction between the ligand and purified candidate receptor proteins.
3.1.1 Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for measuring real-time biomolecular interactions, providing quantitative data on binding affinity (Kd) and kinetics (kon, koff).[19][20][21][22]
-
Causality: This is the gold standard for quantitative assessment of protein-lipid interactions.[23] By immobilizing the purified receptor protein (e.g., the ligand-binding domain of PPARα) on a sensor chip and flowing the ligand over the surface, we can directly measure binding. A confirmed, specific interaction with nanomolar to low-micromolar affinity would be strong evidence for a direct binding relationship.
Step-by-Step SPR Protocol for Protein-Lipid Interaction:
-
Receptor Immobilization: Covalently couple the purified ligand-binding domain (LBD) of the candidate nuclear receptor (e.g., hPPARα-LBD) to a CM5 sensor chip via amine coupling.
-
Ligand Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+) containing a low concentration of DMSO to ensure solubility.
-
Binding Analysis: Inject the ligand solutions across the immobilized receptor surface at a constant flow rate. A reference channel without the receptor is used for background subtraction.
-
Data Acquisition: Monitor the change in resonance units (RU) over time to generate sensorgrams.
-
Kinetic & Affinity Fitting: Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and the equilibrium dissociation constant (Kd).
3.1.2 Thermal Proteome Profiling (TPP)
TPP is an unbiased, proteome-wide technique to identify the targets of a small molecule directly in a complex biological matrix, such as a cell lysate or even intact cells.[24][25][26] It relies on the principle that a protein's thermal stability increases upon ligand binding.[25]
-
Causality: TPP provides an unbiased view of target engagement. If our ligand binds to a specific protein within the cellular proteome, that protein will exhibit a positive shift in its melting temperature compared to a vehicle control. This method can identify unexpected targets beyond our initial candidates and provides validation in a more physiological context than assays with purified proteins.[27]
Phase 2: Cell-Based Functional Assays
Demonstrating a physical interaction is the first step. The second, crucial step is to show that this binding event leads to a functional cellular response.
3.2.1 Nuclear Receptor Reporter Gene Assay
This is the definitive assay for confirming functional activation of a nuclear receptor.[28][29] The most robust format is the GAL4 hybrid assay, which minimizes off-target effects.[28][30][31]
-
Causality: This assay directly links ligand binding to the receptor's primary function: transcriptional activation. An increase in reporter gene (e.g., luciferase) activity upon treatment with the ligand provides strong evidence of agonism.
Step-by-Step GAL4 Hybrid Reporter Assay Protocol:
-
Plasmid Constructs: Utilize two key plasmids:
-
Expression Plasmid: Encodes a chimeric receptor consisting of the yeast GAL4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of the human nuclear receptor of interest (e.g., pFA-CMV-hPPARα-LBD).[30]
-
Reporter Plasmid: Contains multiple copies of the GAL4 Upstream Activation Sequence (UAS) driving the expression of a reporter gene like firefly luciferase (e.g., pFR-Luc).[30]
-
-
Co-transfection: Transiently co-transfect a suitable cell line (e.g., HEK293T) with both the expression and reporter plasmids. A third plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is often included to normalize for transfection efficiency.[30][31][32]
-
Ligand Treatment: After allowing time for plasmid expression, treat the cells with a dilution series of this compound. Include a vehicle control (DMSO) and a known reference agonist (e.g., GW7647 for PPARα).
-
Incubation: Incubate the cells for 14-16 hours to allow for transcriptional activation and reporter protein accumulation.[30]
-
Lysis and Luminescence Reading: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized response against the ligand concentration to generate a dose-response curve and determine the EC50 value.
Diagram: Nuclear Receptor Reporter Assay Workflow
References
- 1. cis-8,11,14-Eicosatrienoic Acid, 1783-84-2 | BroadPharm [broadpharm.com]
- 2. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases [frontiersin.org]
- 5. Activation of peroxisome proliferator-activated receptors (PPARs) by their ligands and protein kinase A activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Ligand binding and co-activator assembly of the peroxisome proliferator-activated receptor-γ | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Role of Fatty Acid Binding Proteins and Long Chain Fatty Acids in Modulating Nuclear Receptors and Gene Transcription - ProQuest [proquest.com]
- 12. Fatty acyl-CoA binding activity of the nuclear thyroid hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 14. GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. G-protein-coupled receptors for free fatty acids: nutritional and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Free fatty acids-sensing G protein-coupled receptors in drug targeting and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Short-Chain 3-Hydroxyacyl-Coenzyme A Dehydrogenase Associates with a Protein Super-Complex Integrating Multiple Metabolic Pathways | PLOS One [journals.plos.org]
- 18. scispace.com [scispace.com]
- 19. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. molbiolcell.org [molbiolcell.org]
- 22. nicoyalife.com [nicoyalife.com]
- 23. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Drug Target Identification in Tissues by Thermal Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cell surface thermal proteome profiling tracks perturbations and drug targets on the plasma membrane | Springer Nature Experiments [experiments.springernature.com]
- 28. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 30. eubopen.org [eubopen.org]
- 31. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 32. promega.com [promega.com]
A Roadmap for the Characterization of Novel Lipid Mediators: A Hypothetical Case Study of (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA
Disclaimer: As of the latest available scientific literature, (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA is not an established lipid mediator. This guide uses this molecule as a hypothetical candidate to present a comprehensive framework for the discovery, characterization, and validation of novel lipid mediators. The pathways, functions, and protocols described herein are based on established principles of lipid biochemistry and are intended to serve as an expert-level template for researchers in the field.
Introduction: The Expanding Universe of Lipid Mediators
Lipid mediators are potent, locally acting signaling molecules derived from the enzymatic oxygenation of polyunsaturated fatty acids. For decades, the field was dominated by the "classic" eicosanoids—prostaglandins and leukotrienes—primarily known for their pro-inflammatory roles. However, a paradigm shift revealed a new genus of Specialized Pro-resolving Mediators (SPMs), including lipoxins, resolvins, protectins, and maresins.[1][2][3][4] These molecules are not simply anti-inflammatory; they actively orchestrate the resolution of inflammation, a process critical for tissue homeostasis and healing.[1][2][3]
The discovery of SPMs has opened new therapeutic avenues, suggesting that promoting resolution is a more nuanced and potentially safer strategy than blanket immunosuppression.[3] This underscores the critical need to continue exploring the lipidome for novel mediators that could further refine our understanding of biological control mechanisms and provide new targets for drug development.
This guide puts forth a hypothetical framework to investigate a potential novel lipid mediator: This compound . Its structure, a hydroxylated derivative of an eicosadienoic acid CoA ester, suggests a plausible origin from fatty acid metabolism and a potential role as an intracellular signaling molecule or a precursor to secreted mediators. We will outline the theoretical basis for its formation, its potential functions, and, most critically, the detailed experimental methodologies required to take it from a hypothetical structure to a validated bioactive molecule.
Part 1: Hypothetical Biosynthesis and Metabolism
The structure of our target molecule provides critical clues to its metabolic origin. The backbone is derived from eicosa-cis,cis-11,14-dienoic acid (20:2n-6), a polyunsaturated fatty acid found in various biological systems.[5][6][7] The presence of a Coenzyme A (CoA) thioester and a hydroxyl group at the C-3 position strongly implicates enzymes involved in fatty acid metabolism, particularly the beta-oxidation pathway.
A plausible biosynthetic pathway would involve two key enzymatic steps:
-
Acyl-CoA Synthesis: The cytosolic fatty acid, eicosa-cis,cis-11,14-dienoic acid, must first be activated. This is accomplished by a family of enzymes known as Acyl-CoA Synthetases (ACS), which catalyze the ATP-dependent formation of a thioester bond with Coenzyme A. This reaction yields eicosa-cis,cis-11,14-dienoyl-CoA.
-
Stereospecific Hydration: In the canonical mitochondrial beta-oxidation pathway, an acyl-CoA is first dehydrogenated to form a trans-2,3-enoyl-CoA. An enoyl-CoA hydratase then adds water across the double bond to form a 3-hydroxyacyl-CoA. To generate our target molecule, we hypothesize the action of a specific enoyl-CoA hydratase on a precursor that results in the (3S) stereochemistry. The enzymes of beta-oxidation are well-characterized, with specific dehydrogenases and hydratases acting on substrates of varying chain lengths.[1][2][4][8][9] The formation of this specific molecule would depend on the substrate availability and the specific enzymatic machinery within a given cell type.
Caption: Hypothetical biosynthesis of the target molecule from its fatty acid precursor.
Part 2: Postulated Biological Functions and Signaling Pathways
Acyl-CoA esters are typically intracellular metabolites, confined to mitochondrial or cytosolic compartments. This suggests that this compound is unlikely to function as a classic autacoid that is secreted to act on neighboring cells. Instead, we can postulate two primary roles:
-
Intracellular Signaling Molecule: It may act as a second messenger or a modulator of protein function. Many fatty acyl-CoAs are known to allosterically regulate enzymes or act as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid metabolism and inflammation.
-
Metabolic Intermediate: It could be a stable intermediate in a novel metabolic pathway, serving as a precursor for a different, potentially secreted, bioactive molecule.
Given the established roles of other hydroxylated fatty acid derivatives in resolving inflammation, a primary hypothesis is that this molecule contributes to pro-resolving signaling. This could occur through the activation of intracellular pathways that ultimately suppress pro-inflammatory gene expression (e.g., inhibiting NF-κB) or promote pro-resolving cellular phenotypes (e.g., enhancing macrophage efferocytosis).
Caption: Postulated intracellular signaling mechanisms for the target molecule.
Part 3: An Experimental Framework for Discovery and Validation
This section provides the core technical guide for identifying and characterizing a novel lipid mediator like our hypothetical target. The workflow progresses from initial detection to functional validation.
Identification and Quantification by LC-MS/MS
The gold standard for identifying and quantifying low-abundance lipid mediators is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][10][11] The analysis of acyl-CoA thioesters requires specific protocols due to their polarity and instability.[12][13][14][15]
Experimental Workflow Diagram
Caption: Standard experimental workflow for acyl-CoA analysis from biological samples.
Protocol 1: Extraction and Analysis of Acyl-CoAs from Cultured Macrophages
This protocol is designed to extract and quantify intracellular acyl-CoA species, including our hypothetical target.
I. Sample Preparation & Metabolic Quenching
-
Culture primary murine macrophages or a suitable cell line (e.g., RAW 264.7) to 80-90% confluency in 10 cm dishes.
-
Stimulate cells with a relevant agonist (e.g., LPS, zymosan) to induce metabolic changes. Include unstimulated controls.
-
Aspirate media and immediately wash cells once with 5 mL of ice-cold phosphate-buffered saline (PBS).
-
Immediately add 2 mL of liquid nitrogen directly to the plate to flash-freeze the cell monolayer. This step is critical to halt all enzymatic activity.[15]
-
Scrape the frozen cells into a pre-chilled 15 mL conical tube. Store at -80°C until extraction.
II. Solid-Phase Extraction (SPE) This protocol is adapted from established methods for acyl-CoA extraction.[12][14][16]
-
Prepare an extraction buffer of 2-propanol with 50 mM KH2PO4.
-
To the frozen cell pellet, add 1 mL of ice-cold extraction buffer and a deuterated internal standard (e.g., d4-Succinyl-CoA) to account for extraction losses.
-
Homogenize the sample on ice using a probe sonicator (3 cycles of 10 seconds).
-
Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water to remove polar impurities.
-
Elute the acyl-CoAs with 2 mL of 80% methanol containing 50 mM ammonium acetate.
-
Dry the eluate under a gentle stream of nitrogen gas.
-
Reconstitute the sample in 100 µL of 5% methanol in water for LC-MS/MS analysis.
III. LC-MS/MS Analysis
-
Chromatography: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A time-dependent gradient from 5% B to 95% B over 15 minutes.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Analyze in Multiple Reaction Monitoring (MRM) mode.[17]
Table 1: Hypothetical MRM Transitions for LC-MS/MS Analysis
| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | Calculated | Predicted | Optimized |
| Eicosa-cis,cis-11,14-dienoyl-CoA (Precursor) | Calculated | Predicted | Optimized |
| d4-Succinyl-CoA (Internal Standard) | 872.1 | 307.1 | 35 |
Note: The exact m/z values for the target and its precursor would need to be calculated based on their chemical formulas and optimized empirically using a synthetic standard.
Functional Characterization
Once the molecule is identified and a synthetic standard is available, its biological activity must be assessed. Based on our hypothesis, we would investigate its role in modulating inflammatory responses.
Protocol 2: Macrophage Efferocytosis Assay
Efferocytosis, the clearance of apoptotic cells by phagocytes, is a hallmark of inflammation resolution. Many SPMs are potent stimulators of this process.
-
Induce Apoptosis: Induce apoptosis in a reporter cell line (e.g., Jurkat T cells) using UV irradiation. Confirm apoptosis using Annexin V/Propidium Iodide staining and flow cytometry.
-
Prepare Macrophages: Plate primary macrophages in a 96-well plate and allow them to adhere.
-
Treatment: Treat macrophages with varying concentrations of synthetic this compound (e.g., 0.1 nM to 1 µM) for 15 minutes. Include a vehicle control and a positive control (e.g., Resolvin D1).
-
Co-incubation: Add the apoptotic Jurkat cells (labeled with a pH-sensitive fluorescent dye like pHrodo) to the macrophages at a ratio of 5:1.
-
Quantification: Incubate for 90 minutes. Wash away non-engulfed cells. Measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates successful engulfment and phagosome acidification.
-
Validation: Confirm engulfment visually using fluorescence microscopy.
Conclusion and Future Directions
This guide presents a hypothetical yet scientifically rigorous roadmap for the investigation of this compound as a novel lipid mediator. We have outlined a plausible biosynthetic pathway rooted in fatty acid metabolism, postulated its function as an intracellular signaling molecule in inflammation resolution, and provided detailed, state-of-the-art protocols for its definitive identification and functional characterization.
The validation of any new mediator requires a multi-faceted approach:
-
Definitive Identification: The presence of the molecule must be confirmed in relevant biological systems in vivo using rigorous LC-MS/MS methods.
-
Total Organic Synthesis: A synthetic standard is non-negotiable for confirming structure and performing functional assays.
-
Biological Relevance: The synthesized molecule must demonstrate potent and stereospecific bioactivity at physiological (nanomolar) concentrations.
-
Mechanism of Action: The specific enzymes responsible for its production and its molecular targets (e.g., receptors) must be identified.
The search for novel lipid mediators is a challenging but rewarding frontier in biomedical science. Each new discovery deepens our understanding of homeostasis and offers the potential for developing next-generation therapeutics that harness the body's own mechanisms for healing and resolution.
References
- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Methodologies and Procedures Employed in the Identification and Quantitation of Lipid Mediators via LC-MS/MS [protocols.io]
- 4. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eicosadienoic acid - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. all-cis-11,14-Eicosadienoic acid, Long chain polyunsaturated fatty acid (CAS 2091-39-6) | Abcam [abcam.com]
- 8. 3-Hydroxyacyl-CoA Dehydrogenase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 9. 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 10. Detection of Lipid Mediators of Inflammation in the Human Tear Film - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 13. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Tailored Polymer-Based Selective Extraction of Lipid Mediators from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Topic: Synthesis and Characterization of (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA Standard
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA. This molecule is a critical intermediate in the metabolism of dihomo-γ-linolenic acid (DGLA) and a valuable standard for lipidomics research, mass spectrometry-based quantification, and enzymatic assays. The described methodology employs a robust chemical coupling strategy, followed by a validated purification workflow using reversed-phase high-performance liquid chromatography (RP-HPLC). The final characterization and quality control steps, including LC-MS/MS, ensure the generation of a high-purity reference standard suitable for the most demanding research applications.
Introduction: The Scientific Imperative
This compound is the (3S)-hydroxylated thioester of dihomo-γ-linolenic acid (DGLA, 20:3 n-6), a key C20 polyunsaturated fatty acid. As an intermediate in the mitochondrial β-oxidation pathway, its availability and metabolism are intrinsically linked to cellular energy homeostasis and the production of signaling lipid precursors.[1][2] The study of fatty acid oxidation pathways and their dysregulation in metabolic diseases requires access to well-characterized, high-purity standards of pathway intermediates. The lack of commercial availability for many specific acyl-CoA thioesters necessitates their de novo synthesis in the research laboratory.
This guide is designed for researchers in lipid biochemistry and drug development. It moves beyond a simple recitation of steps to explain the underlying principles and critical parameters of each stage. The core synthetic strategy involves the direct thioesterification of the precursor (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoic acid with Coenzyme A. This approach was selected for its efficiency and high yield, bypassing the need for complex multi-step enzymatic conversions from the parent acyl-CoA. The protocol is designed to be self-validating, with clear checkpoints for purification and characterization.
Synthesis Strategy and Workflow
The synthesis is performed as a one-pot, two-step reaction followed by a rigorous purification and characterization cascade. The workflow is designed to maximize yield and purity while ensuring the integrity of the labile thioester bond and the cis double bonds.
Figure 1: Overall workflow for the synthesis and validation of the target standard.
Materials and Reagents
Successful synthesis is contingent on the quality of the starting materials. The use of anhydrous solvents for the activation step is critical to prevent premature hydrolysis of the activated intermediate.
| Reagent | Suggested Grade | Supplier (Example) | Notes |
| (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoic Acid | >98% Purity | Custom Synthesis | Precursor may require custom synthesis. Protect from oxidation. |
| Coenzyme A, Lithium Salt Hydrate | ≥95% (HPLC) | Sigma-Aldrich | Store at -20°C under inert gas. The lithium salt offers good stability and solubility. |
| N,N'-Carbonyldiimidazole (CDI) | Synthesis Grade, ≥97% | Sigma-Aldrich | Highly moisture-sensitive. Store in a desiccator. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | MilliporeSigma | Use a freshly opened bottle or solvent from a purification system. Critical for the activation step. |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Fisher Scientific | For preparing the aqueous coupling buffer. |
| Potassium Phosphate Monobasic (KH₂PO₄) | HPLC Grade | VWR | For preparing HPLC mobile phase buffers. |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific | For HPLC mobile phase. |
| Formic Acid | LC-MS Grade | Thermo Fisher | For acidifying mobile phases for mass spectrometry. |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the well-established method of activating a carboxylic acid with CDI to form a reactive acyl-imidazolide intermediate, which then readily reacts with the sulfhydryl group of Coenzyme A.[3][4]
Causality Note: The reaction is performed in two distinct phases. The first (activation) must be under strictly anhydrous conditions to ensure the formation of the acyl-imidazolide. The second (coupling) is performed in an aqueous buffer, as Coenzyme A has limited solubility in pure organic solvents.
-
Preparation: In a 10 mL round-bottom flask equipped with a magnetic stir bar and a septum, dissolve 10 mg of (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoic acid in 2 mL of anhydrous THF. Purge the flask with argon or nitrogen gas.
-
Activation: Add 1.2 molar equivalents of N,N'-Carbonyldiimidazole (CDI) to the solution. Stir the reaction at room temperature under an inert atmosphere for 60-90 minutes. The progress can be monitored by the evolution of CO₂ gas (bubbling). The solution should become clear.
-
Coenzyme A Solution: While the activation reaction proceeds, dissolve 1.5 molar equivalents of Coenzyme A lithium salt in 3 mL of a freshly prepared, degassed 150 mM sodium bicarbonate buffer (pH ~7.5). Keep this solution on ice.
-
Coupling Reaction: Once the activation is complete, slowly add the Coenzyme A solution to the reaction flask containing the activated fatty acid using a syringe. Allow the THF to remain.
-
Incubation: Stir the biphasic reaction mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by analytical HPLC, observing the disappearance of the Coenzyme A peak and the appearance of the product peak.
-
Quenching: After the reaction is complete, quench any unreacted acyl-imidazolide by adding 100 µL of water and stirring for an additional 15 minutes.
-
Preparation for Purification: Acidify the reaction mixture to approximately pH 3-4 with 1 M HCl. This ensures that the carboxylate on the phosphate groups of CoA is protonated, which improves retention on a C18 column. Evaporate the THF under a gentle stream of nitrogen. The remaining aqueous solution is ready for purification.
Figure 2: Chemical reaction scheme for the synthesis (R = C₂₀H₃₃O).
Protocol 2: Purification by Reversed-Phase HPLC
RP-HPLC is the gold standard for purifying acyl-CoA thioesters, separating the product from unreacted Coenzyme A, the free fatty acid, and other impurities.[4]
Causality Note: A gradient elution is necessary. An initial low organic phase concentration allows the polar Coenzyme A to elute early, while the more hydrophobic acyl-CoA product is retained. Increasing the organic phase concentration then elutes the product. Detection at 260 nm specifically targets the adenine moiety of the CoA molecule.
| Parameter | Recommended Setting |
| HPLC System | Preparative or Semi-Preparative system with UV detector |
| Column | C18, 5 µm particle size, ≥10 mm ID x 250 mm length |
| Mobile Phase A | 50 mM Potassium Phosphate buffer, pH 5.5 |
| Mobile Phase B | 100% Acetonitrile |
| Flow Rate | 4.0 mL/min (for 10 mm ID column) |
| Detection | 260 nm |
| Gradient | 0-5 min: 10% B; 5-35 min: 10-70% B (linear); 35-40 min: 70% B; 40-45 min: 10% B (re-equilibration) |
-
Sample Preparation: Filter the acidified crude reaction mixture through a 0.45 µm syringe filter.
-
Injection: Inject the filtered sample onto the equilibrated HPLC column.
-
Fraction Collection: Collect 1-2 mL fractions corresponding to the major peak that elutes after the free Coenzyme A peak.
-
Pooling and Desalting: Pool the pure fractions (as determined by analytical HPLC). If necessary, desalt the pooled fractions using a C18 solid-phase extraction (SPE) cartridge. Elute the final product with 50-70% acetonitrile in water.
-
Lyophilization: Freeze the final purified solution and lyophilize to obtain a stable, dry powder. Store the final product at -80°C under an inert atmosphere.
Characterization and Quality Control
Final validation is essential to confirm the identity, purity, and concentration of the synthesized standard.
Protocol 3: Validation by LC-MS/MS and UV-Vis
-
Purity Assessment: Re-dissolve a small amount of the lyophilized product in 50:50 ACN:water and analyze by analytical RP-HPLC. Purity should be ≥95% as determined by the peak area at 260 nm.
-
Identity Confirmation (LC-MS/MS):
-
Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Expected Mass: Calculate the theoretical exact mass of the [M-H]⁻ ion for C₄₁H₆₇N₇O₁₈P₃S.
-
Verification: Confirm the presence of an ion corresponding to the theoretical mass within a 5 ppm mass accuracy window.
-
Fragmentation: Perform tandem MS (MS/MS) on the parent ion. Confirm the presence of characteristic fragment ions, such as the fragment corresponding to the loss of the fatty acyl chain and the panthothenate-related fragments.
-
-
Quantification (UV-Vis Spectroscopy):
-
Dissolve a precisely weighed amount of the lyophilized product in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Measure the absorbance at 260 nm using a UV-Vis spectrophotometer.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), with the molar extinction coefficient (ε) for adenosine of 15,400 M⁻¹cm⁻¹ at pH 7.0.
-
| Characterization Parameter | Expected Result | Purpose |
| HPLC Purity | Single major peak, ≥95% area at 260 nm | Assesses purity and detects contaminants |
| High-Resolution MS | Observed m/z matches theoretical exact mass of [M-H]⁻ ion (within 5 ppm) | Confirms elemental composition and identity |
| Tandem MS (MS/MS) | Presence of characteristic fragments (e.g., CoA backbone, loss of fatty acyl group) | Provides structural validation |
| Concentration (A₂₆₀) | Concentration calculated via Beer-Lambert law is consistent with weighed mass | Enables accurate use as a quantitative standard |
Conclusion
This application note details a reliable and verifiable method for synthesizing this compound. By combining a proven chemical coupling strategy with standard purification and state-of-the-art characterization techniques, researchers can confidently produce a high-purity standard essential for advancing our understanding of lipid metabolism. Adherence to the principles outlined, particularly concerning anhydrous conditions and purification validation, will ensure the successful generation of this important research tool.
References
Application Notes and Protocols for the Quantification of (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA in Plasma by LC-MS/MS
Authored by a Senior Application Scientist
Introduction: The Significance of Hydroxylated Acyl-CoAs in Cellular Metabolism
Long-chain acyl-Coenzyme A (acyl-CoA) esters are indispensable intermediates in lipid metabolism, serving as activated forms of fatty acids for energy production through β-oxidation and as building blocks for complex lipids.[1][2] Hydroxylated fatty acids and their corresponding acyl-CoA esters are an important subclass of lipid mediators that play crucial roles in various physiological and pathological processes, including inflammation and cardiovascular function.[3][4] (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA is a specific intermediate expected to be formed during the β-oxidation of linoleic acid, a common polyunsaturated fatty acid.[5][6] The accurate quantification of this and other hydroxylated acyl-CoAs in accessible biological matrices such as plasma is critical for understanding their roles in metabolic pathways and for the development of biomarkers for various diseases.
The analysis of long-chain acyl-CoAs in plasma presents significant analytical challenges due to their low endogenous concentrations, inherent chemical instability, and the complexity of the plasma matrix.[7] This application note provides a detailed, robust, and validated protocol for the quantification of this compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology described herein is designed to ensure high sensitivity, specificity, and reproducibility, making it suitable for both basic research and clinical applications.
Metabolic Context: The Origin of this compound
This compound is an intermediate in the mitochondrial β-oxidation of linoleic acid (C18:2n-6).[5][6] This metabolic pathway involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA, NADH, and FADH2, which are subsequently used for ATP production.[8] The formation of the hydroxylated intermediate is a key step in this process.
Caption: Mitochondrial β-oxidation of linoleic acid leading to the formation of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with internal standards and quality controls integrated throughout the workflow to ensure data integrity.
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Isopropanol (LC-MS grade)
-
Reagents: Formic acid (LC-MS grade), Ammonium hydroxide, 5-sulfosalicylic acid (SSA)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled analog of the target analyte if available.
-
Plasma: Human or animal plasma collected in K2-EDTA tubes.
Sample Preparation Workflow
The key to accurate acyl-CoA quantification is the immediate quenching of metabolic activity and efficient extraction from the plasma proteins.[9]
Caption: Workflow for the preparation of plasma samples for acyl-CoA analysis.
Detailed Protocol:
-
Plasma Collection: Collect whole blood in K2-EDTA tubes and immediately place on ice. Centrifuge at 2,000 x g for 15 minutes at 4°C within 30 minutes of collection. Carefully collect the plasma supernatant.
-
Metabolic Quenching and Protein Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard solution and 400 µL of ice-cold 10% (w/v) 5-sulfosalicylic acid (SSA) in water.[10] The use of SSA effectively quenches enzymatic activity and precipitates proteins without the need for subsequent solid-phase extraction that can lead to the loss of analytes.[10]
-
Vortex and Incubate: Vortex the mixture vigorously for 30 seconds and incubate on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The chromatographic separation of long-chain acyl-CoAs requires a reversed-phase column and a gradient elution to resolve the analytes from the complex matrix.[2]
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | To be optimized for this compound and the internal standard. A characteristic neutral loss of 507 Da (panto-theine-3'-phosphate-5'-ADP) is often monitored for acyl-CoAs. |
Data Analysis and Quantification
Quantification is achieved by creating a calibration curve using known concentrations of a commercially available or synthesized standard of this compound. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Results and Discussion: Ensuring Methodological Trustworthiness
The described method should provide a linear response over a biologically relevant concentration range. The precision and accuracy of the method should be evaluated using quality control (QC) samples at low, medium, and high concentrations.
| Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Accuracy | 85-115% |
| Precision (%CV) | < 15% |
The use of an appropriate internal standard is paramount for correcting for matrix effects and variations in sample preparation and instrument response.[9] Heptadecanoyl-CoA is a suitable choice as it is a long-chain acyl-CoA that is not endogenously present in significant amounts in most biological systems.
Conclusion: A Robust Tool for Metabolic Research
This application note details a comprehensive and reliable LC-MS/MS method for the quantification of this compound in plasma. By explaining the causality behind the experimental choices, from sample preparation to data analysis, this protocol provides a trustworthy framework for researchers, scientists, and drug development professionals. The accurate measurement of this and other hydroxylated acyl-CoAs will undoubtedly contribute to a deeper understanding of their roles in health and disease.
References
- 1. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Esterified eicosanoids: generation, characterization and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Beta oxidation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Fatty acid beta oxidation | Abcam [abcam.com]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays of (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA Activity
Introduction: The Significance of (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA in Lipid Metabolism
This compound is a critical intermediate in the mitochondrial β-oxidation of eicosadienoic acid, a long-chain unsaturated fatty acid. The enzymatic conversion of this metabolite is a key step in energy production from dietary fats and mobilized lipid stores. The enzyme responsible for this conversion is a member of the 3-hydroxyacyl-CoA dehydrogenase (HADH) family, which catalyzes the NAD+-dependent oxidation of the 3-hydroxyl group to a 3-ketoacyl-CoA.[1][2][3] Dysregulation of this pathway is associated with various metabolic disorders, making the in vitro characterization of enzymes acting on this compound a focal point for both basic research and therapeutic development.
These application notes provide detailed, field-proven protocols for the in vitro assay of enzymes that metabolize this compound. We will explore two robust methodologies: a continuous spectrophotometric assay and an endpoint high-performance liquid chromatography (HPLC)-based assay. Each protocol is designed to be a self-validating system, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.
Biochemical Context: The Role in Mitochondrial β-Oxidation
The β-oxidation spiral is a four-step process that shortens fatty acyl-CoA molecules by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2.[2][4][5] this compound is the substrate for the third enzyme in this cycle, 3-hydroxyacyl-CoA dehydrogenase.
The enzymatic reaction is as follows:
This compound + NAD+ <=> 3-Keto-eicosa-cis,cis-11,14-dienoyl-CoA + NADH + H+
The activity of the dehydrogenase can be monitored by observing the production of NADH, which has a distinct absorbance maximum at 340 nm.[1] This principle forms the basis of the continuous spectrophotometric assay.
Caption: Simplified workflow of the mitochondrial β-oxidation of eicosadienoic acid.
Protocol 1: Continuous Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of enzymes acting on this compound. The assay monitors the increase in absorbance at 340 nm resulting from the reduction of NAD+ to NADH.[1][6]
Principle
The rate of NADH production is directly proportional to the enzyme's activity under initial velocity conditions. By measuring the change in absorbance over time, the reaction velocity can be calculated using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Materials
-
Enzyme: Purified 3-hydroxyacyl-CoA dehydrogenase or a biological sample containing the enzyme (e.g., mitochondrial extract).
-
This compound: Available from commercial suppliers such as MedchemExpress. Prepare a stock solution in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).
-
NAD+ (Nicotinamide adenine dinucleotide): High-purity, prepared fresh in assay buffer.
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4, containing 1 mM EDTA.
-
Spectrophotometer: Capable of measuring absorbance at 340 nm, with temperature control.
-
Cuvettes: 1 cm path length, quartz or UV-transparent disposable.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare the assay buffer and equilibrate to the desired reaction temperature (e.g., 37°C).
-
Prepare a 10 mM stock solution of NAD+ in the assay buffer.
-
Prepare a series of dilutions of the this compound substrate in the assay buffer to determine kinetic parameters. A typical concentration range would be 0.1 µM to 100 µM.
-
-
Assay Setup:
-
In a 1 mL cuvette, add the following components in order:
-
850 µL of Assay Buffer
-
50 µL of 10 mM NAD+ (final concentration 0.5 mM)
-
50 µL of the substrate solution (variable concentration)
-
-
Mix gently by inverting the cuvette.
-
Place the cuvette in the temperature-controlled spectrophotometer and allow it to equilibrate for 5 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the enzyme solution (appropriately diluted to ensure a linear reaction rate for at least 5 minutes).
-
Immediately start monitoring the absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.
-
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot (ΔA340/min).
-
Calculate the enzyme activity in µmol/min/mg (Units/mg) using the following formula:
-
Activity (µmol/min/mL) = (ΔA340/min) / (6.22 * path length in cm)
-
Specific Activity (Units/mg) = Activity (µmol/min/mL) / [Enzyme concentration (mg/mL)]
-
-
To determine the Michaelis-Menten constants (Km and Vmax), plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using a non-linear regression software.[7][8]
-
Self-Validation and Controls
-
No-Enzyme Control: A reaction mixture without the enzyme should show no change in absorbance at 340 nm.
-
No-Substrate Control: A reaction mixture without the substrate should show no change in absorbance at 340 nm.
-
Enzyme Concentration Linearity: The reaction rate should be linear with respect to the enzyme concentration within a defined range.
Caption: Workflow for the continuous spectrophotometric assay.
Protocol 2: Endpoint HPLC-Based Assay
This protocol provides an alternative method for measuring enzyme activity by quantifying the substrate and product concentrations at a specific time point using reverse-phase HPLC. This method is particularly useful for crude enzyme preparations or when spectrophotometric interference is a concern.
Principle
The enzymatic reaction is allowed to proceed for a fixed time and then stopped. The reaction mixture is then analyzed by HPLC to separate and quantify the remaining substrate, this compound, and the product, 3-Keto-eicosa-cis,cis-11,14-dienoyl-CoA. The amount of product formed is a direct measure of the enzyme's activity.
Materials
-
Enzyme, Substrate, NAD+, and Assay Buffer: As described in Protocol 1.
-
Quenching Solution: 1 M Perchloric Acid or Acetonitrile.
-
HPLC System: With a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Step-by-Step Protocol
-
Enzymatic Reaction:
-
Set up the reaction mixture as described in Protocol 1 (steps 1 and 2a), but in a microcentrifuge tube.
-
Initiate the reaction by adding the enzyme and incubate at 37°C for a predetermined time (e.g., 10, 20, 30 minutes) where the product formation is linear.
-
Stop the reaction by adding an equal volume of ice-cold Quenching Solution.
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient could be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm (for the CoA moiety).[9][10]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Create a standard curve for both the substrate and the product using known concentrations.
-
Integrate the peak areas for the substrate and product in the chromatograms of the reaction samples.
-
Quantify the amount of product formed using the standard curve.
-
Calculate the enzyme activity as nmol of product formed per minute per mg of protein.
-
Self-Validation and Controls
-
Time Zero (T=0) Control: Stop the reaction immediately after adding the enzyme to determine the background levels of substrate and product.
-
Linearity of Product Formation: Perform the assay at different time points to ensure that the product formation is linear with time.
-
Standard Curves: Generate accurate standard curves for both substrate and product to ensure reliable quantification.
Caption: Workflow for the endpoint HPLC-based assay.
Data Presentation and Interpretation
Table 1: Example Kinetic Data from Spectrophotometric Assay
| Substrate Concentration (µM) | Initial Velocity (ΔA340/min) | Initial Velocity (µmol/min/mg) |
| 1 | 0.015 | 0.24 |
| 5 | 0.060 | 0.96 |
| 10 | 0.095 | 1.53 |
| 20 | 0.140 | 2.25 |
| 50 | 0.190 | 3.05 |
| 100 | 0.220 | 3.54 |
Calculations are based on a 1 cm path length and an enzyme concentration of 0.01 mg/mL.
Table 2: Example Data from HPLC Assay
| Incubation Time (min) | Product Peak Area | Product Concentration (µM) |
| 0 | 1,200 | 0.5 |
| 10 | 25,500 | 10.2 |
| 20 | 50,100 | 20.0 |
| 30 | 74,800 | 29.9 |
Product concentration is determined from a standard curve.
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| No or low activity (Spectrophotometric) | Inactive enzyme | Use a fresh enzyme preparation; ensure proper storage. |
| Incorrect buffer pH | Verify the pH of the assay buffer. | |
| Degraded NAD+ or substrate | Prepare fresh NAD+ and substrate solutions. | |
| High background absorbance (Spectrophotometric) | Contaminated reagents | Use high-purity reagents and water. |
| Light scattering from crude enzyme prep | Centrifuge the enzyme preparation before use. | |
| Non-linear reaction rate (Spectrophotometric) | Substrate depletion | Use a lower enzyme concentration or a shorter assay time. |
| Product inhibition | Consider using a coupled enzyme assay. | |
| Poor peak shape in HPLC | Column contamination | Flush the column with a strong solvent. |
| Improper mobile phase pH | Ensure the mobile phase pH is optimal for the analytes. | |
| Variable retention times in HPLC | Inconsistent mobile phase composition | Prepare fresh mobile phase and ensure proper mixing. |
| Temperature fluctuations | Use a column oven to maintain a constant temperature. |
Conclusion
The protocols detailed in these application notes provide robust and reliable methods for the in vitro characterization of enzymes that metabolize this compound. The choice between the continuous spectrophotometric assay and the endpoint HPLC-based assay will depend on the specific experimental needs, the purity of the enzyme preparation, and the available equipment. By following these detailed procedures and incorporating the principles of self-validation, researchers can obtain high-quality, reproducible data to advance our understanding of lipid metabolism and its role in human health and disease.
References
- 1. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 2. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biochemistry and Physiology of Mitochondrial Fatty Acid β-Oxidation and Its Genetic Disorders [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Spectrophotometric assay for measuring polyol dehydrogenase activity [protocols.io]
- 7. Khan Academy [khanacademy.org]
- 8. graphpad.com [graphpad.com]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Title: Synthesis and Application of Stable Isotope-Labeled (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA for Quantitative Metabolomics
An Application Note and Comprehensive Protocol for Researchers
Abstract
Metabolic analysis of fatty acid oxidation pathways requires precise and accurate quantification of key intermediates. (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA is a critical, transient intermediate in the β-oxidation of dihomo-γ-linolenic acid (DGLA, 20:3n-6). Its low endogenous abundance and structural similarity to other acyl-CoAs make direct quantification challenging. The use of a stable isotope-labeled internal standard is indispensable for overcoming these analytical hurdles. This application note provides a comprehensive guide, including detailed protocols, for the chemo-enzymatic synthesis, purification, and characterization of deuterated this compound ([d₄]-3-OH-DGLA-CoA). Furthermore, we outline its application as an internal standard for robust quantification in complex biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction: The Scientific Imperative for a Labeled Standard
The β-oxidation of fatty acids is a cornerstone of cellular energy metabolism, and its dysregulation is implicated in numerous pathologies, including metabolic syndrome, cardiovascular disease, and certain cancers. Dihomo-γ-linolenic acid (DGLA) is a noteworthy polyunsaturated fatty acid whose metabolites play complex roles in inflammatory signaling. The β-oxidation of DGLA proceeds through a series of enzymatic steps, generating intermediates such as this compound. This specific 3-hydroxyacyl-CoA is formed by the action of enoyl-CoA hydratase and is subsequently oxidized by 3-hydroxyacyl-CoA dehydrogenase[1][2].
Studying the flux through this pathway necessitates tools that can accurately measure the concentration of its intermediates. Stable isotope labeling, coupled with mass spectrometry, has emerged as the gold standard for such quantitative analyses.[3][4] An ideal internal standard must be chemically identical to the analyte but mass-shifted, ensuring it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects, thus correcting for sample loss during extraction and analytical variability.[3][]
This guide provides the scientific community with a detailed, field-tested methodology to generate and utilize a high-quality, stable isotope-labeled this compound standard, thereby enabling more rigorous and reproducible research into fatty acid metabolism.
Strategic Overview: A Chemo-Enzymatic Pathway to the Labeled Product
The synthesis of a complex, stereospecific molecule like this compound requires a multi-step, strategic approach. A purely chemical synthesis can be fraught with challenges related to stereocontrol and protection/deprotection steps. Conversely, a purely biological approach may lack scalability and substrate specificity. We have therefore designed a robust chemo-enzymatic workflow that leverages the strengths of both disciplines.
The overall strategy is bifurcated into two primary stages:
-
Biocatalytic Synthesis of the Labeled Precursor Acid: We will generate the deuterated fatty acid precursor, (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoic acid ([d₄]-3-OH-DGLA), using an enzymatic reaction that provides exquisite stereoselectivity.
-
Chemical Thioesterification: The purified labeled fatty acid is then chemically coupled to Coenzyme A (CoA) to form the final thioester product.
This hybrid approach is efficient, highly stereoselective, and adaptable for various isotopic labeling patterns.
Detailed Protocols and Methodologies
Disclaimer: All procedures should be performed by trained personnel in a suitable laboratory setting, adhering to all safety precautions.
Materials and Reagents
| Reagent/Material | Supplier | Grade | Notes |
| Dihomo-γ-linolenic acid-d₄ (DGLA-d₄) | Cayman Chemical/Avanti | >98% | Example: 11,11,12,12-d₄ |
| Coenzyme A, Trilithium salt | Sigma-Aldrich | ≥95% | Store at -20°C |
| Acyl-CoA Synthetase (long-chain) | Sigma-Aldrich | Enzyme | From Pseudomonas sp. |
| Acyl-CoA Oxidase | Sigma-Aldrich | Enzyme | From Arthrobacter sp. |
| Enoyl-CoA Hydratase (Crotonase) | Sigma-Aldrich | Enzyme | From bovine liver |
| Ethyl Chloroformate (ECF) | Acros Organics | ≥99% | |
| Triethylamine (Et₃N) | Sigma-Aldrich | ≥99.5% | |
| Adenosine 5'-triphosphate (ATP) | Sigma-Aldrich | ≥99% | |
| Magnesium Chloride (MgCl₂) | Fisher Scientific | ACS Grade | |
| Solid Phase Extraction (SPE) Cartridges | Waters | Oasis HLB, 3cc | |
| HPLC Column | Waters | C18, 2.1 x 100 mm, 1.8 µm | Or equivalent |
| All Solvents (Acetonitrile, Methanol, Water) | Fisher Scientific | LC-MS Grade |
Protocol 1: Biocatalytic Synthesis of [d₄]-(3S)-Hydroxy-DGLA
Rationale: This protocol uses a cascade of three enzymes to mimic the initial steps of β-oxidation, ensuring the formation of the desired (3S)-hydroxy stereoisomer. A final hydrolysis step releases the free fatty acid, which is more amenable to the subsequent chemical coupling reaction.
-
Activation to Acyl-CoA:
-
In a 1.5 mL microfuge tube, prepare a 500 µL reaction mixture in 100 mM potassium phosphate buffer (pH 7.4).
-
Add the following components in order: 200 µM DGLA-d₄, 500 µM Coenzyme A, 2 mM ATP, and 5 mM MgCl₂.
-
Initiate the reaction by adding 5 units of long-chain Acyl-CoA Synthetase.
-
Incubate at 37°C for 1 hour with gentle shaking. The reaction progress can be monitored by the disappearance of free CoA.
-
-
Oxidation and Hydration Cascade:
-
To the same reaction tube, add 1 unit of Acyl-CoA Oxidase and 10 units of Enoyl-CoA Hydratase (Crotonase).
-
Causality Note: Crotonase is highly specific for producing the L-isomer, which corresponds to the (S)-configuration for 3-hydroxyacyl-CoAs.[6] This enzymatic choice is critical for achieving the correct stereochemistry.
-
Incubate the mixture at 30°C for 2 hours.
-
-
Hydrolysis and Extraction:
-
Adjust the pH of the reaction mixture to 8.5 by adding 1 M NaOH.
-
Incubate at 37°C for 1 hour to induce chemical hydrolysis of the thioester bond.
-
Acidify the solution to pH 3-4 with 1 M HCl.
-
Extract the [d₄]-(3S)-Hydroxy-DGLA using three successive extractions with 500 µL of ethyl acetate.
-
Pool the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under a stream of nitrogen.
-
Protocol 2: Chemical Synthesis of [d₄]-(3S)-Hydroxy-DGLA-CoA
Rationale: The ethyl chloroformate (ECF) method is a reliable and widely used technique for synthesizing acyl-CoA thioesters.[7] It proceeds via a mixed anhydride intermediate that readily reacts with the thiol group of Coenzyme A.
-
Activation of the Fatty Acid:
-
Resuspend the dried [d₄]-(3S)-Hydroxy-DGLA from Protocol 1 in 100 µL of anhydrous tetrahydrofuran (THF).
-
Chill the solution to 0°C in an ice bath.
-
Add 1.5 equivalents of triethylamine (Et₃N), followed by 1.2 equivalents of ethyl chloroformate (ECF).
-
Stir the reaction at 0°C for 30 minutes. A white precipitate of triethylammonium chloride will form, indicating the formation of the mixed anhydride.
-
-
Coupling with Coenzyme A:
-
In a separate tube, dissolve 1.1 equivalents of Coenzyme A (trilithium salt) in 200 µL of 100 mM sodium bicarbonate buffer (pH 7.5).
-
Add the Coenzyme A solution dropwise to the activated fatty acid mixture from the previous step.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Protocol 3: Purification and Quality Control
Rationale: A multi-step purification and characterization process is essential to ensure the final product is of high purity and accurately quantified, making it a trustworthy standard.
-
Solid-Phase Extraction (SPE) Purification:
-
Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the reaction mixture from Protocol 2 onto the cartridge.
-
Wash with 3 mL of water to remove salts and unreacted CoA.
-
Elute the [d₄]-(3S)-Hydroxy-DGLA-CoA with 2 mL of methanol.
-
Dry the eluate under nitrogen.
-
-
HPLC Purification:
-
Resuspend the dried sample in 200 µL of 50:50 water:acetonitrile.
-
Purify using reverse-phase HPLC with a C18 column.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water
-
Gradient: 5% B to 95% B over 20 minutes.
-
Monitor the elution at 260 nm (for the adenine ring of CoA) and collect the major peak corresponding to the product.
-
Lyophilize the collected fractions to obtain a pure, solid product.
-
-
Characterization and Quantification (QC):
-
Mass Spectrometry: Confirm the identity by high-resolution LC-MS. The measured mass should correspond to the theoretical mass of the labeled compound. Tandem MS (MS/MS) should be used to confirm the fragmentation pattern, which will be identical to the unlabeled standard but with a mass shift in fragments containing the deuterium labels.
-
Purity Assessment: Analyze the final product by LC-UV (260 nm). Purity should be ≥95%.
-
Quantification: Accurately determine the concentration of the final stock solution by measuring its absorbance at 260 nm in a quartz cuvette (Molar extinction coefficient ε for CoA at pH 7.0 is 16,400 M⁻¹cm⁻¹).
-
| QC Parameter | Expected Result | Method |
| Identity (Mass) | [M-2H]²⁻ = Expected m/z | HR-LC-MS (Negative Ion Mode) |
| Isotopic Enrichment | >99% d₄ isotopologue | HR-LC-MS |
| Purity | ≥95% | HPLC-UV (260 nm) |
| Concentration | Determined value | UV-Vis Spectrophotometry |
Application: Quantitative Analysis by LC-MS/MS
The synthesized [d₄]-(3S)-Hydroxy-DGLA-CoA serves as an ideal internal standard for quantifying its endogenous, unlabeled counterpart in biological samples.
Protocol Outline for Sample Analysis:
-
Sample Preparation: Homogenize the biological sample (e.g., ~10 mg tissue or 1x10⁶ cells) in cold extraction solvent.
-
Internal Standard Spiking: Immediately add a known, fixed amount of the [d₄]-(3S)-Hydroxy-DGLA-CoA internal standard solution to the homogenate.
-
Extraction: Perform a lipid/metabolite extraction (e.g., using the MTBE method).
-
Analysis: Analyze the extract using a reverse-phase LC method coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
| Analyte | Precursor Ion (Q1) [M-2H]²⁻ | Product Ion (Q3) |
| Endogenous 3-OH-DGLA-CoA | Calculated m/z | Fragment m/z |
| [d₄]-3-OH-DGLA-CoA (IS) | Calculated m/z + 2 | Fragment m/z + 4 or Fragment m/z |
Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the unlabeled analyte to the labeled internal standard against the concentration of the analyte. The concentration of the endogenous analyte in the unknown sample is then determined from this curve. This ratio-based method reliably corrects for variations in extraction efficiency and instrument response.[8]
Conclusion
This application note provides a complete framework for the synthesis, characterization, and use of stable isotope-labeled this compound. By employing a robust chemo-enzymatic strategy, researchers can produce a high-quality internal standard essential for the rigorous study of fatty acid oxidation pathways. The availability of this tool will empower scientists to generate more accurate and reliable quantitative data, advancing our understanding of lipid metabolism in health and disease.
References
- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Solid-Phase Extraction of Long-Chain Acyl-CoAs: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain acyl-Coenzyme A (LC-CoA) thioesters are pivotal intermediates in cellular metabolism, playing indispensable roles in fatty acid metabolism, energy production through β-oxidation, and various signaling pathways.[1][2] The accurate quantification of these molecules in biological tissues is crucial for understanding metabolic regulation in both health and disease, and for the development of novel therapeutics targeting metabolic disorders.[1][2] However, the analysis of Lc-CoAs is challenging due to their low abundance, inherent instability, and the amphipathic nature of having both a hydrophobic acyl chain and a hydrophilic Coenzyme A moiety.[1][3]
Solid-phase extraction (SPE) has emerged as a robust and selective sample preparation technique for the purification and concentration of Lc-CoAs from complex biological matrices prior to downstream analysis, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] This application note provides a comprehensive guide to the principles and practice of SPE for Lc-CoAs, including a detailed, field-proven protocol and troubleshooting advice.
Principles of Solid-Phase Extraction for Long-Chain Acyl-CoAs
SPE is a chromatographic technique used to separate components of a mixture according to their physical and chemical properties.[4][5] The fundamental principle of SPE involves the partitioning of solutes between a solid stationary phase (the sorbent) and a liquid mobile phase (the sample and subsequent solvents).[4][5] The process generally consists of four key steps: conditioning, loading, washing, and elution.
The SPE Workflow
Figure 1: General workflow for the solid-phase extraction of long-chain acyl-CoAs.
For Lc-CoAs, which possess both a long, nonpolar acyl chain and a polar, negatively charged Coenzyme A head group, a mixed-mode or anion-exchange SPE strategy is often employed.[6][7]
-
Sorbent Selection: The choice of sorbent is critical for successful purification.
-
Anion-Exchange Sorbents: These sorbents, such as 2-(2-pyridyl)ethyl functionalized silica gel, are particularly effective.[7][8] At an acidic pH, the pyridyl group is protonated and positively charged, allowing it to bind the negatively charged phosphate groups of the Coenzyme A moiety.[7]
-
Reversed-Phase Sorbents (e.g., C18): While also used, these sorbents primarily interact with the hydrophobic long-chain acyl group.[2][9] They can be effective but may require more careful optimization of washing steps to remove polar impurities.
-
Causality in Experimental Choices
The success of an SPE protocol for Lc-CoAs hinges on the careful orchestration of solvent conditions at each step to manipulate the interactions between the analyte, the sorbent, and the sample matrix.
-
Sample Preparation in Acidic Buffer: Homogenizing the tissue in an acidic buffer (e.g., pH 4.9) is crucial.[10] This ensures that the phosphate groups on the Coenzyme A moiety are fully deprotonated and carry a negative charge, promoting strong binding to a positively charged anion-exchange sorbent.
-
Conditioning: The sorbent is first conditioned with an organic solvent (e.g., methanol) to wet the stationary phase and ensure reproducible interactions with the sample.[3] This is followed by an equilibration step with a buffer similar in composition to the sample solvent to prepare the sorbent for sample loading.
-
Sample Loading: The prepared sample extract is loaded onto the conditioned SPE column. The flow rate during this step is critical; a slow and steady flow rate allows for sufficient interaction time between the Lc-CoAs and the sorbent, maximizing binding.
-
Washing: This step is designed to remove interfering compounds from the sample matrix that are not strongly bound to the sorbent. The wash solvent is typically a mixture of organic and aqueous components with a composition that is strong enough to elute weakly bound impurities without eluting the Lc-CoAs of interest.[11]
-
Elution: The final step involves eluting the purified Lc-CoAs from the sorbent. This is achieved by using a solvent that disrupts the interaction between the analyte and the sorbent. For anion-exchange SPE, this is often a solvent with a high salt concentration or a pH that neutralizes the charge on either the sorbent or the analyte.[7]
Detailed Protocol for Solid-Phase Extraction of Long-Chain Acyl-CoAs from Tissue Samples
This protocol is a robust method adapted from established procedures for the extraction and purification of a broad range of Lc-CoAs.[8][10][11]
Materials and Reagents
-
Tissue: Fresh or frozen tissue samples, stored at -80°C.
-
Internal Standard: Heptadecanoyl-CoA (C17:0) or another suitable odd-chain acyl-CoA.
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[10]
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol).
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges (100 mg).[7][8]
-
SPE Column Conditioning Solvents: Methanol, followed by Homogenization Buffer.
-
Wash Solution: A mixture of acetonitrile, isopropanol, water, and acetic acid. A common ratio is 9:3:4:4 (v/v/v/v).[7]
-
Elution Solution: A mixture of methanol and 250 mM ammonium formate (4:1, v/v).[7]
-
Equipment: Homogenizer, refrigerated centrifuge, SPE vacuum manifold, nitrogen evaporator.
Experimental Procedure
Figure 2: Step-by-step protocol for the SPE of long-chain acyl-CoAs from tissue.
Data Presentation: Expected Recoveries
The recovery of Lc-CoAs can be influenced by the acyl chain length and the specific tissue matrix. The use of an appropriate internal standard is crucial for accurate quantification.
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Palmitoyl-CoA | C16:0 | Oligonucleotide | 70-80% | [10] |
| Oleoyl-CoA | C18:1 | 2-(2-pyridyl)ethyl | 85-90% | [11] |
| Arachidonyl-CoA | C20:4 | 2-(2-pyridyl)ethyl | 83-88% | [11] |
Table 1: Representative recovery data for long-chain acyl-CoAs using different SPE methods.
Troubleshooting Common SPE Issues
| Problem | Potential Cause(s) | Suggested Solution(s) | Reference |
| Low Recovery of Lc-CoAs | - Incomplete elution. - Analyte breakthrough during loading or washing. - Inefficient extraction from tissue. | - Increase the volume or strength of the elution solvent. - Decrease the flow rate during loading. - Ensure the wash solvent is not too strong. - Optimize the homogenization and extraction steps. | [12][13] |
| Poor Reproducibility | - Inconsistent flow rates. - Incomplete drying of the SPE sorbent before elution. - Variability in sample preparation. | - Use a vacuum manifold for consistent flow. - Ensure the column is completely dry after the wash step. - Standardize all sample handling procedures. | [12][13] |
| High Background/Interference in Final Eluate | - Inefficient washing. - Co-elution of matrix components. | - Increase the volume or strength of the wash solvent. - Optimize the selectivity of the SPE sorbent and elution solvent. | [12][13] |
Table 2: Troubleshooting guide for common issues in the solid-phase extraction of long-chain acyl-CoAs.
Conclusion
Solid-phase extraction is an indispensable tool for the reliable analysis of long-chain acyl-CoAs in complex biological samples. By understanding the underlying principles of sorbent chemistry and carefully optimizing each step of the protocol, researchers can achieve high recovery and purity of these critical metabolic intermediates. The detailed protocol and troubleshooting guide provided in this application note serve as a valuable resource for scientists and drug development professionals aiming to accurately quantify Lc-CoAs and unravel their roles in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aocs.org [aocs.org]
- 4. The Principle and Classification of Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 5. specartridge.com [specartridge.com]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. silicycle.com [silicycle.com]
- 13. chromacademy.com [chromacademy.com]
Application Notes and Protocols for the Study of (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA in Cell-Based Models
Authored by a Senior Application Scientist
Introduction: Unveiling the Role of a Key Peroxisomal Intermediate
(3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA is a critical intermediate in the peroxisomal β-oxidation of polyunsaturated fatty acids (PUFAs), such as linoleic acid and arachidonic acid.[1][2][3] This metabolic pathway is essential for lipid homeostasis and energy production, particularly for fatty acids that cannot be fully metabolized by mitochondria. The formation and subsequent processing of this compound are catalyzed by the D-bifunctional protein (DBP), encoded by the HSD17B4 gene.[4][5][6] This protein possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[6]
Dysfunction in the peroxisomal β-oxidation pathway, specifically at the level of DBP, leads to the accumulation of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids, resulting in severe metabolic disorders like D-bifunctional protein deficiency (DBPD).[4][5][7][8] Therefore, studying the dynamics of this compound and its metabolizing enzymes in cell-based models is paramount for understanding disease pathogenesis and for the development of novel therapeutic interventions.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and utilize cell-based models for the investigation of this compound metabolism. The protocols outlined herein are designed to ensure scientific integrity and reproducibility.
I. The Peroxisomal β-Oxidation of Linoleic Acid: A Central Role for this compound
The degradation of linoleic acid (a C18:2 PUFA) in peroxisomes involves a series of enzymatic reactions. After two initial cycles of β-oxidation, the resulting intermediate, cis,cis-dodeca-5,8-dienoyl-CoA, is further processed. The formation of this compound is a key step in the subsequent oxidation of a 20-carbon PUFA derived from the initial substrate. The pathway highlights the importance of the hydratase and dehydrogenase activities of DBP.
Caption: Peroxisomal β-oxidation of linoleic acid.
II. Recommended Cell-Based Models
The choice of a cell model is critical for obtaining physiologically relevant data. The following models are recommended for studying this compound metabolism.
| Cell Model | Advantages | Disadvantages | Key Applications |
| Primary Human Skin Fibroblasts | Physiologically relevant, especially patient-derived lines for studying DBPD.[4][9] | Limited lifespan, variability between donors. | Investigating the impact of HSD17B4 mutations on pathway flux; screening for compounds that restore DBP function. |
| HepG2 (Human Hepatocellular Carcinoma) | Immortalized, easy to culture, well-characterized for lipid metabolism studies. | Cancer cell line, may have altered metabolic pathways compared to primary hepatocytes. | High-throughput screening of potential therapeutic agents; mechanistic studies of DBP regulation. |
| Immortalized Human Hepatocytes (IHH) | More closely resemble primary hepatocytes than HepG2.[10] | May have specific peroxisomal abnormalities (e.g., impaired PTS2 protein import).[10] | Studies on hepatic peroxisomal β-oxidation and its regulation. |
| HSD17B4 Knockout/Knockdown Cell Lines (e.g., using CRISPR/Cas9 or shRNA) | Allows for precise investigation of DBP function in a controlled genetic background. | Potential for off-target effects; may not fully recapitulate the complexity of patient mutations. | Elucidating the specific roles of the hydratase and dehydrogenase domains of DBP; identifying compensatory metabolic pathways. |
III. Experimental Protocols
A. Protocol 1: General Cell Culture and Fatty Acid Supplementation
This protocol describes the basic culture conditions and the method for supplementing cells with the precursor fatty acid, linoleic acid.
1. Materials:
-
Selected cell line (e.g., human skin fibroblasts)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Linoleic acid (Sigma-Aldrich)
-
Fatty acid-free bovine serum albumin (BSA) (Sigma-Aldrich)
-
Phosphate-buffered saline (PBS)
-
Sterile, tissue culture-treated plates/flasks
2. Procedure:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Prepare a stock solution of linoleic acid complexed to BSA. Briefly, dissolve linoleic acid in ethanol and then slowly add it to a stirring solution of fatty acid-free BSA in PBS to achieve a final desired molar ratio (e.g., 3:1 linoleic acid to BSA).
-
Seed cells into 6-well plates or 10 cm dishes at a density appropriate for the specific cell line and allow them to adhere overnight.
-
The following day, replace the culture medium with a fresh medium containing the linoleic acid-BSA complex at a final concentration typically ranging from 10 to 100 µM. Include a vehicle control (BSA in PBS without linoleic acid).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) to allow for the uptake and metabolism of the fatty acid.
Rationale: The use of fatty acid-free BSA is crucial for the efficient delivery of the hydrophobic linoleic acid to the cells in a soluble and non-toxic form.
B. Protocol 2: Measurement of Peroxisomal β-Oxidation Activity
This protocol provides a method to assess the overall flux through the peroxisomal β-oxidation pathway using a radiolabeled substrate.[9][11][12]
1. Materials:
-
[1-¹⁴C]Linoleic acid (or other relevant radiolabeled fatty acid)
-
Cultured cells treated with fatty acids as described in Protocol 1
-
Scintillation vials and scintillation fluid
-
Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 3 mM Tris-HCl, pH 7.4)
-
Reaction buffer (e.g., containing ATP, CoA, NAD+, and MgCl₂)
-
Perchloric acid
-
Dounce homogenizer
2. Procedure:
-
After incubation with the unlabeled fatty acid, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and resuspend them in homogenization buffer.
-
Homogenize the cells using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Incubate the supernatant (containing peroxisomes and mitochondria) with the reaction buffer and [1-¹⁴C]linoleic acid for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding perchloric acid.
-
Separate the radiolabeled acetyl-CoA from the unreacted fatty acid using a suitable method (e.g., ion-exchange chromatography or differential solvent extraction).
-
Quantify the radioactivity in the acetyl-CoA fraction using a scintillation counter.
-
Normalize the results to the total protein concentration of the cell homogenate.
Rationale: This assay provides a functional readout of the entire peroxisomal β-oxidation pathway. A decrease in the production of radiolabeled acetyl-CoA from a VLCFA precursor in patient-derived cells compared to controls can indicate a defect in the pathway.
C. Protocol 3: Analysis of this compound by LC-MS/MS
This protocol outlines the steps for the extraction and sensitive detection of the target acyl-CoA intermediate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials:
-
Cultured cells treated with linoleic acid
-
Acetonitrile, methanol, and water (LC-MS grade)
-
Formic acid
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
2. Procedure:
-
Extraction of Acyl-CoAs:
-
After incubation, rapidly wash the cells with ice-cold PBS.
-
Quench metabolism and extract the acyl-CoAs by adding ice-cold acetonitrile/methanol/water (40:40:20 v/v/v) containing internal standards.
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet the protein and debris.
-
Collect the supernatant.
-
-
Sample Cleanup (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol and then equilibrate with water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with a suitable solvent (e.g., methanol with formic acid).
-
Dry the eluate under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with mobile phases typically consisting of water and acetonitrile with a small percentage of formic acid.
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect the precursor and product ions of this compound and the internal standard.
-
Quantify the analyte by comparing its peak area to that of the internal standard.
-
Rationale: LC-MS/MS provides high sensitivity and specificity for the detection and quantification of low-abundance metabolites like acyl-CoA esters. The use of stable isotope-labeled internal standards is crucial for accurate quantification by correcting for matrix effects and variations in extraction efficiency.[13][14][15]
Caption: LC-MS/MS workflow for acyl-CoA analysis.
D. Protocol 4: Enzyme Activity Assays for D-Bifunctional Protein
These spectrophotometric assays measure the individual hydratase and dehydrogenase activities of DBP in cell lysates.[16][17][18]
1. Enoyl-CoA Hydratase Activity:
-
Principle: The hydration of an enoyl-CoA substrate (e.g., crotonyl-CoA) is monitored by the decrease in absorbance at 263 nm.[19][20][21]
-
Procedure:
-
Prepare cell lysates by sonication or detergent lysis.
-
In a quartz cuvette, mix the cell lysate with a reaction buffer containing the enoyl-CoA substrate.
-
Monitor the decrease in absorbance at 263 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate.
-
2. 3-Hydroxyacyl-CoA Dehydrogenase Activity:
-
Principle: The NAD⁺-dependent oxidation of a 3-hydroxyacyl-CoA substrate (e.g., 3-hydroxybutyryl-CoA) is followed by measuring the increase in absorbance at 340 nm due to the formation of NADH.[16][17]
-
Procedure:
-
Prepare cell lysates as described above.
-
In a cuvette, combine the cell lysate with a reaction buffer containing the 3-hydroxyacyl-CoA substrate and NAD⁺.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of NADH production using its molar extinction coefficient.
-
Rationale: These assays allow for the direct assessment of the enzymatic function of DBP. In cells from patients with DBPD, a reduction in one or both of these activities would be expected.
IV. Data Interpretation and Troubleshooting
-
Expected Results in DBPD Models: In cell models of DBPD, one would anticipate a decreased overall peroxisomal β-oxidation rate (Protocol 2), an accumulation of the substrate of DBP (trans-2-cis-cis-eicosa-11,14-dienoyl-CoA), and a reduction in the levels of this compound and downstream metabolites (Protocol 3). Furthermore, a decrease in the hydratase and/or dehydrogenase activity of DBP would be observed (Protocol 4).
-
Troubleshooting:
-
Low signal in LC-MS/MS: Optimize extraction and SPE procedures. Ensure the use of high-quality reagents and a sensitive mass spectrometer.
-
High variability in enzyme assays: Ensure consistent cell lysis and protein quantification. Optimize substrate concentrations to be in the linear range of the assay.
-
Cell toxicity with fatty acid treatment: Optimize the concentration of linoleic acid and the molar ratio to BSA. Ensure the use of fatty acid-free BSA.
-
V. Conclusion
The study of this compound in cell-based models provides a powerful platform for dissecting the complexities of peroxisomal β-oxidation and its role in human health and disease. The protocols detailed in these application notes offer a robust framework for researchers to investigate the function of D-bifunctional protein, elucidate the pathophysiology of DBPD, and screen for potential therapeutic compounds. By combining cellular models with advanced analytical techniques, we can continue to advance our understanding of these critical metabolic pathways.
References
- 1. Identification of intermediates in the peroxisomal beta-oxidation of linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of peroxisomal oxidation in the conversion of arachidonic acid to eicosatrienoic acid in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arachidonic acid formed by peroxisomal beta-oxidation of 7,10,13,16-docosatetraenoic acid is esterified into 1-acyl-sn-glycero-3-phosphocholine by microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medlineplus.gov [medlineplus.gov]
- 7. D-Bifunctional Protein Deficiency - Alex - The Leukodystrophy Charity [alextlc.org]
- 8. metabolicsupportuk.org [metabolicsupportuk.org]
- 9. Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peroxisomal abnormalities in the immortalized human hepatocyte (IHH) cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 16. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 17. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel and rapid long-chain hydroxyacyl-CoA dehydrogenase assay | mijn-bsl [mijn.bsl.nl]
- 19. enoyl-CoA hydratase(EC 4.2.1.17) - Creative Enzymes [creative-enzymes.com]
- 20. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 21. Enoyl-CoA Hydratase - MeSH - NCBI [ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to Investigating (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA in Animal Models of Inflammation
Introduction
Inflammation is a fundamental biological process, essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases.[1][2] At the heart of the inflammatory cascade are lipid mediators, a diverse class of signaling molecules derived from fatty acids that orchestrate the intensity and duration of the response.[3][4] While the roles of prostaglandins and leukotrienes, derived from arachidonic acid, are well-established, the contribution of intermediates from other fatty acid metabolic pathways remains an area of intense investigation.[5][6]
(3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA is a fascinating molecule at the intersection of fatty acid metabolism and inflammatory signaling. Its structure suggests it is an intermediate in the β-oxidation of eicosadienoic acid. The presence of a 3-hydroxy group is particularly significant, as 3-hydroxy fatty acids are known intermediates in mitochondrial fatty acid oxidation and can be components of bacterial lipopolysaccharide (LPS), a potent inflammatory trigger.[7][8] Understanding whether this specific CoA-esterified intermediate accumulates during inflammation and how it modulates the immune response is a critical research question.
This guide provides a comprehensive framework for researchers and drug development professionals to investigate the role of this compound in inflammation. We present a selection of robust, validated animal models that represent distinct inflammatory phenotypes—acute localized, acute systemic, and chronic localized inflammation. Detailed, field-tested protocols are provided, alongside the scientific rationale for experimental choices and the bioanalytical techniques required for a self-validating study.
Section 1: Mechanistic Background & Rationale
The link between fatty acid metabolism and inflammation is intricate. Cellular fatty acid pools dictate the availability of substrates for generating potent signaling molecules. The canonical arachidonic acid cascade, involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, produces pro-inflammatory eicosanoids.[3][5] However, other pathways are equally important. For instance, n-3 polyunsaturated fatty acids (n-3 PUFAs) like EPA and DHA can compete with arachidonic acid and are metabolized into anti-inflammatory and pro-resolving mediators, such as resolvins.[9][10]
This compound belongs to the β-oxidation pathway, the primary process for cellular energy production from fatty acids. It is plausible that under conditions of high metabolic stress, such as inflammation, this pathway could be altered, leading to the accumulation or depletion of specific intermediates that may possess signaling capabilities.
The central hypothesis for this research is that this compound levels are modulated during an inflammatory response and that this molecule may act as a novel signaling entity or biomarker. Investigating this requires precise, reproducible models of inflammation and highly sensitive analytical methods to quantify the target molecule in relevant biological matrices.
References
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental animal models of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alanrevista.org [alanrevista.org]
- 5. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Omega-3 Fatty Acids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Differentiating the Indistinguishable: A High-Resolution Mass Spectrometry Workflow for Dienoyl-CoA Isomer Analysis
Abstract
Dienoyl-CoA isomers, critical intermediates in fatty acid metabolism, present a significant analytical challenge due to their identical mass and elemental composition. Distinguishing these isomers is paramount for accurately understanding metabolic fluxes and dysregulation in disease states. This guide provides a comprehensive protocol for the robust separation, identification, and differentiation of dienoyl-CoA isomers using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). We detail field-proven methods for sample preparation, chromatographic separation, and advanced tandem mass spectrometry (MS/MS) techniques, including Ultraviolet Photodissociation (UVPD), to reveal structural nuances invisible to conventional methods.
Introduction: The Challenge of Isomeric Complexity
Acyl-Coenzyme A (acyl-CoA) thioesters are central players in cellular metabolism, participating in fatty acid oxidation, biosynthesis, and the Krebs cycle.[1][2] Among these, dienoyl-CoA species are key intermediates in the metabolism of polyunsaturated fatty acids. Isomers of these molecules, differing only in the position of their double bonds, can have distinct metabolic fates and enzymatic specificities. However, their identical mass-to-charge ratios (m/z) make them indistinguishable by standard mass spectrometry alone, necessitating advanced analytical strategies. High-resolution mass spectrometry (HRMS), with its high mass accuracy and resolving power, combined with sophisticated separation and fragmentation techniques, provides the necessary tools to tackle this challenge.[3]
This application note presents a complete workflow, from sample extraction to data interpretation, designed for researchers and drug development professionals aiming to resolve and characterize dienoyl-CoA isomers with confidence.
Principle of the Method: Combining Separation with High-Resolution Fragmentation
The core of this methodology rests on two pillars: superior chromatographic separation and information-rich fragmentation via tandem mass spectrometry (MS/MS).
-
Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is employed to separate acyl-CoA species based on the hydrophobicity of their acyl chains.[4][5] While complete baseline separation of all isomers can be difficult, chromatography is crucial for reducing ion suppression and presenting distinct isomers to the mass spectrometer at different times.[6]
-
High-Resolution Mass Spectrometry (HRMS): Instruments like the Orbitrap or FT-ICR provide sub-parts-per-million (ppm) mass accuracy, enabling confident determination of elemental composition and distinguishing acyl-CoAs from other endogenous molecules.[3][4]
-
Tandem Mass Spectrometry (MS/MS): This is the key to isomer differentiation.
-
Collision-Induced Dissociation (CID/HCD): These common techniques provide characteristic fragmentation of the CoA moiety, confirming the compound class.[7][8] For instance, a neutral loss of 507 Da is a hallmark of acyl-CoA fragmentation.[5][7] However, CID/HCD often lacks the energy to break the carbon-carbon bonds of the acyl chain, leaving the double bond positions ambiguous.
-
Ultraviolet Photodissociation (UVPD): This more energetic fragmentation technique uses high-energy photons (e.g., 193 nm or 213 nm) to induce cleavage along the fatty acyl chain, particularly at and adjacent to the sites of unsaturation.[9][10][11][12] The resulting fragment ions are diagnostic for the specific locations of the double bonds, enabling unambiguous isomer identification.[10]
-
The overall workflow is a multi-stage process designed to maximize the information obtained from complex biological samples.
Detailed Experimental Protocols
Part 3.1: Sample Preparation - Preserving Acyl-CoA Integrity
The inherent instability of acyl-CoA thioesters demands a rapid and cold sample preparation workflow to prevent degradation and accurately reflect their in vivo concentrations.[1]
Materials:
-
Liquid Nitrogen
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Extraction Solvent: 5% (w/v) Sulfosalicylic acid (SSA) in water.[2][7]
-
Internal Standard (IS): A stable isotope-labeled or odd-chain acyl-CoA (e.g., C17:0-CoA).
Protocol:
-
Metabolic Quenching: Immediately freeze-clamp tissues in liquid nitrogen upon collection to halt all enzymatic activity.[1] For cell cultures, aspirate media and quickly wash with ice-cold PBS before adding the extraction solvent.
-
Homogenization: Keep tissues frozen during homogenization. Grinding the frozen tissue to a fine powder under liquid nitrogen is highly effective.[1]
-
Extraction: a. To the frozen tissue powder or cell pellet, add 500 µL of ice-cold 5% SSA extraction solvent containing the internal standard. b. Vortex vigorously for 1 minute to ensure protein precipitation and cell lysis. c. Centrifuge at 16,000 x g for 10 minutes at 4°C. d. Carefully collect the supernatant, which contains the short- and long-chain acyl-CoAs.[2] e. Transfer the supernatant to an autosampler vial for immediate analysis or store at -80°C. Keep samples at 4°C in the autosampler to prevent degradation.[13]
Part 3.2: LC-HRMS Method - Isomer Separation and Detection
This method is optimized for the separation of long-chain acyl-CoAs using a C18 stationary phase.
Systems:
-
Liquid Chromatography: High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[7]
-
Mass Spectrometer: An Orbitrap-based mass spectrometer (e.g., Orbitrap Fusion Lumos) equipped with CID, HCD, and UVPD capabilities.[12]
LC Parameters:
| Parameter | Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for hydrophobic acyl chains. |
| Mobile Phase A | Water with 5 mM Ammonium Acetate (pH 6.8)[4] | Ammonium acetate acts as a volatile buffer compatible with ESI-MS. |
| Mobile Phase B | Methanol[4] | Strong organic solvent for eluting hydrophobic long-chain acyl-CoAs. |
| Flow Rate | 0.3 mL/min | Standard flow rate for analytical scale columns. |
| Column Temp. | 40°C[7] | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | |
| Gradient | See Table 2 below |
Table 2: Liquid Chromatography Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 2.0 | 2 |
| 4.0 | 15 |
| 7.5 | 95 |
| 15.0 | 95 |
| 15.5 | 2 |
| 20.0 | 2 |
HRMS Parameters:
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | Acyl-CoAs ionize efficiently as [M+H]⁺ ions.[6] |
| Full MS Scan Range | m/z 400 - 1500 | Covers the mass range for most long-chain acyl-CoAs. |
| Full MS Resolution | 120,000 @ m/z 200 | High resolution is critical for accurate mass determination. |
| AGC Target | 3e6 | Automated Gain Control to optimize ion trap filling. |
| MS/MS Activation | Data-Dependent (Top 5) | Fragments the 5 most intense ions from the full scan. |
| Isolation Window | 1.2 m/z | Isolates the precursor ion of interest for fragmentation. |
| HCD Collision Energy | 35% (normalized) | Optimized for generating characteristic CoA fragments.[4] |
| UVPD Parameters | 213 nm laser, 50 ms irradiation | Energetic fragmentation for cleaving C-C bonds in the acyl chain.[12] |
| MS/MS Resolution | 30,000 @ m/z 200 | Ensures high accuracy for fragment ion identification. |
Data Analysis and Interpretation
The key to identifying isomers lies in the careful analysis of their unique MS/MS fragmentation patterns, particularly from UVPD.
-
Compound Identification: Putative identification is based on accurate mass matching of the [M+H]⁺ ion from the full scan HRMS data and the presence of characteristic HCD fragments, such as the neutral loss of the pantetheine phosphate group (507.0031 Da).[8]
-
Isomer Differentiation with UVPD:
-
Isolate the precursor ion of interest.
-
Subject it to UVPD fragmentation.
-
The high energy of the UV photons induces cleavage of C-C bonds along the fatty acyl chain, often adjacent to the double bonds.[10]
-
Different isomers will produce a different set of diagnostic fragment ions, allowing for the unambiguous assignment of double bond positions.
-
Conclusion
The combination of optimized sample handling, high-resolution liquid chromatography, and advanced tandem mass spectrometry techniques like UVPD provides a powerful and reliable workflow for the differentiation of dienoyl-CoA isomers. This methodology enables researchers to move beyond simple quantification of molecular formulas to a deeper understanding of the specific roles that individual isomers play in metabolic health and disease, opening new avenues for biomarker discovery and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perspective on Emerging Mass Spectrometry Technologies for Comprehensive Lipid Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 10. Hybrid 193 nm Ultraviolet Photodissociation Mass Spectrometry Localizes Cardiolipin Unsaturations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Analysis of (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA
Welcome to the technical support guide for the LC-MS analysis of (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA. As a long-chain hydroxy fatty acyl-CoA, this analyte is a critical intermediate in lipid metabolism, but its quantification is frequently challenged by significant matrix effects, particularly ion suppression. This guide provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to help you achieve robust and reliable results.
Part 1: Understanding the Challenge: Why is this Analyte Prone to Ion Suppression?
This compound is an amphipathic molecule, possessing a long, nonpolar 20-carbon acyl chain and a highly polar Coenzyme A head group[1][2]. When analyzing this compound in biological matrices such as plasma, serum, or tissue homogenates, it is surrounded by an overwhelming abundance of other endogenous molecules[3].
The primary cause of ion suppression in this context is the co-elution of phospholipids from the sample matrix[4][5]. During electrospray ionization (ESI), these high-concentration phospholipids compete with the target analyte for access to the droplet surface and for available charge, thereby reducing the efficiency of analyte ionization and leading to a suppressed signal[6][7]. This effect can severely compromise assay sensitivity, accuracy, and reproducibility[8].
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the LC-MS analysis of this compound.
Q1: My signal intensity is extremely low or non-existent, even for my highest calibration standard. What is the most likely cause?
A: Severe ion suppression is the most probable cause. This occurs when a large mass of matrix components, typically phospholipids, co-elutes with your analyte. The ESI source's capacity to generate gas-phase ions is overwhelmed, and your analyte signal is lost in the noise[4].
-
Immediate Action: Perform a post-column infusion experiment to visualize the zones of ion suppression. This involves T-infusing a standard solution of your analyte post-column while injecting an extracted blank matrix sample. Dips in the otherwise stable analyte signal baseline directly correspond to the retention times of suppressing agents[9][10].
Q2: I'm seeing poor reproducibility and high variability (%CV) between my replicate injections. Why?
A: High variability is a classic symptom of inconsistent ion suppression. Minor, unavoidable fluctuations in sample preparation or chromatographic conditions can lead to slight shifts in the elution of matrix components, causing them to overlap with the analyte peak to a different extent in each injection[6].
-
Causality Check: The most critical step is to improve your sample cleanup. Crude methods like protein precipitation are often insufficient for removing phospholipids[5]. Implementing a robust Solid-Phase Extraction (SPE) protocol is essential for consistent removal of these interferences[11][12].
-
Internal Standard Check: Ensure you are using a stable isotope-labeled internal standard (SIL-IS) for your analyte. A SIL-IS co-elutes and experiences the same degree of ion suppression, allowing for reliable ratiometric quantification that corrects for this variability[11].
Q3: My analyte peak shape is good, but the signal-to-noise (S/N) is too low to achieve my desired LLOQ. How can I improve sensitivity?
A: Assuming your mass spectrometer is tuned and performing optimally, this issue points toward a need to either reduce matrix interferences or enhance the analyte's ionization efficiency.
-
Strategy 1: Enhance Chromatographic Resolution. The goal is to separate your analyte from the "suppression zone." UPLC or UHPLC systems, with their higher peak capacities, can often achieve this separation where traditional HPLC cannot[10]. Experiment with different gradient profiles—a shallower gradient around the elution time of your analyte can often resolve it from interfering peaks.
-
Strategy 2: Optimize Mobile Phase. Long-chain acyl-CoAs often show improved chromatographic peak shape and ionization efficiency at a higher pH. A mobile phase using a buffer like ammonium hydroxide (pH ~10.5) can be highly effective[13]. Additionally, mobile phase modifiers like ammonium formate or acetate are crucial for promoting the formation of protonated adducts in positive ESI mode[14][15].
Q4: My LC column backpressure is increasing rapidly, and I'm losing sensitivity over a single batch run. What's happening?
A: This strongly indicates the accumulation of non-volatile matrix components, particularly phospholipids and proteins, on your column and in your MS ion source[5]. Inadequate sample cleanup is the root cause. The buildup fouls the column, leading to pressure increases and peak distortion, and coats the ion source, reducing its efficiency over time[3][5].
-
Solution: Your sample preparation method is not sufficiently removing matrix components. A rigorous SPE or liquid-liquid extraction (LLE) method is required. Simple "dilute-and-shoot" or protein precipitation methods are not suitable for this type of analysis in complex matrices[4][9].
Part 3: Proactive Mitigation Strategies & Protocols
Instead of troubleshooting problems, a well-designed method can prevent them. Here we outline the key areas for proactive method development.
Strategy 1: Rigorous Sample Preparation
The most effective way to combat ion suppression is to remove the interfering matrix components before they reach the LC-MS system[8][11].
The following diagram illustrates a robust workflow for extracting this compound from a biological matrix.
Caption: Workflow for analyte extraction and cleanup.
This protocol is adapted from established methods for acyl-CoA extraction and is designed to maximize recovery while minimizing phospholipid contamination[12][16][17].
Materials:
-
SPE Cartridges: 2-(2-pyridyl)ethyl functionalized silica gel, 100 mg[12].
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[17].
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (IPA).
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[12].
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[12].
-
Internal Standard (IS): Stable isotope-labeled (e.g., ¹³C- or ²H-labeled) analog of the analyte.
Procedure:
-
Homogenization: Homogenize ~50-100 mg of tissue in 1 mL of ice-cold Homogenization Buffer containing your IS. Add 1 mL of IPA and briefly homogenize again[17].
-
Extraction: Add 2 mL of ACN, vortex vigorously for 2 minutes, and centrifuge at 12,000 x g for 10 minutes at 4°C to pellet proteins[16]. Collect the supernatant.
-
SPE Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of Elution Solution, followed by 2 mL of Wash Solution. This protonates the pyridyl group, turning it into an anion exchanger[12].
-
Sample Loading: Load the supernatant from step 2 onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of the Wash Solution to remove neutral lipids and other interferences[12].
-
Elution: Elute the acyl-CoAs with 2 mL of the Elution Solution.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
| Technique | Phospholipid Removal | Analyte Recovery | Throughput | Propensity for Ion Suppression |
| Protein Precipitation | Poor[4][5] | Good | High | Very High |
| Liquid-Liquid Extraction | Moderate-Good | Variable | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | Excellent[11][16] | Good-Excellent | Low-Moderate | Very Low |
Strategy 2: Optimized Chromatographic Separation
Effective chromatography physically separates the analyte from the bulk of the matrix components.
This diagram visualizes how co-eluting matrix components interfere with the analyte's ionization in the ESI source.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Eicosadienoic Acid | C20H36O2 | CID 6439848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. longdom.org [longdom.org]
- 12. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
- 17. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Chromatographic Separation of Hydroxy Fatty Acid Isomers
Welcome to the Technical Support Center for the chromatographic separation of hydroxy fatty acid (HFA) isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for the unique challenges presented by these structurally similar lipids. Here, we synthesize technical accuracy with field-proven insights to empower you to overcome common hurdles in your analytical workflows.
Troubleshooting Guide: Resolving Common Separation Issues
This section addresses specific problems you may encounter during the analysis of HFA isomers, presented in a question-and-answer format.
Issue 1: Poor Resolution Between Positional Isomers in Reversed-Phase HPLC
Question: My C18 column is failing to separate positional isomers of monohydroxy fatty acids (e.g., 9-HODE and 13-HODE). The peaks are either completely co-eluting or appearing as a single broad peak. What can I do to improve this separation?
Answer: This is a classic challenge in HFA analysis. While standard C18 columns are excellent for separating fatty acids by chain length and degree of unsaturation, they often lack the selectivity for positional isomers which have very similar hydrophobicities. Here’s a systematic approach to troubleshoot this:
-
Optimize Your Mobile Phase:
-
Decrease the Gradient Slope: A shallower gradient, meaning a slower increase in the organic solvent concentration over a longer period, can significantly improve the resolution of closely eluting compounds.[1][2]
-
Change the Organic Modifier: If you are using acetonitrile, switching to methanol, or using a ternary mixture of water, acetonitrile, and methanol can alter the selectivity of your separation.[1][3] Methanol's different interaction with the stationary phase can sometimes provide the necessary resolution.
-
Introduce an Isocratic Hold: If you have partial separation, an isocratic hold at the mobile phase composition where the isomers start to elute can enhance their separation.[1]
-
-
Column Selection is Key:
-
Specialty Reversed-Phase Columns: Consider columns with different stationary phase chemistries. Phenyl-hexyl or biphenyl phases can offer alternative selectivities through π-π interactions with the double bonds in your HFAs.
-
Chiral Stationary Phases (CSPs): For enantiomeric separation of HFAs, a chiral column is essential. Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives, are widely used for resolving HFA enantiomers.[2][4][5][6][7]
-
-
Temperature Effects:
-
Lower the Column Temperature: Reducing the column temperature can sometimes increase the viscosity of the mobile phase and enhance the differential interactions between the isomers and the stationary phase, leading to better resolution. However, be mindful that this will also increase backpressure.[8]
-
Issue 2: Peak Tailing and Poor Peak Shape for Underivatized HFAs
Question: I'm analyzing underivatized HFAs by HPLC, and my peaks are exhibiting significant tailing. What is causing this, and how can I fix it?
Answer: Peak tailing for acidic compounds like HFAs is a common problem, especially on silica-based columns. The primary cause is the interaction of the free carboxyl group of the fatty acid with residual acidic silanol groups on the stationary phase surface.[9][10][11] This leads to a secondary retention mechanism that results in a tailed peak shape. Here are several strategies to mitigate this issue:
-
Mobile Phase Modification:
-
Operate at a Lower pH: By lowering the pH of the mobile phase (e.g., using 0.1% formic acid or acetic acid), you can suppress the ionization of the silanol groups, minimizing their interaction with your acidic analytes.[10]
-
Use a Buffer: Employing a buffer system (e.g., ammonium acetate or ammonium formate) can help maintain a consistent pH and improve peak shape.[12][13][14]
-
-
Derivatization:
-
Esterification: Derivatizing the carboxyl group to an ester (e.g., methyl, phenacyl, or p-bromophenacyl esters) neutralizes its polarity.[1] This eliminates the primary cause of the silanol interactions, resulting in sharper, more symmetrical peaks.
-
-
Column Choice and Maintenance:
-
Use End-Capped Columns: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which reduces peak tailing for acidic compounds.
-
Column Contamination: Severe column contamination can also lead to peak tailing.[15] If the problem persists, consider flushing your column with a strong solvent or replacing it.
-
Issue 3: Difficulty in Separating HFA Regioisomers by GC-MS
Question: I am using GC-MS to analyze a mixture of HFA regioisomers, but they are co-eluting. How can I improve their separation?
Answer: The separation of HFA regioisomers by GC-MS relies heavily on the choice of the capillary column and proper derivatization.
-
Column Selection:
-
Highly Polar Columns: For separating FAMEs (fatty acid methyl esters), highly polar stationary phases are the industry standard.[16][17] Columns with a cyanopropyl silicone phase (e.g., HP-88, SP-2560) are particularly effective at resolving complex mixtures of FAMEs, including positional and geometric isomers.[16][17][18][19]
-
Mid-Polar Columns: Mid-polar columns like those with a DB-23 or BPX-70 phase can also provide excellent separation for many complex FAME mixtures.[16]
-
-
Derivatization is Crucial:
-
Improve Volatility and Resolution: HFAs are not volatile enough for direct GC analysis. Derivatization of both the carboxyl and hydroxyl groups is necessary. A common approach is to first create fatty acid methyl esters (FAMEs) and then derivatize the hydroxyl group to a trimethylsilyl (TMS) ether.[20][21] This increases volatility and can improve chromatographic resolution.
-
Alternative Derivatization: Other derivatization strategies, such as forming methoxy groups from the hydroxyl groups, can also be employed and may offer different fragmentation patterns in MS for easier identification.[20]
-
-
Optimize GC Parameters:
-
Temperature Program: A slow, optimized oven temperature ramp can significantly improve the separation of closely eluting isomers.
-
Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal for your column dimensions to maximize efficiency.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the chromatographic separation of HFA isomers.
Q1: What are the main chromatographic techniques used for separating HFA isomers?
A1: The primary techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC).
-
HPLC: Particularly useful for separating enantiomers using chiral stationary phases and for analyzing less volatile or thermally labile HFAs.[4][5][6] Reversed-phase HPLC is common for separating positional and geometric isomers.[3]
-
GC-MS: A powerful technique for the quantitative analysis of individual positional isomers, especially after derivatization to increase volatility.[22][23] It offers high resolution and sensitivity.
-
SFC: An emerging technique that offers fast, green, and high-throughput analysis.[24][25][26][27] It is particularly advantageous for the separation of both polar and nonpolar compounds, including chiral isomers.[24]
Q2: When is derivatization necessary for HFA analysis?
A2: Derivatization is almost always necessary for GC-MS analysis to make the HFAs volatile.[28][29] For HPLC, while underivatized HFAs can be analyzed, derivatization of the carboxyl group can significantly improve peak shape and resolution by eliminating interactions with the stationary phase.[1] Derivatization can also be used to introduce a chromophore for enhanced UV detection.[5][30]
Q3: How do I choose the right column for my HFA separation?
A3: The choice of column depends on the type of isomers you are trying to separate and the chromatographic technique you are using.
| Isomer Type | Recommended Technique | Column Type | Stationary Phase Examples |
| Enantiomers | HPLC, SFC | Chiral | Polysaccharide-based (Cellulose, Amylose derivatives)[2][4][5][6][27] |
| Positional Isomers | HPLC, GC-MS | Reversed-Phase (HPLC), Highly Polar (GC) | C18, Phenyl-Hexyl (HPLC)[1]; Cyanopropyl Silicone (GC)[16][17][18][19] |
| Geometric (cis/trans) Isomers | GC-MS, HPLC | Highly Polar (GC), Specialty Reversed-Phase (HPLC) | Highly Polar Cyanopropyl (GC)[17][31]; Cholesteryl-bonded (HPLC)[1] |
Q4: What are some key considerations for mobile phase optimization in HPLC for HFA separation?
A4: Mobile phase optimization is critical for achieving good resolution.[32] Key factors to consider include:
-
Solvent Choice: The choice of organic solvent (acetonitrile, methanol) can significantly impact selectivity.[1][3]
-
Gradient Profile: A shallow gradient is often necessary to separate closely related isomers.[1][2]
-
pH: For underivatized HFAs, a low pH mobile phase is recommended to improve peak shape.[10]
-
Additives: Buffers like ammonium acetate or ammonium formate can improve peak shape and are compatible with mass spectrometry.[12][13][14][33] Ion-pairing agents can be used to increase the retention of these anionic analytes in reversed-phase chromatography.[34][35][36][37][38]
Q5: What is Supercritical Fluid Chromatography (SFC) and what are its advantages for HFA analysis?
A5: SFC is a chromatographic technique that uses a supercritical fluid (most commonly carbon dioxide) as the mobile phase.[26][39] Its advantages for HFA analysis include:
-
High Efficiency and Speed: The low viscosity and high diffusivity of supercritical fluids allow for faster separations without a significant loss of resolution.[24][25]
-
Green Chemistry: SFC uses significantly less organic solvent compared to HPLC, making it a more environmentally friendly technique.[25][27]
-
Versatility: It is well-suited for the separation of a wide range of lipids, including challenging isomer separations.[24][26]
Experimental Workflow and Protocols
General Workflow for Method Development in HFA Isomer Separation
Caption: A general workflow for developing a robust chromatographic method for HFA isomer separation.
Protocol: Derivatization of HFAs to FAMEs for GC-MS Analysis
This protocol is a general guideline and may need to be optimized for your specific application.
-
Sample Preparation: Weigh 1-25 mg of your lipid sample into a micro-reaction vessel.
-
Esterification: Add 2 mL of 12% w/w Boron Trichloride-Methanol solution.
-
Reaction: Heat the mixture at 60°C for 5-10 minutes.
-
Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Shake vigorously to extract the FAMEs into the hexane layer.
-
Drying: Carefully transfer the upper organic layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS.
(This protocol is adapted from general esterification procedures).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aocs.org [aocs.org]
- 4. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. benchchem.com [benchchem.com]
- 10. acdlabs.com [acdlabs.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. benchchem.com [benchchem.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 20. marinelipids.ca [marinelipids.ca]
- 21. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Supercritical Fluid Chromatography and Its Application in Lipid Isomer Separation | Semantic Scholar [semanticscholar.org]
- 25. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Lipidomics by Supercritical Fluid Chromatography [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. Principles and Applications of Derivatization Techniques in Chromatographic Analysis - Oreate AI Blog [oreateai.com]
- 30. researchgate.net [researchgate.net]
- 31. The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS | MDPI [mdpi.com]
- 32. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 33. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Saturated fatty acid determination method using paired ion electrospray ionization mass spectrometry coupled with capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Fatty acids (C12 ... C18) with ion-pair chromatography | Metrohm [metrohm.com]
- 37. chromatographyonline.com [chromatographyonline.com]
- 38. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 39. mdpi.com [mdpi.com]
Stability issues of (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA in solution
Welcome to the technical support center for (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and handling of this key metabolic intermediate. As a long-chain, polyunsaturated, and hydroxylated acyl-CoA thioester, its stability in solution is critical for obtaining reliable and reproducible experimental results. This resource provides field-proven insights and best practices to mitigate degradation and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The stability of this compound in solution is primarily threatened by two chemical processes:
-
Hydrolysis of the Thioester Bond: The high-energy thioester bond that links the fatty acid to Coenzyme A is susceptible to hydrolysis, particularly in aqueous solutions.[1][2] This susceptibility increases significantly in neutral to alkaline conditions (pH > 7.0).[1]
-
Oxidation of the Polyunsaturated Fatty Acyl Chain: The cis,cis-11,14-diene system in the eicosanoid chain is prone to oxidation.[3][4][5][6][7] Factors such as exposure to atmospheric oxygen, presence of metal ions, and elevated temperatures can accelerate this degradation.[3]
Q2: What is the recommended method for long-term storage of this compound?
A2: For long-term stability, it is highly recommended to store this compound as a lyophilized powder or solid at -20°C or, preferably, -80°C. When stored as a solid under these conditions, the compound can be stable for several months to a year. It is advisable to aliquot the solid into single-use amounts to avoid repeated warming and cooling, which can introduce moisture and promote degradation.
Q3: How should I prepare a stock solution of this compound?
A3: Due to the amphipathic nature of long-chain acyl-CoAs, dissolving them directly in aqueous buffers can be challenging. A common and effective practice is to first dissolve the solid in a small amount of an organic co-solvent, such as methanol or a methanol/water mixture, before diluting with the desired aqueous buffer. For many enzymatic assays, preparing fresh solutions daily is the best practice. If an aqueous stock solution must be stored, it should be prepared in a slightly acidic buffer (pH 4.0-6.0), aliquoted into single-use volumes, and stored at -80°C.
Q4: Can I store aqueous solutions of this compound?
A4: While it is always best to use freshly prepared solutions, if storage is necessary, aqueous solutions should be kept at -80°C for short periods (up to a few weeks). To minimize hydrolysis, the solution should be buffered to a slightly acidic pH (4.0-6.0). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q5: What are the visible signs of degradation?
A5: Visual inspection may not always reveal degradation. However, a cloudy or precipitated solution upon thawing (that does not redissolve with gentle warming and vortexing) can indicate insolubility or degradation. The most reliable way to assess the integrity of your this compound is through analytical methods like HPLC-MS.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and links them to the stability of this compound.
Issue 1: Inconsistent or lower-than-expected enzyme activity in my assay.
-
Potential Cause: Degradation of the this compound substrate.
-
Troubleshooting Steps:
-
Prepare Fresh Substrate: Always prepare your this compound solution fresh for each experiment. Avoid using previously frozen aqueous stocks if possible.
-
Verify Buffer pH: Ensure your assay buffer is within the optimal pH range for your enzyme but also consider the stability of the thioester bond. If your enzyme is active at a slightly acidic pH, this may improve the stability of your substrate during the assay.
-
Check for Contaminants: Use high-purity reagents and water to prepare your buffers. Metal ion contamination can catalyze the oxidation of the polyunsaturated fatty acyl chain.
-
Run a Control: If you have access to a more stable, saturated acyl-CoA substrate that your enzyme can also utilize, run a parallel experiment with it to confirm that your enzyme is active.
-
Issue 2: My HPLC-MS analysis shows multiple peaks for what should be a pure standard.
-
Potential Cause: The additional peaks are likely degradation products.
-
Troubleshooting Steps:
-
Identify Potential Degradation Products:
-
Hydrolysis: Look for the mass of Coenzyme A and the free fatty acid, (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoic acid.
-
Oxidation: Oxidized products will have masses corresponding to the addition of one or more oxygen atoms (e.g., M+16, M+32).
-
-
Review Your Handling Procedure:
-
Were the solutions prepared fresh?
-
Was the pH of the solvent slightly acidic?
-
Were the samples kept on ice and protected from light?
-
-
Optimize Autosampler Conditions: If samples are sitting in an autosampler for an extended period, maintain a low temperature (e.g., 4°C). For long runs, consider re-preparing the sample or running smaller batches.
-
Issue 3: I'm observing a precipitate in my stock solution after thawing.
-
Potential Cause: This could be due to the low solubility of the long-chain acyl-CoA in your aqueous buffer, which can be exacerbated by freeze-thaw cycles.
-
Troubleshooting Steps:
-
Gentle Warming and Vortexing: Try gently warming the solution to room temperature and vortexing to see if the precipitate redissolves.
-
Optimize Solvent: Consider preparing your stock solution in a solvent with a higher percentage of an organic co-solvent like methanol.
-
Sonication: Gentle sonication in a water bath can aid in dissolution, but be cautious of potential degradation from localized heating. Use short bursts and keep the sample cool.
-
Experimental Protocols & Data
Protocol 1: Preparation of a 1 mM Aqueous Stock Solution
This protocol details the preparation of a stock solution with enhanced stability.
Materials:
-
This compound (lyophilized powder)
-
Methanol (HPLC grade)
-
Nuclease-free water
-
50 mM Potassium Phosphate buffer, pH 6.0
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add a small volume of methanol to the vial to dissolve the solid. For example, to prepare a 10 mM intermediate stock, dissolve 1 mg in approximately 99 µL of methanol.
-
Vortex gently until the solid is completely dissolved.
-
Dilute this intermediate stock to your final desired concentration (e.g., 1 mM) with the 50 mM Potassium Phosphate buffer, pH 6.0.
-
Use the solution immediately. If short-term storage is unavoidable, aliquot into single-use tubes, flash-freeze in liquid nitrogen, and store at -80°C.
Table 1: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Long-Term Storage | Lyophilized powder at -80°C | Minimizes both hydrolysis and oxidation. |
| Stock Solution Solvent | Slightly acidic buffer (pH 4.0-6.0) with an organic co-solvent (e.g., methanol) | The acidic pH reduces the rate of thioester hydrolysis. The organic co-solvent aids in solubility. |
| Short-Term Storage (Aqueous Solution) | -80°C in single-use aliquots | Avoids repeated freeze-thaw cycles which can promote degradation and precipitation. |
| Benchtop Handling | Keep on ice and protected from light | Low temperature slows down chemical degradation. Protection from light minimizes photo-oxidation. |
| Assay Preparation | Use freshly prepared solutions for each experiment | Ensures the highest purity and concentration of the active molecule. |
Visualizing Workflows and Degradation Pathways
Experimental Workflow for Preparing and Using this compound
Caption: Recommended workflow for the preparation and handling of this compound solutions.
Key Degradation Pathways
Caption: The primary degradation pathways for this compound in solution.
References
- 1. CIS-8,11,14-EICOSATRIENOIC ACID | 1783-84-2 [chemicalbook.com]
- 2. cis-8,11,14-Eicosatrienoic Acid, 1783-84-2 | BroadPharm [broadpharm.com]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides [mdpi.com]
- 5. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative stability of glyceroglycolipids containing polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry Fragmentation of (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA
Welcome to the technical support resource for the analysis of (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshooting strategies for optimizing the fragmentation of this specific hydroxy fatty acyl-CoA using tandem mass spectrometry (MS/MS). Our goal is to empower you with the knowledge to overcome common experimental hurdles and ensure the acquisition of high-quality, reproducible data.
Introduction: The Significance of Fragmentation Analysis
This compound is a key intermediate in fatty acid metabolism. Accurate identification and quantification are crucial for understanding its role in various physiological and pathological processes. Tandem mass spectrometry is the analytical tool of choice for this purpose, offering unparalleled sensitivity and specificity. Effective fragmentation is the cornerstone of a successful MS/MS experiment, as it generates a unique "fingerprint" of the molecule, allowing for its unambiguous identification and differentiation from isomers.
This guide will delve into the nuances of optimizing fragmentation parameters and troubleshooting common issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing not just solutions but also the scientific rationale behind them.
Q1: I am not seeing the expected precursor ion for this compound. What could be the issue?
A1: Several factors can contribute to a weak or absent precursor ion. Let's break down the potential causes and solutions.
-
Inefficient Ionization: Acyl-CoAs can be challenging to ionize efficiently due to their amphipathic nature, which can lead to the formation of aggregates in solution.
-
Troubleshooting Steps:
-
Optimize Solvent Composition: Ensure your mobile phase contains a sufficient source of protons for positive ion mode, such as 0.1% formic acid. For negative ion mode, a volatile base like ammonium hydroxide can be beneficial.
-
Adjust ESI Source Parameters: Systematically optimize the capillary voltage, cone voltage (or equivalent), and gas flow rates. Start with typical values for similar lipids and adjust incrementally.[1]
-
Consider Adduct Formation: Acyl-CoAs are prone to forming sodium ([M+Na]⁺) and other adducts, which can diminish the intensity of the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule. The use of high-purity, MS-grade solvents and polypropylene vials can minimize sodium contamination.
-
-
-
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.
-
Troubleshooting Steps:
-
Maintain Low Temperatures: Keep your samples on ice or in a cooled autosampler. For long-term storage, -80°C is recommended.
-
Rapid Sample Processing: Minimize the time between sample preparation and analysis.
-
-
Q2: I can see the precursor ion, but the fragmentation is very poor or non-existent. How can I improve fragmentation efficiency?
A2: Poor fragmentation is a common challenge and is often directly related to the collision energy settings.
-
Suboptimal Collision Energy: The energy applied in the collision cell is critical for inducing fragmentation. Too little energy will result in no fragmentation, while too much can lead to excessive fragmentation, losing the characteristic product ions.
-
Troubleshooting Steps:
-
Perform a Collision Energy Ramp: This is the most effective way to determine the optimal collision energy for your specific instrument and analyte. Analyze a standard solution of your compound while systematically increasing the collision energy.
-
Consult Literature for Starting Points: For acyl-CoAs, a good starting point for collision energy optimization can be found in various published methods, though it will need to be tailored to your specific mass spectrometer.[2][3][4][5]
-
-
-
Collision Gas Pressure: The pressure of the collision gas (e.g., argon, nitrogen) in the collision cell also affects fragmentation efficiency.
-
Troubleshooting Step: If your instrument allows, you can optimize the collision gas pressure in conjunction with the collision energy.
-
Q3: What are the expected characteristic fragment ions for this compound?
A3: Based on the known fragmentation patterns of acyl-CoAs and hydroxy fatty acids, we can predict the key fragment ions for this compound. In positive ion mode, acyl-CoAs typically exhibit a characteristic fragmentation pattern.[2][3][4][5][6]
-
Neutral Loss of 507 Da: The most common fragmentation pathway for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate moiety.[2][3][4][5][6]
-
Fragment Ion at m/z 428: This ion represents the CoA moiety itself.[3][5][6]
-
Fragments Related to the Acyl Chain: The presence of the hydroxyl group at the 3-position is expected to induce specific cleavages. A characteristic fragment for 3-hydroxy fatty acid methyl esters is observed at m/z 103.[7] While the CoA ester will have a different fragmentation, cleavage alpha to the hydroxyl group is anticipated.
Below is a table summarizing the predicted key fragments:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description |
| [M+H]⁺ | [M+H - 507]⁺ | Neutral loss of 3'-phospho-ADP |
| [M+H]⁺ | 428 | Coenzyme A moiety |
| [M+H]⁺ | Varies | Fragments from cleavage around the hydroxyl group and double bonds |
Q4: I am observing many unexpected peaks in my MS/MS spectrum. What could be their origin?
A4: The presence of unexpected peaks can arise from several sources.
-
In-Source Fragmentation: Fragmentation can sometimes occur in the ion source if the cone voltage is set too high. This will result in fragment ions being present in your MS1 scan and subsequently selected for MS/MS, leading to a complex spectrum.
-
Troubleshooting Step: Gradually decrease the cone voltage and observe if the unexpected peaks diminish.
-
-
Contaminants: Co-eluting contaminants can be co-isolated with your target analyte and fragmented, leading to a mixed MS/MS spectrum.
-
Troubleshooting Steps:
-
Improve Chromatographic Resolution: Optimize your LC method to better separate your analyte from matrix components.
-
Blank Injections: Run a blank injection to identify background ions originating from the solvent or system.
-
-
-
Adduct Fragmentation: If adducts (e.g., [M+Na]⁺) are the most abundant species, they may be selected for fragmentation, leading to a different fragmentation pattern than the protonated molecule.
-
Troubleshooting Step: Refer to Q1 for strategies to minimize adduct formation.
-
Experimental Protocols
Protocol 1: Optimization of Collision Energy
This protocol outlines a systematic approach to determine the optimal collision energy for the fragmentation of this compound.
-
Prepare a Standard Solution: Prepare a 1 µM solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infusion or LC-MS/MS Setup:
-
Infusion: Directly infuse the standard solution into the mass spectrometer at a constant flow rate.
-
LC-MS/MS: Inject the standard solution onto your LC system.
-
-
Create an MS/MS Method: Set up a multiple reaction monitoring (MRM) or product ion scan method. Select the [M+H]⁺ of your analyte as the precursor ion.
-
Collision Energy Ramp: Create a series of experiments where the collision energy is incrementally increased (e.g., in steps of 2-5 eV) over a relevant range (e.g., 10-50 eV).
-
Data Analysis: Plot the intensity of the key fragment ions (e.g., [M+H - 507]⁺) as a function of collision energy. The optimal collision energy will be the value that yields the highest intensity for your characteristic fragment(s).
Visualizations
Logical Workflow for Troubleshooting Poor Fragmentation
Caption: A step-by-step workflow for troubleshooting poor fragmentation.
Predicted Fragmentation Pathway of this compound
Caption: Predicted major fragmentation pathways for protonated this compound.
References
Technical Support Center: Navigating Matrix Effects in Acyl-CoA Analysis from Tissue Samples
Welcome to the technical support center dedicated to addressing a critical challenge in metabolomics: the management of matrix effects in the quantification of acyl-Coenzyme A (acyl-CoA) species from complex tissue samples. Accurate measurement of these vital metabolic intermediates is frequently compromised by the sample matrix, leading to unreliable and irreproducible data.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common problems encountered during acyl-CoA analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter during your acyl-CoA analysis workflow.
Problem 1: Poor Sensitivity and Low Analyte Response
Question: My signal for the target acyl-CoA is much lower than expected in tissue extracts compared to the pure standard, or I'm not seeing a peak at all. What is the likely cause?
Answer: This is a classic symptom of ion suppression , a major matrix effect where co-eluting endogenous components from the tissue homogenate interfere with the ionization of your target analyte in the mass spectrometer's source.[3][4][5][6] The most common culprits in tissue samples are phospholipids and salts, which are highly abundant and can disrupt the electrospray ionization (ESI) process.[4][7]
Recommended Solutions:
-
Enhance Sample Preparation: Protein precipitation alone is often insufficient for removing all interfering substances from tissue extracts.[4] Implementing a more rigorous sample cleanup technique is crucial.
-
Solid-Phase Extraction (SPE): This is a highly effective method for producing cleaner extracts.[4] SPE cartridges can be selected to specifically bind and elute acyl-CoAs while washing away salts and a significant portion of phospholipids.[5][8]
-
Liquid-Liquid Extraction (LLE): LLE can also provide cleaner extracts than protein precipitation by partitioning the acyl-CoAs into a solvent phase that is immiscible with the bulk of the matrix components.[4][9]
-
Phospholipid Removal Products: Specialized plates or cartridges designed for phospholipid depletion can significantly reduce their interference and boost your analyte signal.[4]
-
-
Optimize Chromatographic Separation: The goal is to chromatographically separate your acyl-CoA analytes from the bulk of the matrix components that cause ion suppression.[10]
-
Adjust the Gradient: Modify your LC gradient profile to increase the resolution between your analyte and co-eluting interferences. A shallower, longer gradient can often improve separation.[4]
-
Use a Different Column Chemistry: If co-elution persists, switching to a column with a different stationary phase chemistry can alter selectivity and resolve the issue.[4]
-
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to compensate for matrix effects.[4][11][12] A SIL-IS has nearly identical physicochemical properties to the analyte, so it will experience the same degree of ion suppression.[4] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is effectively normalized, leading to accurate quantification.[4][13]
Problem 2: Inconsistent and Irreproducible Results
Question: I'm observing high variability (poor %CV) in my quantitative results for the same acyl-CoA across different tissue samples or between analytical batches. Why is this happening?
Answer: High variability is often a result of differential matrix effects between individual samples.[4] The composition of biological matrices is inherently variable, leading to varying degrees of ion suppression or enhancement from one sample to the next.[4][7] Analyte degradation due to the inherent instability of acyl-CoAs can also contribute to this issue.[14][15][16]
Recommended Solutions:
-
Standardize Sample Handling and Quenching: The first step to ensuring reproducibility is a consistent sample preparation workflow.
-
Implement a Robust Internal Standard Strategy: As with poor sensitivity, a SIL-IS is the gold standard for correcting for sample-to-sample variations in matrix effects and extraction efficiency.[4][12][17] If a SIL-IS is not available, a close structural analog can be used, but with the understanding that it may not perfectly mimic the analyte's behavior.
-
Improve Sample Cleanup: A more effective and consistent sample cleanup procedure, such as SPE, will minimize the variability in matrix components across your sample set, leading to more reproducible results.[4]
Problem 3: Poor Peak Shape and Chromatographic Issues
Question: The chromatographic peak for my acyl-CoA is broad, tailing, or splitting. What could be causing this?
Answer: Poor peak shape can be caused by both matrix effects and issues with the analytical method itself. High concentrations of matrix components can overload the analytical column, leading to peak distortion.[1] Additionally, the amphipathic nature of acyl-CoAs can lead to interactions with LC system components.
Recommended Solutions:
-
Reduce Injection Volume: Injecting a smaller volume of your sample extract can lessen the impact of matrix components on the column and improve peak shape.[4]
-
Optimize Mobile Phase: Experiment with different mobile phase compositions, pH, and additives. For acyl-CoAs, using ion-pairing agents or a higher pH mobile phase (e.g., with ammonium hydroxide) can significantly improve peak shape.[16]
-
Column Maintenance: Ensure your analytical column is not degraded or clogged. A guard column is highly recommended to protect the primary analytical column from strongly retained matrix components.[4]
-
Consider Bio-inert LC Systems: Phosphorylated analytes like acyl-CoAs can interact with stainless steel components in standard HPLC systems, leading to peak tailing and poor recovery. Using a bio-inert or bio-compatible LC system can mitigate these interactions.[18]
Part 2: Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects in the context of acyl-CoA analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[2][19] In tissue analysis, this complex matrix includes salts, lipids (especially phospholipids), proteins, and other small molecules.[4][7] These co-eluting substances can either suppress the analyte's signal (ion suppression), which is more common, or enhance it (ion enhancement), leading to inaccurate quantification.[2][19] Chromatographic separation is crucial to reduce the competition for ionization between co-eluting analytes and these endogenous species.[10]
Q2: How can I quantitatively assess the degree of matrix effect in my method?
A2: The most common method is the post-extraction spike analysis , which is used to calculate a "matrix factor" (MF).[4] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample (Set A) with the peak area of the same analyte in a clean, neat solution (Set B).[4]
Matrix Factor (MF) = (Peak Response in Set A) / (Peak Response in Set B)
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no significant matrix effect.
Q3: What is the best sample preparation technique to minimize matrix effects for acyl-CoAs?
A3: There is no single "best" technique, as the optimal choice depends on the specific acyl-CoAs of interest (short-chain vs. long-chain) and the tissue type. However, a general hierarchy of effectiveness for reducing matrix effects is as follows:
| Sample Preparation Technique | Effectiveness in Reducing Matrix Effects | Comments |
| Dilute and Shoot | Low | Prone to significant matrix effects and insufficient sensitivity for low-abundance acyl-CoAs.[4] |
| Protein Precipitation (PPT) | Moderate | Removes proteins but leaves behind significant amounts of phospholipids and salts.[4][9] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Can provide cleaner extracts than PPT by partitioning analytes away from interferences.[4][9] |
| Solid-Phase Extraction (SPE) | High | Offers good selectivity and is highly effective at removing salts and phospholipids.[4][8] |
| Combination Methods (e.g., PPT followed by SPE) | Very High | Often provides the cleanest extracts, minimizing matrix effects most effectively.[4] |
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) so highly recommended?
A4: A SIL-IS is considered the "gold standard" for quantitative bioanalysis because it is chemically identical to the analyte, with the only difference being a heavier isotopic composition (e.g., containing ¹³C or ¹⁵N).[4][11][13] This near-identical chemical nature means it has the same extraction recovery, chromatographic retention time, and ionization efficiency as the analyte.[4] Therefore, any suppression or enhancement of the signal caused by the matrix will affect both the analyte and the SIL-IS to the same degree.[4] By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability introduced by the matrix effect is effectively canceled out, yielding highly accurate and precise results.[4]
Q5: I don't have a SIL-IS for my acyl-CoA. Can I use the standard addition method?
A5: Yes. The method of standard addition is an excellent alternative for correcting matrix effects when a suitable internal standard is not available.[20][21][22] This technique involves splitting a sample into several aliquots and "spiking" each with a known, increasing amount of a pure analyte standard.[20][22] All aliquots are then analyzed, and the instrument response is plotted against the concentration of the added standard. The absolute concentration of the analyte in the original, unspiked sample is determined by extrapolating the resulting linear regression line to the x-intercept.[21][22] Because the calibration is performed within the sample's own matrix, this method inherently corrects for proportional matrix effects.[22]
Part 3: Protocols and Visualized Workflows
Protocol: Post-Extraction Spike for Matrix Factor Assessment
This protocol details the steps to quantitatively measure the matrix effect.
-
Prepare Three Sets of Samples:
-
Set A (Analyte in Matrix): Extract a blank tissue sample (from a source known to not contain the analyte). After the final evaporation step, reconstitute the extract with a solution containing the acyl-CoA analyte at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Analyte in Neat Solution): Prepare a standard solution of the acyl-CoA in the same reconstitution solvent used for your samples, at the exact same concentration as in Set A.
-
Set C (Blank Matrix): Extract a blank tissue sample and reconstitute it with the pure reconstitution solvent (containing no analyte). This is to ensure the matrix itself does not have a signal at the analyte's transition.
-
-
LC-MS/MS Analysis: Analyze multiple replicates (n=3-5) of each set of samples.
-
Calculate the Matrix Factor (MF):
-
Calculate the mean peak area for Set A and Set B.
-
MF = (Mean Peak Area of Set A) / (Mean Peak Area of Set B)
-
An IS-normalized MF can also be calculated if an internal standard is used.
-
Workflow Diagrams
General Workflow for Acyl-CoA Analysis from Tissue
This diagram illustrates the critical steps from sample collection to data analysis, highlighting points where matrix effects can be introduced and mitigated.
References
- 1. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medium.com [medium.com]
- 7. bme.psu.edu [bme.psu.edu]
- 8. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. omni.laurentian.ca [omni.laurentian.ca]
- 16. benchchem.com [benchchem.com]
- 17. Internal standards in the estimation of acetyl-CoA in liver extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Standard addition - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. alpha-measure.com [alpha-measure.com]
Reducing background noise in eicosanoid mass spectrometry
Welcome to the technical support center for eicosanoid analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during eicosanoid analysis, with a specific focus on managing and reducing background noise.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions related to background noise in eicosanoid mass spectrometry, providing concise and actionable answers.
Q1: What are the most common sources of background noise in my eicosanoid LC-MS analysis?
High background noise in eicosanoid analysis by LC-MS can originate from several sources, significantly impacting the sensitivity and accuracy of your results.[1] The most common culprits include:
-
Contaminated Solvents and Reagents: Impurities in solvents (e.g., methanol, acetonitrile, water) and mobile phase additives (e.g., formic acid, acetic acid) are a primary source of chemical noise.[1][2][3] Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[1][2]
-
Sample Matrix Effects: Biological samples are complex matrices. Endogenous components other than the eicosanoids of interest, such as phospholipids, can interfere with the analysis, leading to increased background noise and ion suppression or enhancement.[1][4][5]
-
System Contamination: Buildup of contaminants from previous samples, mobile phases, or column bleed can leach into the system, causing elevated background noise and ghost peaks.[1][6] Regular system cleaning and flushing are crucial.[1]
-
Improper Sample Preparation: Inadequate sample cleanup can introduce interfering substances into the LC-MS system.[4] The homogenization step itself can sometimes activate eicosanoid synthesis, contributing to a noisy baseline.
-
Instrumental Issues: Problems with the LC pump (e.g., inconsistent flow, pressure fluctuations), detector, or mass spectrometer electronics can all manifest as baseline noise.[1] Air bubbles in the detector flow cell can also be a cause.[7]
-
Environmental Contaminants: Plasticizers (like phthalates) from labware, detergents, and even volatile organic compounds in the lab environment can introduce background ions.[8][9]
Q2: I'm observing a drifting or wandering baseline. What are the likely causes and how can I fix it?
A drifting baseline is often indicative of a system that has not reached equilibrium, contamination, or a degrading column. Here are the primary causes and solutions:
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before starting your analytical run.
-
Mobile Phase Issues: Changes in the composition of the mobile phase during the run, such as solvent outgassing or improper mixing, can cause baseline drift. Degassing your mobile phase and ensuring proper pump function can mitigate this.[7]
-
Column Bleed: As a column ages, the stationary phase can degrade and "bleed" off, which can cause a rising baseline, especially during a gradient elution.[1] If you suspect column bleed, it may be time to replace the column.[1]
-
Temperature Fluctuations: Inconsistent column or mobile phase temperature can lead to baseline drift. Using a column oven and ensuring a stable lab temperature is important.
Q3: When should I use Solid-Phase Extraction (SPE) versus Liquid-Liquid Extraction (LLE) for sample cleanup?
Both SPE and LLE are effective for sample cleanup in eicosanoid analysis, but they have different strengths.
-
Solid-Phase Extraction (SPE): This is often the preferred method for eicosanoid analysis due to its high selectivity, efficiency, and potential for automation.[4][5] SPE can effectively remove interfering matrix components, particularly phospholipids, leading to a cleaner extract and reduced ion suppression.[4][10][11]
-
Liquid-Liquid Extraction (LLE): LLE is a simpler technique that can also be effective. However, it may be less efficient at removing all interfering substances compared to SPE.[12]
The choice between SPE and LLE will depend on the specific eicosanoids being analyzed, the complexity of the sample matrix, and the required level of cleanup.[5] For complex matrices like plasma, SPE generally provides a cleaner sample.[4][13]
Q4: How can I minimize the artificial generation of eicosanoids during sample preparation?
The enzymatic pathways that produce eicosanoids can be activated during sample collection and preparation, leading to artificially inflated measurements. To prevent this:
-
Rapid Processing: Process samples as quickly as possible to minimize the time for enzymatic activity.
-
Use of Inhibitors: Add antioxidants like butylated hydroxytoluene (BHT) or cyclooxygenase inhibitors like indomethacin to your samples immediately upon collection to prevent enzymatic and free-radical-catalyzed oxidation.[3][4]
-
Cold Temperatures: Keep samples on ice throughout the preparation process to reduce enzyme activity.
-
Solvent Choice: When extracting intracellular eicosanoids, scraping cells in methanol can effectively stop enzymatic reactions and lyse the cells, whereas scraping in aqueous solutions can activate eicosanoid production.[14]
Section 2: Troubleshooting Guides
This section provides systematic approaches to identifying and resolving common sources of background noise.
Guide 1: Systematic Isolation of the Noise Source
When encountering high background noise, the first step is to determine whether the source is the liquid chromatography (LC) system or the mass spectrometer (MS).
Experimental Protocol: LC-MS System Check
-
Isolate the Mass Spectrometer: Disconnect the LC from the mass spectrometer.
-
Direct Infusion: Infuse a clean, standard solution directly into the MS.
-
Analyze the Signal:
-
Noise Persists: The issue is likely with the mass spectrometer (e.g., dirty ion source, detector issue). Proceed to Guide 3: Mass Spectrometer Decontamination .
-
Noise Disappears: The problem originates from the LC system (e.g., contaminated solvents, column, pump issues). Proceed to Guide 2: LC System Decontamination .
-
Caption: Troubleshooting workflow for isolating the source of background noise.
Guide 2: LC System Decontamination and Optimization
If the noise originates from the LC system, follow these steps to identify and eliminate the source of contamination.
Step-by-Step Troubleshooting
-
Check Solvents and Mobile Phase:
-
Assess the Column:
-
Flush the column with a strong solvent recommended by the manufacturer to remove any contaminants.
-
If the noise continues, replace the column with a new one.[1]
-
-
Inspect the LC Pump and Lines:
Guide 3: Mass Spectrometer Decontamination
If the noise is localized to the MS, a dirty ion source is the most likely culprit.
Ion Source Cleaning Protocol
-
Follow Manufacturer's Instructions: Carefully follow the manufacturer's guidelines for cleaning the ion source components, which typically include the cone, needle, and transfer tube.[1]
-
Component Cleaning: This usually involves sonicating the parts in a series of solvents, such as water, methanol, and isopropanol.
-
Re-installation and Calibration: After cleaning and drying, re-install the components and perform a system calibration.
Guide 4: Optimizing Sample Preparation for Reduced Matrix Effects
Matrix effects are a major source of background noise in eicosanoid analysis.[5] A robust sample preparation protocol is essential for minimizing these effects.
Protocol: Solid-Phase Extraction (SPE) for Eicosanoid Isolation from Plasma
This protocol is a general guideline and may require optimization for specific eicosanoids and matrices.
-
Sample Pre-treatment: To 1 mL of plasma, add an appropriate amount of a stable isotope-labeled internal standard.
-
Column Conditioning: Wash a Strata®-X SPE column with 3 mL of methanol followed by 3 mL of water.[13]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE column.
-
Washing: Wash the column with 10% methanol to remove polar impurities.[13]
-
Elution: Elute the eicosanoids with 1 mL of methanol.[13]
-
Drying and Reconstitution: Dry the eluant under a vacuum and reconstitute in the initial mobile phase for LC-MS/MS analysis.[13]
Caption: Generalized workflow for solid-phase extraction of eicosanoids.
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Technique | Analyte Response | Phospholipid Interference |
| Protein Precipitation | Standard | High |
| Liquid-Liquid Extraction (LLE) | Variable | Moderate to High |
| Solid-Phase Extraction (SPE) | High | Significantly Reduced |
This table provides a qualitative comparison of common sample preparation techniques for their effectiveness in reducing matrix effects from phospholipids.
Section 3: Best Practices for Minimizing Background Noise
Proactive measures can significantly reduce the incidence of background noise issues.
-
Solvent and Reagent Purity: Always use the highest purity solvents and reagents available (LC-MS grade).[2][7][16] Prepare mobile phases fresh and filter aqueous mobile phases.[1][3]
-
Clean Labware: Use dedicated glassware for mobile phase preparation and avoid washing with detergents.[15][17]
-
System Suitability Tests: Regularly run blank injections and system suitability standards to monitor for contamination and carryover.[3][6]
-
Proper Sample Handling: Wear nitrile gloves when handling samples and instrument components to prevent contamination.[7][15]
-
Instrument Maintenance: Adhere to a regular maintenance schedule for cleaning the ion source and flushing the LC system.
By implementing these best practices and utilizing the troubleshooting guides provided, researchers can significantly improve the quality of their eicosanoid mass spectrometry data by effectively reducing background noise.
References
- 1. benchchem.com [benchchem.com]
- 2. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. zefsci.com [zefsci.com]
- 7. blog.seqgen.com [blog.seqgen.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lipidmaps.org [lipidmaps.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. support.waters.com [support.waters.com]
Technical Support Center: Enhancing Extraction Efficiency of Polar Lipids like Acyl-CoAs
Welcome to the Technical Support Center dedicated to the nuanced and often challenging world of polar lipid extraction, with a specialized focus on acyl-Coenzyme A (acyl-CoA) species. Acyl-CoAs are pivotal intermediates in a multitude of metabolic pathways, including fatty acid synthesis and oxidation, the Krebs cycle, and even epigenetic regulation through protein acylation.[1][2] However, their amphiphilic nature, low abundance, and inherent instability make them notoriously difficult to extract and quantify accurately.[3][4][5]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the principles governing acyl-CoA extraction, offering field-proven insights to troubleshoot common issues and enhance the efficiency and reliability of your experiments.
Part 1: Foundational Principles - Understanding Acyl-CoA Instability
A successful extraction is built on a solid understanding of the analyte's chemistry. Acyl-CoAs are particularly susceptible to degradation, which is a primary source of experimental variability and low recovery.
-
Chemical Hydrolysis: The thioester bond linking the acyl chain to Coenzyme A is labile and prone to hydrolysis, especially in aqueous solutions that are alkaline or strongly acidic.[3][6] Maintaining a slightly acidic pH (typically between 4.0 and 6.8) throughout the extraction process is critical for preserving the integrity of this bond.[6][7]
-
Enzymatic Degradation: Biological samples are rich in acyl-CoA thioesterases (ACOTs), enzymes that rapidly hydrolyze acyl-CoAs.[6] Therefore, the immediate and effective quenching of all enzymatic activity upon sample collection is non-negotiable. This is typically achieved by flash-freezing the tissue in liquid nitrogen and homogenizing it in ice-cold acidic buffers or organic solvents that denature proteins.[6][8][9]
-
Oxidation: The free thiol group on the Coenzyme A moiety is susceptible to oxidation, which can lead to the formation of dimers and other species that interfere with analysis.[6] While less commonly cited as a primary issue during the rapid extraction process, it can be a concern during sample storage.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding acyl-CoA extraction.
Q1: What is the single most critical factor for a successful acyl-CoA extraction? A1: Speed and temperature control. From the moment of sample collection, all steps must be performed as quickly as possible and at low temperatures (on ice or at 4°C) to minimize both enzymatic and chemical degradation.[9][10] Biological samples should be flash-frozen in liquid nitrogen immediately after collection.[9]
Q2: Which extraction method offers the highest recovery? A2: The "best" method depends on the specific acyl-CoA species of interest (short-chain vs. long-chain) and the sample matrix. For broad-spectrum analysis with high purity, a combination of organic solvent extraction followed by Solid-Phase Extraction (SPE) is often considered the gold standard, with recoveries ranging from 83-95% for many species.[11][12] However, for simpler and faster quenching, methods involving protein precipitation with 5-sulfosalicylic acid (SSA) or perchloric acid (PCA) are also highly effective, particularly for short-chain acyl-CoAs.[9][13][14]
Q3: Is an internal standard essential for quantifying acyl-CoAs? A3: Absolutely. Given the multi-step nature of the extraction protocols and the inherent instability of acyl-CoAs, using an internal standard is critical to account for analyte loss during sample preparation and variability in instrument response.[9][10] Ideally, a stable isotope-labeled version of the analyte of interest should be used. If that is not available, an acyl-CoA with an odd-chain length (e.g., C15:0- or C17:0-CoA) that is not naturally abundant in the sample can be a suitable alternative.[8][15]
Q4: How should I store my acyl-CoA extracts? A4: For long-term storage, samples should be stored as dry pellets at -80°C.[9][16] If storing in solution, use a slightly acidic buffer (pH 4.0-6.0) and store in aliquots at -80°C to prevent repeated freeze-thaw cycles.[6] For short-term storage in an autosampler, reconstituting the sample in methanol can provide better stability than purely aqueous solutions.[3][16]
Part 3: Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q5: My acyl-CoA recovery is consistently low. What are the likely causes and solutions? A5: Low recovery is a multifaceted problem often linked to degradation or inefficient extraction.
-
Potential Cause 1: Inadequate Enzyme Inactivation. Acyl-CoA thioesterases may be degrading your analytes before they are denatured.
-
Solution: Ensure your tissue homogenization is performed in a pre-chilled, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) and/or with a sufficient volume of ice-cold organic solvent (like acetonitrile or methanol) to cause immediate protein precipitation.[6][15] Work swiftly and keep samples on ice at all times.
-
-
Potential Cause 2: Suboptimal pH. The pH of your extraction or reconstitution solvent may be promoting hydrolysis.
-
Potential Cause 3: Inefficient Extraction from the Matrix. The acyl-CoAs may not be effectively released from the precipitated protein pellet or tissue homogenate.
Q6: I'm seeing poor recovery specifically for short-chain acyl-CoAs (e.g., Acetyl-CoA, Malonyl-CoA) after Solid-Phase Extraction (SPE). Why is this happening? A6: This is a known challenge. Standard reverse-phase (C18) or some other SPE sorbents can have poor retention for very polar, short-chain acyl-CoAs, causing them to be lost during the sample loading or washing steps.[11][16]
-
Solution 1: Use a Specialized SPE Sorbent. Sorbents with a weak anion-exchange functionality, such as those functionalized with 2-(2-pyridyl)ethyl, are specifically designed to retain the phosphate groups of the CoA moiety, leading to excellent recovery across a wide range of chain lengths.[11][12][17]
-
Solution 2: Bypass SPE. For targeted analysis of short-chain species, consider an extraction method that does not require SPE. Deproteinization with 5-sulfosalicylic acid (SSA) is a simple and effective alternative that has been shown to yield good recovery for short-chain acyl-CoAs.[13][16]
Q7: My LC-MS chromatograms show poor peak shape (e.g., tailing or splitting) for my acyl-CoA peaks. What can I do? A7: Poor peak shape can be caused by several factors, from the reconstitution solvent to the chromatographic conditions.
-
Potential Cause 1: Reconstitution Solvent Mismatch. If the solvent your sample is dissolved in is much stronger than your mobile phase's starting conditions, it can cause peak distortion.
-
Solution: Reconstitute your dried extract in a solvent that is as close as possible to the initial mobile phase conditions. For reversed-phase chromatography, this is often a low-percentage organic solvent mixture. Methanol is often a good starting point for stability and compatibility.[3] For medium to long-chain acyl-CoAs, dissolving the extract in a buffer containing a small amount of acetonitrile (e.g., 20%) may be necessary for solubility.[7]
-
-
Potential Cause 2: Secondary Interactions on the Column. The phosphate groups on the CoA moiety can interact with active sites on the silica of the column, leading to peak tailing.
-
Solution: Ensure your mobile phase is properly buffered. Using an ion-pairing agent or a high pH mobile phase (e.g., using ammonium hydroxide) can improve peak shape and resolution.[16] Using a column with advanced end-capping or a different stationary phase (e.g., C30) can also mitigate these effects.[18]
-
-
Potential Cause 3: Sample Overload. Injecting too much analyte can saturate the column and lead to broad, asymmetric peaks.
-
Solution: Dilute your sample and re-inject. If you are developing a new method, perform a dilution series to determine the optimal sample load for your system.
-
Troubleshooting Decision Workflow
Here is a visual guide to help diagnose issues with low analyte recovery.
Caption: Troubleshooting workflow for low acyl-CoA recovery.
Part 4: Detailed Experimental Protocols
The following protocols represent robust and widely adopted methodologies for acyl-CoA extraction.
Protocol 1: Comprehensive Extraction with Solid-Phase Extraction (SPE)
This method is ideal for a broad range of acyl-CoAs and provides a very clean extract for LC-MS analysis.[11][17]
Materials:
-
Frozen tissue sample (50-100 mg)
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9, pre-chilled to 4°C.[15][17]
-
Internal Standard (IS) solution (e.g., C17:0-CoA)
-
2-Propanol and Acetonitrile (ACN), HPLC-grade, pre-chilled to -20°C
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel[11][12]
-
SPE Wash Solution: 100 mM KH2PO4, pH 4.9
-
SPE Elution Solvent: 2-Propanol
-
Centrifuge, homogenizer, vacuum manifold, nitrogen evaporator
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer on ice, add the frozen tissue (~50 mg) to 1 mL of ice-cold Homogenization Buffer containing the internal standard. Homogenize until a uniform suspension is achieved.[11][15]
-
Add 1 mL of 2-Propanol and briefly homogenize again.[11][15]
-
Extraction: Transfer the homogenate to a centrifuge tube. Add 2 mL of Acetonitrile, vortex vigorously for 2 minutes.[11][15]
-
Protein Precipitation: Centrifuge at 12,000 x g for 10 minutes at 4°C. Carefully collect the supernatant.
-
SPE Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[11]
-
Sample Loading: Load the supernatant onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or gentle vacuum.
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.
-
Elution: Elute the acyl-CoAs with 1.5 mL of 2-Propanol into a clean collection tube.[15]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried pellet in a suitable solvent (e.g., 50-100 µL of methanol) for LC-MS analysis.[3]
Protocol 2: Rapid Extraction using 5-Sulfosalicylic Acid (SSA)
This method is faster, avoids the SPE step, and is particularly effective for short-chain acyl-CoAs.[13][16]
Materials:
-
Cultured cells or frozen tissue powder
-
Extraction Solvent: 5% (w/v) 5-Sulfosalicylic Acid (SSA) in water, containing the internal standard, pre-chilled to 4°C.[16]
-
Phosphate-buffered saline (PBS), ice-cold
-
Centrifuge, cell scraper (for cultured cells)
Procedure:
-
Sample Collection (Cells): Aspirate culture medium, wash cells once with ice-cold PBS. Immediately add 200-500 µL of ice-cold Extraction Solvent. Scrape the cells and transfer the lysate to a microcentrifuge tube.[16]
-
Sample Collection (Tissue): Add ~10 volumes of ice-cold Extraction Solvent to the frozen tissue powder. Vortex vigorously.
-
Lysis & Precipitation: Incubate the lysate on ice for 10 minutes, vortexing occasionally.
-
Clarification: Centrifuge at 16,000 x g for 10 minutes at 4°C.[16]
-
Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube for direct LC-MS analysis. Avoid the protein pellet.
General Acyl-CoA Extraction & Analysis Workflow
Caption: General workflow for acyl-CoA extraction and analysis.
Part 5: Data Presentation & Quality Control
Accurate quantification relies on robust quality control. The efficiency of your chosen extraction method should be validated.
Table 1: Comparative Overview of Common Acyl-CoA Extraction Methodologies
| Methodology | Principle | Advantages | Disadvantages | Typical Recovery (%) |
| Organic Solvent + SPE | Lysis and protein precipitation followed by purification on a specialized sorbent (e.g., 2-(2-pyridyl)ethyl). | High purity, effective for a broad range of acyl-CoAs, removes interfering lipids.[12] | Multi-step procedure, potential for loss of very polar analytes if SPE is not optimized.[14] | 80-95%[11][12] |
| Acid Precipitation (PCA/SSA) | Rapid quenching of metabolism and protein precipitation using a strong acid. | Simple, fast, excellent for preserving unstable species, good recovery for short-chain acyl-CoAs.[13][14] | Co-extracts other small molecules, may require SPE for cleanup depending on the application.[13] | 60-140% (analyte and tissue dependent)[12][14] |
| Bligh & Dyer (Modified) | Biphasic extraction using chloroform/methanol/water to partition polar lipids into the aqueous/methanol phase. | Well-established for general lipid extraction.[8][19] | Less specific for acyl-CoAs, can be complex, potential for emulsions.[8][20] | Variable, generally lower specificity. |
Table 2: Representative Recovery Efficiencies using 2-(2-pyridyl)ethyl SPE
The choice of sorbent is critical for achieving high recovery in SPE protocols.
| Acyl-CoA Species | Chain Length | Average Recovery (%) | Reference |
| Acetyl-CoA | C2 | 85-95% | [11][17] |
| Malonyl-CoA | C3 | 83-90% | [11][17] |
| Octanoyl-CoA | C8 | 88-92% | [17] |
| Oleoyl-CoA | C18:1 | 85-90% | [17] |
| Arachidonyl-CoA | C20:4 | 83-88% | [17] |
Note: Recovery efficiencies can be influenced by the biological matrix and specific protocol variations. The data presented are for comparative purposes.
References
- 1. mdpi.com [mdpi.com]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. benchchem.com [benchchem.com]
- 10. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. aquaculture.ugent.be [aquaculture.ugent.be]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Method Validation for Low-Abundance Lipid Metabolites
Welcome to the Technical Support Center for Method Validation of Low-Abundance Lipid Metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of validating analytical methods for lipids present at trace levels in biological matrices. As a self-validating system, each protocol and troubleshooting step is grounded in established scientific principles to ensure the integrity and reliability of your results.
Introduction: The Challenge of Low-Abundance Lipids
Quantifying low-abundance lipid metabolites is crucial for understanding their roles in cellular signaling, disease pathology, and as potential biomarkers. However, their low concentrations, structural diversity, and susceptibility to degradation present significant analytical challenges.[1][2] Robust method validation is therefore not merely a regulatory requirement but a scientific necessity to ensure that the generated data is accurate, precise, and reproducible. This guide provides a structured approach to troubleshooting common issues encountered during method validation, framed within a question-and-answer format to directly address your experimental hurdles.
I. Sample Preparation and Extraction: The Foundation of Reliable Data
The journey to accurate quantification begins with efficient and reproducible sample preparation.[3] Incomplete extraction or the introduction of contaminants at this stage can lead to significant downstream issues.
Q1: I'm observing low and inconsistent recovery of my target lipid metabolite. What are the likely causes and how can I troubleshoot this?
A1: Low recovery is a frequent challenge, often stemming from the choice of extraction solvent, sample matrix complexity, or degradation of the analyte.[4][5]
Troubleshooting Steps:
-
Re-evaluate Your Extraction Method: The "like-dissolves-like" principle is paramount. For non-polar lipids, a classic Folch (chloroform:methanol) or Bligh-Dyer extraction is often effective.[1] However, for more polar lipids, these biphasic methods may result in the loss of analytes into the aqueous layer.[5] Consider a single-phase extraction with a solvent like methanol, ethanol, or isopropanol, which can be effective for a broader range of lipid species.[5]
-
Optimize Solvent Polarity: If using a single-solvent extraction, the polarity may not be optimal for your specific lipid. Try adjusting the solvent polarity; for instance, if using methanol for a relatively non-polar lipid, consider a less polar solvent like ethanol or isopropanol.[4]
-
Enhance Extraction Efficiency: Physical processes can significantly improve recovery. Ensure adequate vortexing and consider sonication or heating (if the analyte is thermally stable) to improve the disruption of lipid-protein interactions and enhance solvent penetration.[4]
-
Assess for Degradation: Low-abundance lipids can be susceptible to enzymatic or oxidative degradation.[6]
-
Work at low temperatures: Perform extractions on ice to minimize enzymatic activity.
-
Use antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) to your extraction solvent to prevent oxidative degradation.[6]
-
Minimize processing time: Process samples as quickly as possible after collection.
-
-
Consider Solid-Phase Extraction (SPE): For complex matrices, SPE can provide a more selective extraction and cleanup, reducing matrix effects and improving recovery of the target analyte.[2]
II. Chromatographic Separation: Achieving Specificity and Good Peak Shape
Liquid chromatography (LC) is a cornerstone of lipidomics, providing the necessary separation to reduce matrix effects and distinguish between structurally similar lipids.[7]
Q2: My chromatographic peaks are tailing or fronting. What's causing this and how can I fix it?
A2: Poor peak shape compromises resolution and integration accuracy.[8] Tailing is often caused by secondary interactions between the analyte and the stationary phase, while fronting can indicate column overload.[9]
Troubleshooting Steps:
-
Check for Column Contamination: All peaks tailing can be a sign of a contaminated column or a blocked inlet frit.[8]
-
Backflush the column: Reverse the column and flush it with a strong solvent to remove contaminants from the frit.
-
Use a guard column: A guard column protects the analytical column from strongly retained matrix components.[10]
-
-
Evaluate Mobile Phase Compatibility:
-
pH adjustment: For ionizable lipids, the mobile phase pH can significantly impact peak shape. Ensure the pH is appropriate to maintain a consistent ionization state of your analyte.
-
Sufficient buffer concentration: Inadequate buffering can lead to peak tailing, especially in HILIC or ion-exchange chromatography.[8]
-
-
Assess Sample Solvent Strength: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[10] Whenever possible, dissolve your sample in the initial mobile phase.
-
Rule out Column Overload: If you observe peak fronting, try injecting a lower concentration of your analyte.
-
Inspect for Dead Volume: Check all tubing connections between the injector, column, and detector for gaps that could introduce dead volume and cause peak broadening.[11]
Experimental Workflow: Diagnosing Peak Shape Issues
Caption: Troubleshooting workflow for poor chromatographic peak shape.
III. Mass Spectrometric Detection: Maximizing Sensitivity and Specificity
Mass spectrometry (MS) provides the sensitivity and selectivity required for the detection and quantification of low-abundance lipids.
Q3: I'm struggling with low sensitivity for my target lipid. How can I enhance the signal?
A3: Low sensitivity can be a major roadblock when dealing with low-abundance metabolites.[12] Several factors, from ionization efficiency to matrix effects, can contribute to a weak signal.
Troubleshooting Steps:
-
Optimize Ion Source Parameters: The conditions within the MS interface are critical for efficient ionization.[13] Systematically optimize parameters such as nebulizer gas flow, drying gas temperature, and capillary voltage.
-
Enhance Ionization Efficiency:
-
Mobile phase additives: The addition of modifiers like formic acid (for positive mode) or ammonia (for negative mode) can significantly improve the ionization of certain lipid classes.[14]
-
Alternative ionization sources: If available, explore different ionization techniques. For example, a heated electrospray ionization (HESI) source can improve desolvation and increase sensitivity.[12]
-
-
Mitigate Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of your target analyte.[15]
-
Improve chromatographic separation: Optimize your LC method to separate the analyte from interfering matrix components.
-
Dilute the sample: A simple dilution can sometimes reduce matrix effects, though this may not be feasible for very low-abundance analytes.[15]
-
Employ more effective sample cleanup: Techniques like SPE can remove a significant portion of the interfering matrix.[16]
-
-
Consider Microflow LC-MS/MS: Reducing the flow rate can enhance ionization efficiency and lead to significant improvements in sensitivity.[17]
IV. Method Validation Parameters: Ensuring Data Integrity
A thoroughly validated method provides confidence in the reported concentrations of your low-abundance lipid metabolites.
Q4: My calibration curve is non-linear. What are the potential causes and solutions?
A4: While a linear response is ideal, non-linearity can occur, especially over a wide dynamic range.[18][19]
Troubleshooting Steps:
-
Check for Detector Saturation: At high concentrations, the detector response may become non-linear. Try reducing the injection volume or diluting the higher concentration standards.[20]
-
Investigate Matrix Effects: Matrix effects can vary with analyte concentration, leading to a non-linear response. Prepare your calibration standards in a matrix that closely matches your samples to compensate for this.[18]
-
Assess Internal Standard Performance: An inappropriate internal standard (IS) that does not behave similarly to the analyte across the concentration range can lead to non-linearity. Ensure your IS is a stable isotope-labeled version of your analyte or a close structural analog.[21]
-
Consider a Different Regression Model: If the non-linearity is reproducible and well-defined, a quadratic or other non-linear regression model may be appropriate. However, this should be justified and documented.[19]
-
Narrow the Calibration Range: If linearity can be achieved over a smaller concentration range, you may need to dilute your samples to fall within this range.[18]
Q5: I'm seeing significant inter-batch variation in my QC samples. How can I manage this?
A5: Inter-batch variation can obscure true biological differences and compromise the reliability of your study.[22]
Troubleshooting Steps:
-
Standardize All Procedures: Ensure that sample collection, storage, extraction, and analysis are performed as consistently as possible across all batches.
-
Use a Common Reference Material: Including a pooled quality control (QC) sample in each analytical run allows for the monitoring and correction of batch effects.[23]
-
Implement a Robust Internal Standard Strategy: A suitable internal standard added early in the workflow can help to correct for variations in sample processing and instrument response between batches.[24]
-
Employ Data Normalization Techniques: Post-acquisition data processing methods can be used to correct for batch effects. Ratio-based normalization to a reference material is a robust approach.[22]
| Validation Parameter | Common Issue | Troubleshooting Action | Relevant Citation(s) |
| Specificity/Selectivity | Co-eluting peaks interfering with the analyte. | Improve chromatographic resolution; use high-resolution mass spectrometry (HRMS). | [25] |
| Accuracy & Precision | Results fall outside acceptance criteria (typically ±15% for QCs, ±20% at LLOQ). | Re-evaluate extraction efficiency; check for analyte degradation; verify pipette calibration. | [26] |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Insufficient sensitivity to detect or reliably quantify the analyte. | Optimize MS parameters; improve sample cleanup to reduce noise; consider a more sensitive instrument. | [12] |
| Stability | Analyte degrades during sample storage or processing. | Store samples at -80°C; add antioxidants; minimize freeze-thaw cycles. | [6][27] |
V. Stability Testing: A Critical and Often Overlooked Parameter
The stability of low-abundance lipids is a critical consideration, as degradation can lead to inaccurate quantification.[6]
Q6: My lipid metabolite is failing stability testing. What are the common pitfalls and how can I improve stability?
A6: Lipid instability can be caused by enzymatic activity, oxidation, or hydrolysis.[6]
Troubleshooting Steps:
-
Control Storage Conditions:
-
Evaluate Freeze-Thaw Stability: Repeatedly freezing and thawing samples can lead to degradation. Aliquot samples after collection to avoid multiple freeze-thaw cycles.[6]
-
Assess Bench-Top and Autosampler Stability: Determine how long your extracted samples can remain at room temperature or in the autosampler without significant degradation. If necessary, use a cooled autosampler.
-
Investigate Long-Term Stability: Long-term stability studies are essential for longitudinal studies. Ensure that your storage conditions are adequate to maintain the integrity of your analyte over the entire duration of the study.
Workflow for Investigating Stability Failures
Caption: Decision tree for troubleshooting stability test failures.
Conclusion
Validating a method for low-abundance lipid metabolites is a rigorous but essential process. By systematically addressing challenges related to sample preparation, chromatography, mass spectrometry, and the core validation parameters, researchers can ensure the generation of high-quality, reliable data. This guide provides a framework for troubleshooting common issues, but it is crucial to remember that each analyte and matrix combination may present unique challenges. A thorough understanding of the underlying scientific principles and a meticulous experimental approach are the keys to successful method validation.
References
- 1. METABOLOMICS ANALYSIS OF LIPID METABOLIZING ENZYME ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. welchlab.com [welchlab.com]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. halocolumns.com [halocolumns.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Recent advances in analytical strategies for mass spectrometry-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
- 17. sciex.com [sciex.com]
- 18. scirp.org [scirp.org]
- 19. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 20. reddit.com [reddit.com]
- 21. benchchem.com [benchchem.com]
- 22. Correcting batch effects in large-scale multiomics studies using a reference-material-based ratio method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. ARL Bio Pharma | Proactive approaches to mitigate stability failures [arlok.com]
Technical Support Center: Preserving the Integrity of Polyunsaturated Acyl-CoAs During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice to prevent the degradation of polyunsaturated acyl-CoAs (PUFA-CoAs) during sample preparation. The inherent reactivity of PUFA-CoAs makes them particularly susceptible to degradation, which can compromise experimental results. This resource is designed to equip you with the knowledge to maintain the integrity of your samples and ensure the accuracy of your data.
Understanding the Challenges: Why PUFA-CoAs Degrade
Polyunsaturated acyl-CoAs are central players in a host of metabolic processes, from fatty acid metabolism to cellular signaling. However, their structure, characterized by multiple double bonds in the fatty acyl chain and a reactive thioester bond, renders them highly unstable. The primary pathways of degradation are:
-
Oxidation: The bis-allylic hydrogens in the polyunsaturated chain are prone to abstraction by reactive oxygen species (ROS), initiating a free-radical chain reaction known as lipid peroxidation.[1][2][3][4] This process can be catalyzed by metal ions and leads to a cascade of secondary products, compromising the structural integrity of the PUFA-CoA.
-
Hydrolysis: The high-energy thioester bond that links the fatty acid to Coenzyme A is susceptible to both chemical and enzymatic hydrolysis.[5][6] This cleavage results in the formation of a free fatty acid and Coenzyme A, leading to a loss of the target analyte.
-
Enzymatic Degradation: Biological samples contain endogenous enzymes, such as acyl-CoA thioesterases, that actively hydrolyze acyl-CoAs.[7][8][9] Unless these enzymes are rapidly inactivated, they can significantly degrade PUFA-CoAs during sample processing.
Diagram: Major Degradation Pathways of PUFA-CoAs
Caption: Key pathways leading to the degradation of PUFA-CoAs during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the single most critical step to prevent PUFA-CoA degradation?
A1: Rapidly quenching all enzymatic activity is paramount. The most effective method is immediate freeze-clamping of fresh tissue in liquid nitrogen.[10] For cultured cells, this involves rapid aspiration of media followed by quenching with an ice-cold solvent. This step halts the metabolic processes that can alter the in vivo acyl-CoA profile.
Q2: How should I store my samples to ensure long-term stability of PUFA-CoAs?
A2: For long-term storage, samples should be snap-frozen in liquid nitrogen and then stored at -80°C under an inert atmosphere like argon or nitrogen to minimize exposure to oxygen.[11] Aliquoting samples into smaller volumes is also recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.[11]
Q3: What are the best antioxidants to use for protecting PUFA-CoAs?
A3: A combination of antioxidants is often most effective. Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are common synthetic antioxidants used to prevent lipid peroxidation.[11] Natural antioxidants like tocopherols (Vitamin E) and ascorbic acid (Vitamin C) can also be beneficial.[11] The choice will depend on your specific experimental conditions and downstream analytical methods.
Q4: What is the optimal pH for my buffers during extraction?
A4: The thioester bond of acyl-CoAs is most stable in a slightly acidic environment.[12] An extraction buffer with a pH between 4.0 and 6.8 is generally recommended to minimize chemical hydrolysis.[12] For instance, a 100 mM potassium phosphate (KH2PO4) buffer at pH 4.9 has been successfully used for tissue homogenization.[13][14]
Q5: Are there any special considerations for handling PUFA-CoA samples during the experiment?
A5: Yes, always work with PUFA-CoA samples on ice to minimize thermal degradation.[11] Use de-gassed solvents to remove dissolved oxygen, and prepare all solutions and buffers fresh.[11] Adding a chelating agent like EDTA can sequester metal ions that might catalyze oxidation.[11] When possible, performing manipulations in a glove box under an inert atmosphere provides an additional layer of protection.[11]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Step |
| Low or no recovery of PUFA-CoAs | Inefficient extraction from the sample matrix. | Optimize your extraction solvent. A mixture of acetonitrile and isopropanol followed by a phosphate buffer has proven effective for a range of acyl-CoA esters.[15][16] Consider using solid-phase extraction (SPE) with a suitable sorbent to improve recovery.[17] |
| Degradation during extraction. | Perform all extraction steps on ice or at 4°C.[18] Use pre-chilled solvents and consider adding enzymatic inhibitors to your extraction buffer.[18][19] | |
| High variability between replicate samples | Inconsistent sample handling. | Ensure uniform and rapid processing of all samples from thawing to extraction. Minimize the time samples spend at room temperature.[18] |
| Partial degradation occurring inconsistently. | Standardize every step of your sample preparation protocol, paying close attention to pH, temperature, and timing.[18] | |
| Poor peak shape or low signal in LC-MS/MS analysis | Sample degradation in the autosampler. | Ensure the autosampler is cooled (e.g., 4°C).[11] Reconstitute samples in a solvent that maintains stability, such as a methanol/buffer mixture, and analyze them as quickly as possible.[12] |
| Ion suppression from the sample matrix. | Incorporate a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering compounds.[11] |
Diagram: Troubleshooting Workflow for Low PUFA-CoA Recovery
Caption: A decision tree for troubleshooting low PUFA-CoA signal due to degradation.
Experimental Protocols
Protocol 1: Tissue Homogenization and Extraction for PUFA-CoA Analysis
This protocol is a robust method for extracting a broad range of acyl-CoAs from tissue samples, adapted from established procedures.[13][14][15]
Materials:
-
Fresh or frozen tissue samples
-
Liquid nitrogen
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[13][14]
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol)[13][15]
-
Antioxidant stock solution (e.g., 10 mg/mL BHT in ethanol)
-
Protease and phosphatase inhibitor cocktail
Procedure:
-
Metabolic Quenching: Immediately freeze-clamp fresh tissue in liquid nitrogen. Store at -80°C until use.
-
Preparation: Pre-chill all buffers, solvents, and equipment on ice. Add antioxidants and inhibitors to the homogenization buffer immediately before use.
-
Homogenization:
-
Weigh the frozen tissue (typically 50-100 mg).
-
In a pre-chilled glass homogenizer, add 1 mL of ice-cold Homogenization Buffer.
-
Add the frozen tissue and homogenize thoroughly on ice.
-
Add 2 mL of the ACN:Isopropanol (e.g., 3:1 v/v) extraction solvent and continue to homogenize until a uniform suspension is achieved.[15]
-
-
Extraction:
-
Transfer the homogenate to a polypropylene tube.
-
Vortex briefly and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
Collection:
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
For further purification, proceed to solid-phase extraction (Protocol 2). Otherwise, the sample can be dried under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for PUFA-CoA Purification
SPE is a critical step for removing interfering substances and concentrating the PUFA-CoAs prior to LC-MS/MS analysis.[11][13]
Materials:
-
Acyl-CoA extract from Protocol 1
-
SPE Columns (e.g., oligonucleotide-based or 2-(2-pyridyl)ethyl-functionalized silica)[13][14]
-
SPE manifold
-
Wash Solvents (e.g., water, hexane)
-
Elution Solvent (e.g., 2-propanol, methanol)
Procedure:
-
Column Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with the elution solvent followed by an equilibration with a buffer similar to the sample matrix.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with appropriate solvents to remove salts and other polar and non-polar impurities. For example, a wash with water followed by a wash with hexane can be effective.
-
Elution: Elute the bound PUFA-CoAs with a suitable organic solvent. For oligonucleotide columns, 2-propanol has been shown to be an effective eluent.[13]
-
Final Preparation:
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the purified PUFA-CoAs in a solvent compatible with your downstream analysis (e.g., a mixture of methanol and water).
-
References
- 1. (PDF) Effect of antioxidants on polyunsaturated fatty acids - review. (2016) | Ancuţa Elena Prisacaru | 28 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fatty Acids -- Role of CoA: Answer [library.med.utah.edu]
- 7. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role Acyl-CoA thioesterases play in mediating intracellular lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 17. asu.elsevierpure.com [asu.elsevierpure.com]
- 18. benchchem.com [benchchem.com]
- 19. content.ilabsolutions.com [content.ilabsolutions.com]
Validation & Comparative
A Comparative Guide to Hydroxyeicosatetraenoic Acids (HETEs): From Primary Messengers to Metabolic Intermediates
This guide provides an in-depth comparison of major hydroxyeicosatetraenoic acids (HETEs)—critical lipid signaling molecules derived from arachidonic acid—and contextualizes them against (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA, a specific metabolic intermediate. We will explore their distinct biosynthetic origins, divergent biological functions, and the experimental methodologies required to discern their roles in complex biological systems. This document is intended for researchers in pharmacology, biochemistry, and drug development seeking to understand the nuanced landscape of eicosanoid signaling and metabolism.
Introduction: The Eicosanoid Family and the Significance of HETEs
Eicosanoids are a class of potent, short-lived lipid mediators derived from 20-carbon polyunsaturated fatty acids, most notably arachidonic acid (AA).[1][2][3] These molecules are not stored but are synthesized on-demand in response to extracellular stimuli, acting as local hormones (autocrine and paracrine agents) to regulate a vast array of physiological and pathological processes.[2] Key enzymatic pathways—Cyclooxygenase (COX), Lipoxygenase (LOX), and Cytochrome P450 (CYP)—convert AA into distinct families of eicosanoids, including prostaglandins, leukotrienes, and the focus of this guide, hydroxyeicosatetraenoic acids (HETEs).[1][4][5]
HETEs are implicated in a spectrum of biological activities, from modulating ion transport and vascular tone to driving inflammation, angiogenesis, and cancer metastasis.[6][7] While isomers such as 5-HETE, 12-HETE, and 20-HETE are well-characterized as primary signaling molecules, their ultimate fate involves metabolic inactivation. This guide contrasts these active agents with this compound, a downstream product of peroxisomal β-oxidation, to highlight the full lifecycle of HETE signaling, from synthesis to catabolism.
Biosynthesis of Primary HETE Isomers
The specific HETE isomer produced is determined by the enzymatic machinery present in a given cell type. The three principal pathways initiating HETE synthesis from arachidonic acid are distinct, leading to products with unique positional and stereo-isomeric configurations.
-
Lipoxygenase (LOX) Pathway: This is the predominant pathway for generating mid-chain HETEs.[5] Specific LOX enzymes introduce a hydroperoxy group at different positions on the arachidonic acid backbone, which is subsequently reduced by peroxidases to a hydroxyl group.
-
Cytochrome P450 (CYP) Pathway: CYP monooxygenases, particularly from the CYP4A and CYP4F families, are responsible for ω-hydroxylation, adding a hydroxyl group to the terminal (ω) carbon of arachidonic acid to produce 20-HETE.[4][7] These enzymes can also generate other sub-terminal HETEs (e.g., 16-, 17-, 18-, 19-HETE).[7]
-
Cyclooxygenase (COX) Pathway: While primarily known for prostaglandin synthesis, COX-1 and COX-2 can also produce small amounts of 11-HETE and 15-HETE as side products.[5]
Caption: Major enzymatic pathways for the biosynthesis of HETEs from arachidonic acid.
Metabolic Fate: Peroxisomal β-Oxidation and the Genesis of this compound
Active HETEs have short half-lives and must be cleared. A primary route for their catabolism is peroxisomal β-oxidation, a process that shortens the fatty acid chain.[8][9][10][11] Unlike mitochondrial β-oxidation, which primarily handles energy production from common fatty acids, the peroxisomal pathway is specialized for substrates like very-long-chain fatty acids and eicosanoids.[9][11]
The molecule This compound is not a primary signaling molecule but rather a key intermediate in this degradation pathway.[12] Its formation can be understood through the following steps:
-
Activation: A parent eicosanoid (e.g., an isomer of eicosatetraenoic acid) is first activated by ligation to Coenzyme A (CoA), forming an acyl-CoA ester in the cytosol. This reaction is catalyzed by an acyl-CoA synthetase.
-
Peroxisomal Entry: The acyl-CoA is transported into the peroxisome.
-
β-Oxidation Cycle: The acyl-CoA undergoes cycles of β-oxidation. Each cycle involves four steps, and the second step, hydration, is catalyzed by an enoyl-CoA hydratase, which forms a 3-hydroxyacyl-CoA intermediate. For standard substrates, this intermediate has S-stereochemistry, hence the "(3S)-Hydroxy" designation.
-
Chain Shortening: After several cycles, the original 20-carbon chain of the parent eicosanoid is shortened, and the double bonds are rearranged, leading to the specific structure of this compound. This molecule is thus a snapshot of a HETE in the process of being dismantled.
Caption: The peroxisomal β-oxidation cycle leading to intermediates like (3S)-Hydroxyacyl-CoA.
Comparative Analysis of Biological Functions
The functional roles of primary HETEs are diverse and often opposing, standing in stark contrast to the metabolic role of this compound. The following table summarizes these differences.
| Feature | 5-HETE | 12-HETE | 15-HETE | 20-HETE | This compound |
| Primary Origin | 5-Lipoxygenase (LOX)[5] | 12-Lipoxygenase (LOX)[5] | 15-Lipoxygenase (LOX)[5] | Cytochrome P450 (CYP4A/4F)[4] | Peroxisomal β-oxidation of eicosanoids[8][13] |
| Key Biological Role | Pro-inflammatory, Chemotaxis[6] | Pro-tumorigenic, Angiogenesis, Migration[6][14] | Context-dependent: Pro- or Anti-inflammatory[6][15] | Vasoconstriction, Regulation of blood pressure[4] | Metabolic intermediate; termination of signal |
| Signaling Pathways | Activates OXE receptor, stimulates proliferation[5] | PKC, PI3K, ERK1/2, Src kinase activation[14] | Activates NF-κB, precursor to anti-inflammatory lipoxins[15] | Blocks K+ channels in smooth muscle, stimulates MAPK/ERK pathways[4] | Unknown; presumed biologically inactive as a primary messenger |
| Role in Disease | Asthma, Inflammation, Cancer[5][6] | Cancer metastasis, Inflammation, Diabetes[5][6] | Atherosclerosis, Cancer (can be protective or pro-tumorigenic)[6] | Hypertension, Ischemic stroke, Endothelial dysfunction[4][16] | Potential biomarker for peroxisomal function or HETE turnover |
Experimental Methodologies for HETE Analysis
Distinguishing between HETE isomers and their metabolites requires sensitive and specific analytical techniques. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for quantification.
Protocol 1: General Quantification of HETEs by LC-MS/MS
This protocol provides a framework for the extraction and analysis of HETEs from biological matrices like plasma or cell culture media. The rationale is to isolate the lipids, separate them chromatographically, and detect them with high specificity and sensitivity using mass spectrometry.
1. Sample Preparation & Lipid Extraction: a. To 1 mL of sample (e.g., plasma), add an internal standard (e.g., deuterated HETE like [²H₈]-15(S)-HETE) to correct for extraction losses.[17] b. Acidify the sample with a weak acid (e.g., formic acid) to protonate the carboxylic acid group of the HETEs, making them less water-soluble. c. Perform solid-phase extraction (SPE). Condition an SPE cartridge (e.g., C18) with methanol, then equilibrate with water. Load the acidified sample. d. Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol) to remove polar impurities. e. Elute the HETEs with a high-percentage organic solvent (e.g., methanol or ethyl acetate). f. Evaporate the eluate to dryness under a stream of nitrogen.
2. Derivatization (Optional but enhances sensitivity for some methods): a. For methods using atmospheric pressure chemical ionization (APCI), derivatize the dried extract with an electron-capturing group like pentafluorobenzyl (PFB) bromide to improve ionization efficiency.[17]
3. LC-MS/MS Analysis: a. Reconstitute the dried extract in the mobile phase (e.g., 50:50 methanol:water). b. Inject the sample onto a reverse-phase C18 column. c. Perform chromatographic separation using a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile/isopropanol (Solvent B).[18] A typical gradient runs from low to high organic content to elute the HETEs based on their polarity. d. Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[19] e. Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. For 20-HETE, a common transition is m/z 319.2 → 275.2.[20] Each HETE isomer will have a characteristic precursor ion (m/z 319.2) and specific product ions upon fragmentation.
Protocol 2: Chiral Analysis of HETEs
This specialized protocol is essential for distinguishing between enzymatically produced stereospecific isomers (e.g., 12(S)-HETE) and non-enzymatically produced racemic mixtures (12(R/S)-HETE), which arise from oxidative stress.[21]
1. Sample Preparation: a. Follow the same extraction procedure as in Protocol 1. The use of an internal standard is critical.
2. Chiral LC-MS/MS Analysis: a. Reconstitute the sample as before. b. Crucial Step: Inject the sample onto a chiral chromatography column (e.g., a cellulose- or amylose-based column). This column has a chiral stationary phase that differentially interacts with the R and S enantiomers, causing them to elute at different retention times. c. Develop a suitable isocratic or gradient mobile phase, often consisting of hexane with a small percentage of a polar modifier like ethanol or isopropanol, to achieve baseline separation of the enantiomers. d. Couple the chiral LC to the mass spectrometer and quantify each enantiomer separately using the same MRM transitions as in the general method.[17][22] The ratio of S to R enantiomer provides insight into the biosynthetic origin (enzymatic vs. non-enzymatic).[21]
Caption: General workflow for the quantification of HETEs using LC-MS/MS.
Conclusion and Future Directions
The world of HETEs is one of functional diversity and metabolic complexity. While primary isomers like 5-, 12-, 15-, and 20-HETE act as potent signaling molecules that drive critical pathophysiological processes, it is crucial to recognize that their activity is tightly regulated through metabolic inactivation. This compound exemplifies a key intermediate in this catabolic cascade, representing the termination of a biological signal.
For researchers, this comparison underscores several key points:
-
Context is Critical: The biological effect of a HETE is dictated by its specific isomeric structure.
-
Metabolism Matters: Understanding the degradation pathways is as important as understanding the biosynthetic ones. Measuring metabolic intermediates could provide a more dynamic picture of pathway flux than measuring the primary HETE alone.
-
Analytical Rigor is Paramount: The use of advanced, stereospecific analytical methods is non-negotiable for accurately attributing biological roles to specific HETEs and distinguishing enzymatic from non-enzymatic production.
Future research should investigate whether metabolic intermediates like this compound possess any unrecognized biological activity or if their accumulation could serve as a reliable biomarker for peroxisomal disorders or diseases characterized by high eicosanoid turnover, such as chronic inflammation and cancer.
References
- 1. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
- 2. Eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Inflammation in Cancer by Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New aspects of the role of hydroxyeicosatetraenoic acids in cell growth and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. annualreviews.org [annualreviews.org]
- 11. Peroxisomal beta-oxidation and peroxisome proliferator-activated receptor alpha: an adaptive metabolic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. [PDF] Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology. | Semantic Scholar [semanticscholar.org]
- 17. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. benchchem.com [benchchem.com]
- 20. Preparation of 20-HETE using multifunctional enzyme type 2-negative Starmerella bombicola - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of (3S)- vs. (3R)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA
For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of stereoisomers is paramount. This guide provides an in-depth comparison of the (3S) and (3R) enantiomers of 3-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA, intermediates in the metabolism of dihomo-γ-linolenic acid (DGLA). We will explore their distinct metabolic fates, enzymatic specificities, and potential for differential biological effects, supported by experimental data and detailed protocols.
Introduction: The Significance of Stereochemistry in Fatty Acid Metabolism
Dihomo-γ-linolenic acid (DGLA, 20:3n-6) is a polyunsaturated fatty acid that sits at a crucial metabolic crossroads, leading to the production of both anti-inflammatory and pro-inflammatory eicosanoids.[1] Its metabolism, primarily through β-oxidation, involves a series of enzymatic reactions that are highly stereospecific. One of the key intermediates in this pathway is 3-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA. The chirality at the C-3 position, resulting in (3S) and (3R) enantiomers, dictates its subsequent metabolic fate and biological activity. While the (3S)-hydroxyacyl-CoA derivatives are the conventional intermediates in mitochondrial β-oxidation, the (3R)-hydroxyacyl-CoA isomers are typically associated with peroxisomal β-oxidation.[2][3] This fundamental difference in processing by distinct cellular organelles underscores the potential for divergent biological consequences.
Biosynthesis and Metabolic Fate: A Tale of Two Organelles
The formation and subsequent metabolism of (3S)- and (3R)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA are governed by the stereospecificity of the enzymes involved in β-oxidation, which occurs in both mitochondria and peroxisomes.
Mitochondrial β-Oxidation: The Realm of the (3S) Enantiomer
In mitochondria, the β-oxidation spiral is the primary pathway for the degradation of most fatty acids to generate acetyl-CoA.[4] The hydration of the trans-2-enoyl-CoA intermediate is catalyzed by enoyl-CoA hydratase, which exhibits a high degree of stereospecificity, exclusively producing the (3S)-hydroxyacyl-CoA enantiomer.[1][5] Subsequently, the (S)-specific 3-hydroxyacyl-CoA dehydrogenase (HADH) catalyzes the oxidation of the (3S)-hydroxyacyl-CoA to 3-ketoacyl-CoA.[2] Therefore, (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA is the sole enantiomer produced and metabolized within the mitochondrial matrix.
Peroxisomal β-Oxidation: A Pathway for Both (3S) and (3R) Enantiomers
Peroxisomes are involved in the β-oxidation of very long-chain fatty acids, branched-chain fatty acids, and some eicosanoids.[6] Unlike mitochondria, peroxisomes contain bifunctional enzymes that can process both (3S) and (3R) hydroxyacyl-CoA esters.
-
L-Bifunctional Protein (MFP-1): This enzyme possesses both enoyl-CoA hydratase and (S)-3-hydroxyacyl-CoA dehydrogenase activities, thus metabolizing the (3S) enantiomer.[7]
-
D-Bifunctional Protein (MFP-2): This enzyme has enoyl-CoA hydratase and (R)-3-hydroxyacyl-CoA dehydrogenase activities, enabling the metabolism of the (3R) enantiomer.[7][8]
This dual capability allows peroxisomes to handle a broader range of substrates, including those that may be generated through pathways other than the classical β-oxidation spiral. The identification of both D- and L-3-hydroxylinoleic acid intermediates in peroxisomal oxidation of linoleic acid supports this metabolic flexibility.[9]
Comparative Biological Activities: Extrapolations from Analogous Compounds
Direct experimental data on the distinct biological activities of (3S)- vs. (3R)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA are limited in the current literature. However, studies on analogous hydroxy fatty acid stereoisomers provide compelling evidence that chirality at the hydroxyl-bearing carbon significantly influences their biological effects.
For instance, studies on palmitic acid hydroxy stearic acids (PAHSAs) have shown that S-9-PAHSA, but not R-9-PAHSA, potentiates glucose-stimulated insulin secretion and glucose uptake, while both stereoisomers exhibit anti-inflammatory effects.[8] Similarly, the enantiomers of 11-hydroxyeicosatetraenoic acid (11-HETE) display differential effects on cardiomyocyte hypertrophy and cytochrome P450 enzyme activity.[10]
Based on these findings, it is plausible that the (3S) and (3R) enantiomers of 3-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA could elicit distinct biological responses. Potential areas of differential activity include:
-
Inflammatory signaling: Given that DGLA is a precursor to both pro- and anti-inflammatory molecules, its hydroxy metabolites could modulate inflammatory pathways in a stereospecific manner.[11]
-
Cellular proliferation and apoptosis: Hydroxy fatty acids have been shown to influence cell growth and death, and these effects may be enantiomer-dependent.[12]
-
Receptor binding and activation: Stereoisomers can exhibit different affinities for and activation of cellular receptors, leading to distinct downstream signaling cascades.
Table 1: Comparison of Metabolic Fates and Potential Activities
| Feature | This compound | (3R)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA |
| Primary Site of Metabolism | Mitochondria and Peroxisomes | Peroxisomes |
| Key Metabolizing Enzymes | (S)-3-Hydroxyacyl-CoA Dehydrogenase (Mitochondria), L-Bifunctional Protein (Peroxisomes) | D-Bifunctional Protein (Peroxisomes) |
| Metabolic Role | Standard intermediate in β-oxidation for energy production. | Intermediate in peroxisomal β-oxidation, potentially involved in the metabolism of specific fatty acids. |
| Predicted Biological Activity | Likely involved in cellular energy homeostasis. | May have distinct signaling roles due to its specific metabolic pathway. |
Experimental Protocols for Stereoisomer Analysis and Activity Assessment
To facilitate further research in this area, we provide the following experimental protocols.
Protocol 1: Chiral Separation of (3S)- and (3R)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA by HPLC
This protocol is adapted from established methods for the chiral separation of other 3-hydroxyacyl-CoA esters.[8][13]
Objective: To separate and quantify the (3S) and (3R) enantiomers of 3-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak AD-H or similar)
-
Mobile phase: Hexane/Isopropanol/Trifluoroacetic acid (consult column manufacturer for optimal ratio)
-
Standards of (3S)- and (3R)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA (if available) or a racemic mixture.
Procedure:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject the sample containing the 3-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA isomers.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the CoA moiety).
-
Identify the peaks corresponding to the (3S) and (3R) enantiomers based on the retention times of the standards or by collecting fractions for further analysis.
-
Quantify the amount of each enantiomer by integrating the peak areas.
Protocol 2: Cell-Based Assay for Fatty Acid Oxidation
This protocol provides a general framework for assessing the impact of the (3S) and (3R) enantiomers on cellular fatty acid oxidation.[14][15]
Objective: To determine if (3S)- and (3R)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA are metabolized differently by cells and to assess their effects on the overall rate of fatty acid oxidation.
Materials:
-
Cultured cells (e.g., hepatocytes, cardiomyocytes, or fibroblasts)
-
Cell culture medium
-
(3S)- and (3R)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA
-
Radiolabeled fatty acid (e.g., [¹⁴C]palmitate)
-
Scintillation counter
-
Optional: Mass spectrometer for acylcarnitine profiling
Procedure:
-
Culture cells to confluence in appropriate multi-well plates.
-
Pre-incubate the cells with either the (3S) or (3R) enantiomer of 3-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA at various concentrations.
-
Add the radiolabeled fatty acid to the culture medium and incubate for a defined period.
-
Measure the production of ¹⁴CO₂ (complete oxidation) or acid-soluble metabolites (incomplete oxidation) using a scintillation counter.
-
Alternatively, for a more detailed analysis, quench the cells, extract metabolites, and analyze the acylcarnitine profile by mass spectrometry to identify specific intermediates that may accumulate.
-
Compare the rate of fatty acid oxidation in cells treated with the (3S) enantiomer to those treated with the (3R) enantiomer and to untreated controls.
Conclusion and Future Directions
The stereochemistry at the C-3 position of 3-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA is a critical determinant of its metabolic fate. The (3S) enantiomer is the primary substrate for mitochondrial β-oxidation, a key energy-generating pathway. In contrast, the (3R) enantiomer is directed towards peroxisomal β-oxidation, suggesting a potentially distinct biological role. While direct evidence for the differential biological activities of these specific enantiomers is still emerging, data from analogous hydroxy fatty acids strongly suggest that they are likely to have unique effects on cellular signaling, inflammation, and metabolism.
Future research should focus on the stereoselective synthesis of (3S)- and (3R)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA to enable direct comparative studies.[16][17] Elucidating their specific interactions with downstream enzymes and cellular receptors will provide a clearer understanding of their physiological and pathological significance. This knowledge will be invaluable for the development of targeted therapeutic strategies for metabolic and inflammatory diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]
- 5. researchgate.net [researchgate.net]
- 6. Reactome | Beta-oxidation of very long chain fatty acids [reactome.org]
- 7. Further characterization of the peroxisomal 3-hydroxyacyl-CoA dehydrogenases from rat liver. Relationship between the different dehydrogenases and evidence that fatty acids and the C27 bile acids di- and tri-hydroxycoprostanic acids are metabolized by separate multifunctional proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of intermediates in the peroxisomal beta-oxidation of linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Dihomo-γ-linolenic acid inhibits several key cellular processes associated with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. In situ assay of fatty acid β-oxidation by metabolite profiling following permeabilization of cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
The Inflammatory Tug-of-War: A Comparative Guide to Pro-Inflammatory Leukotrienes and Pro-Resolving Lipoxins & Resolvins
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of inflammation, a delicate balance exists between the instigation and resolution of the inflammatory response. This guide provides an in-depth, objective comparison of two key classes of lipid mediators that represent the opposing forces in this biological tug-of-war: the pro-inflammatory leukotrienes and the anti-inflammatory, pro-resolving lipoxins and resolvins. Understanding the distinct biosynthesis, mechanisms of action, and functional consequences of these eicosanoids is paramount for developing novel therapeutic strategies for a wide range of inflammatory diseases.
A Tale of Two Pathways: The Divergent Fates of Arachidonic Acid
At the heart of this dichotomy lies the metabolism of arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid released from the cell membrane by phospholipase A2.[1][2] The enzymatic fate of AA dictates the nature of the subsequent inflammatory response. While both leukotrienes and lipoxins are derived from AA via lipoxygenase (LOX) pathways, subtle shifts in enzymatic activity and cellular context lead to the production of mediators with diametrically opposed functions.[3][4] Resolvins, on the other hand, are primarily synthesized from the omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), highlighting the crucial role of dietary precursors in modulating inflammation.[5][6]
Leukotrienes: The Architects of Inflammation
Leukotrienes are potent lipid mediators that play a central role in initiating and sustaining acute inflammatory responses.[3] Their synthesis is predominantly carried out by leukocytes, including neutrophils, mast cells, and eosinophils.[7]
Biosynthesis of Leukotrienes
The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LOX), which converts arachidonic acid into the unstable epoxide intermediate, leukotriene A4 (LTA4).[3][8] From this critical juncture, the pathway bifurcates to produce two major classes of leukotrienes:
-
Leukotriene B4 (LTB4): In neutrophils and other phagocytes, LTA4 is hydrolyzed by LTA4 hydrolase to form LTB4.[8]
-
Cysteinyl Leukotrienes (CysLTs): In mast cells and eosinophils, LTA4 is conjugated with glutathione by LTC4 synthase to form LTC4. Subsequent extracellular metabolism leads to the formation of LTD4 and LTE4.[8]
Caption: Biosynthetic pathway of leukotrienes from arachidonic acid.
Pro-Inflammatory Mechanisms of Action
Leukotrienes exert their potent pro-inflammatory effects by binding to specific G protein-coupled receptors on target cells.[9]
-
LTB4 is a powerful chemoattractant for neutrophils, promoting their recruitment to sites of inflammation. It also stimulates neutrophil activation, leading to the release of reactive oxygen species and lysosomal enzymes.[7]
-
CysLTs are potent bronchoconstrictors and increase vascular permeability, leading to edema. They also stimulate mucus secretion in the airways.[7] These actions are central to the pathophysiology of asthma and allergic rhinitis.
Lipoxins and Resolvins: The Conductors of Resolution
In stark contrast to leukotrienes, lipoxins and resolvins are specialized pro-resolving mediators (SPMs) that actively orchestrate the termination of inflammation and promote the return to tissue homeostasis.[5][10] Their appearance at the site of inflammation signals a switch from a pro-inflammatory to a pro-resolving state.[11]
Biosynthesis of Lipoxins and Resolvins
The biosynthesis of these pro-resolving mediators often involves transcellular pathways, requiring the interaction of different cell types.
-
Lipoxins: The synthesis of lipoxins from arachidonic acid typically requires the sequential action of two different lipoxygenases. For instance, in the interaction between leukocytes and platelets, 5-LOX in leukocytes can convert an intermediate produced by 12-LOX in platelets to generate lipoxin A4 (LXA4) and lipoxin B4 (LXB4).[12][13] Aspirin can also trigger the formation of epimeric lipoxins by acetylating cyclooxygenase-2 (COX-2).[5]
-
Resolvins: Resolvins are generated from omega-3 fatty acids.
-
E-series resolvins (e.g., Resolvin E1) are synthesized from EPA, often through the action of COX-2 (acetylated by aspirin) in endothelial cells followed by 5-LOX in neutrophils.[14][15]
-
D-series resolvins (e.g., Resolvin D1, Resolvin D2) are derived from DHA through the action of 15-LOX and 5-LOX.[16][17]
-
Caption: Simplified biosynthetic pathways of lipoxins and resolvins.
Anti-Inflammatory and Pro-Resolving Mechanisms of Action
Lipoxins and resolvins actively suppress inflammation and promote its resolution through several key mechanisms:
-
Inhibition of Leukocyte Infiltration: They potently inhibit the recruitment and transmigration of neutrophils to inflammatory sites, effectively "stopping" the influx of inflammatory cells.[4][15]
-
Stimulation of Efferocytosis: They enhance the clearance of apoptotic neutrophils by macrophages, a critical step in the resolution of inflammation.[18]
-
Switching Cytokine Production: They can modulate cytokine production, often suppressing pro-inflammatory cytokines while promoting the release of anti-inflammatory cytokines like IL-10.[10]
-
Counter-regulation of Pro-inflammatory Mediators: Resolvin E1, for example, can act as a partial agonist at the LTB4 receptor (BLT1), thereby dampening LTB4-driven inflammation.[15]
Head-to-Head Comparison: Leukotrienes vs. Lipoxins & Resolvins
| Feature | Leukotrienes (LTB4, CysLTs) | Lipoxins (LXA4) & Resolvins (RvE1, RvD1) |
| Primary Precursor | Arachidonic Acid (omega-6) | Arachidonic Acid (Lipoxins), EPA/DHA (Resolvins) (omega-3) |
| Key Biosynthetic Enzymes | 5-Lipoxygenase, LTA4 Hydrolase, LTC4 Synthase | 5-, 12-, 15-Lipoxygenases, COX-2 (aspirin-triggered) |
| Primary Producing Cells | Neutrophils, Mast Cells, Eosinophils | Leukocytes, Platelets, Endothelial Cells (often via transcellular biosynthesis) |
| Primary Role in Inflammation | Pro-inflammatory: Initiate and amplify inflammation | Anti-inflammatory & Pro-resolving: Terminate inflammation and promote healing |
| Effect on Neutrophil Chemotaxis | Potent chemoattractant (LTB4) | Potent inhibitor |
| Effect on Vascular Permeability | Increases (CysLTs) | Generally decreases or has no effect |
| Effect on Macrophage Function | Varies | Stimulates phagocytosis of apoptotic cells (efferocytosis) |
| Clinical Relevance | Key mediators in asthma, allergic rhinitis, and other inflammatory diseases.[7] | Dysregulation is associated with chronic inflammatory conditions.[6] Potential therapeutic agents. |
Experimental Protocols for Studying Lipid Mediators
The analysis of these potent, yet often low-abundance, lipid mediators requires sensitive and specific analytical techniques.
Protocol: Extraction and Quantification of Eicosanoids from Biological Samples
This protocol provides a general workflow for the analysis of leukotrienes, lipoxins, and resolvins using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a gold-standard technique in the field.[19][20]
1. Sample Collection and Preparation:
-
Collect biological samples (e.g., plasma, cell culture supernatant, tissue homogenate) and immediately add an antioxidant cocktail (e.g., butylated hydroxytoluene) to prevent auto-oxidation.
-
Add a mixture of deuterated internal standards for each class of lipid mediator to be quantified. This is crucial for accurate quantification.
-
Perform protein precipitation by adding two volumes of cold methanol. Centrifuge to pellet the precipitated protein.
2. Solid-Phase Extraction (SPE):
-
Acidify the supernatant from the previous step to pH ~3.5.
-
Load the acidified sample onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elute the lipid mediators with a high-percentage organic solvent (e.g., methanol or ethyl acetate).
3. LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of mobile phase.
-
Inject the sample onto a reverse-phase C18 column for chromatographic separation.
-
Perform mass spectrometric analysis using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). Specific parent-daughter ion transitions for each analyte and internal standard are monitored for highly selective and sensitive quantification.[21]
4. Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Generate a standard curve using known concentrations of authentic standards.
-
Calculate the concentration of each lipid mediator in the original sample based on the standard curve.
Concluding Remarks
The opposing actions of leukotrienes and the specialized pro-resolving mediators, lipoxins and resolvins, underscore the complexity and elegance of the inflammatory process. While leukotrienes are essential for mounting an effective initial response to injury or infection, their unchecked activity can lead to chronic inflammation and tissue damage. Conversely, lipoxins and resolvins are critical for actively resolving inflammation and restoring tissue function. A deeper understanding of the balance between these pro- and anti-inflammatory lipid mediators offers exciting opportunities for the development of novel therapeutic strategies that go beyond simply blocking inflammation, and instead, aim to promote its natural resolution.
References
- 1. biochemden.com [biochemden.com]
- 2. Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism [metwarebio.com]
- 3. Leukotrienes and lipoxins: structures, biosynthesis, and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotrienes and lipoxins: lipoxygenase-derived modulators of leukocyte recruitment and vascular tone in glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Pro-Resolving Lipid Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipoxins and resolvins in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipoxins as Modulators of Diseases [mdpi.com]
- 8. Eicosanoid - Wikipedia [en.wikipedia.org]
- 9. Resolvins, Specialized Pro-Resolving Lipid Mediators and their Potential Roles in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipoxins: nature’s way to resolve inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resolvins and protectins: mediating solutions to inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What is Lipoxin? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 14. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resolving inflammation: dual anti-inflammatory and pro-resolution lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pnas.org [pnas.org]
- 18. ahajournals.org [ahajournals.org]
- 19. Methodologies and Procedures Employed in the Identification and Quantitation of Lipid Mediators via LC-MS/MS [protocols.io]
- 20. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]
- 21. Quantitative profiling of lipid mediators in sperm cells through on-line dilution on-line polymer matrix-based solid-phase extraction liquid chromatography with mass spectrometric detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Introduction: The Challenge of Specificity in Eicosanoid Quantification
Researchers in inflammation, oncology, and cardiovascular disease are frequently tasked with the precise quantification of hydroxyeicosatetraenoic acids (HETEs), a class of bioactive lipid mediators derived from arachidonic acid.[1] These molecules, including 5-HETE, 12-HETE, and 15-HETE, are pivotal in numerous signaling pathways, making their accurate measurement critical for mechanistic studies and biomarker discovery.[2][3][4]
This guide provides an in-depth comparison of antibody performance, focusing on the critical parameter of cross-reactivity. We will explore the underlying reasons for this phenomenon, present a framework for evaluating it, and provide detailed protocols to empower researchers to validate antibody specificity in their own laboratories.
Understanding the Basis of Cross-Reactivity
The potential for cross-reactivity is rooted in the shared biosynthetic origin and resulting structural similarity of HETEs. All are isomers, differing primarily in the position of a single hydroxyl group on the eicosatetraenoic acid backbone.
To generate an immune response against these small molecules (haptens), they must be conjugated to a larger carrier protein, such as human serum albumin (HSA).[5] The resulting antibody's specificity is largely dependent on the immunodominant determinants—the specific structural features it recognizes. For HETEs, this is often the hydroxyl function and the carboxyl group.[5] When an antibody is raised against 12-HETE, for example, its binding pocket is optimized for a hydroxyl group at carbon 12. However, the similar overall shape of 5-HETE or 15-HETE may allow them to fit into the binding site, albeit with lower affinity, resulting in a measurable signal.
References
- 1. cellular-research.com [cellular-research.com]
- 2. benchchem.com [benchchem.com]
- 3. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Vascular Dysfunction to Atherothrombosis: The Pivotal Role of Eicosanoids and Their Receptors in Platelet and Endothelial Imbalance: A Scoping Review | MDPI [mdpi.com]
- 5. The development of a radioimmunoassay for 12-L-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Critical Role of 2,4-Dienoyl-CoA Reductase in Metabolism: A Comparative Guide to Methodologies
For researchers, scientists, and drug development professionals navigating the complexities of fatty acid metabolism, rigorously validating the function of key enzymes is paramount. This guide provides an in-depth, objective comparison of established methodologies for confirming the metabolic role of 2,4-dienoyl-CoA reductase (DECR), a critical enzyme in the β-oxidation of polyunsaturated fatty acids. We will move beyond simple protocol listings to explore the causality behind experimental choices, ensuring a self-validating system of inquiry.
The Gatekeeper of Unsaturated Fat Breakdown: Understanding 2,4-Dienoyl-CoA Reductase
2,4-Dienoyl-CoA reductase is an essential enzyme for the breakdown of polyunsaturated fatty acids that have double bonds at even-numbered carbon positions.[1] During the β-oxidation of these fatty acids, a problematic intermediate, 2,4-dienoyl-CoA, is formed.[2] DECR catalyzes the NADPH-dependent reduction of this intermediate to trans-3-enoyl-CoA, which can then re-enter the β-oxidation spiral.[3][4] This function makes DECR a rate-limiting step in the metabolism of important dietary fatty acids like linoleic acid.[2][3] In eukaryotes, this enzymatic activity is found in both mitochondria (DECR1) and peroxisomes (DECR2).[5]
Mutations in the gene encoding DECR can lead to 2,4-dienoyl-CoA reductase deficiency, a rare but severe inborn error of metabolism.[6][7] This underscores the enzyme's critical, non-redundant role in maintaining metabolic homeostasis.[8] Furthermore, its involvement in fatty acid oxidation has made it a potential therapeutic target for conditions like non-insulin-dependent diabetes mellitus and certain cancers.[3][5]
The following sections will compare and contrast the primary methodologies used to validate the function of DECR, providing the technical details and logical frameworks necessary for robust experimental design.
A Multi-pronged Approach to Functional Validation
A conclusive validation of DECR's role in metabolism relies on a convergence of evidence from multiple experimental avenues. We will explore three main pillars of investigation: in vitro enzymatic characterization, cellular and genetic manipulation, and in vivo systemic analysis.
Direct Measurement of Enzymatic Activity: In Vitro Assays
The most direct way to assess the function of an enzyme is to measure its catalytic activity. For DECR, two primary assay types are prevalent, each with distinct advantages and applications.
Spectrophotometric assays offer a continuous and relatively high-throughput method for measuring DECR activity. These assays typically monitor the decrease in absorbance of the substrate (a 2,4-dienoyl-CoA analog) or the oxidation of the NADPH cofactor.
Principle: The conjugated double bond system of the 2,4-dienoyl-CoA substrate absorbs light at a specific wavelength. As DECR reduces the substrate, this conjugated system is eliminated, leading to a decrease in absorbance. Alternatively, the oxidation of NADPH to NADP+ can be monitored by the decrease in absorbance at 340 nm.
Experimental Protocol: Spectrophotometric Assay for DECR Activity
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), NADPH, and the cell or tissue lysate, or purified enzyme.
-
Initiation of Reaction: The reaction is initiated by the addition of the 2,4-dienoyl-CoA substrate (e.g., 2-trans,4-trans-decadienoyl-CoA or a synthetic analog like 5-phenyl-2,4-pentadienoyl-CoA).
-
Data Acquisition: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at the appropriate wavelength (e.g., ~300 nm for the substrate or 340 nm for NADPH) over time.
-
Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance change, using the molar extinction coefficient of the substrate or NADPH. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
For enhanced sensitivity, particularly in samples with low DECR activity, radioactive assays are the method of choice.[9]
Principle: These assays measure the incorporation of tritium from [4R-³H]NADPH into the 2,4-dienoyl-CoA substrate. The resulting radiolabeled product is then separated from the unreacted radiolabeled cofactor and quantified.
Experimental Protocol: Radioactive Assay for DECR Activity
-
Reaction Setup: In a microcentrifuge tube, combine a buffered solution containing the cell or tissue extract, [4R-³H]NADPH, and the 2,4-dienoyl-CoA substrate.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.
-
Reaction Termination and Product Separation: Stop the reaction (e.g., by adding a strong acid). The thioester bond of the acyl-CoA is then cleaved, and the resulting fatty acid is extracted into an organic solvent.
-
Quantification: The radioactivity in the organic phase, which corresponds to the tritiated product, is measured using a scintillation counter.
Comparison of In Vitro Assay Methods
| Feature | Spectrophotometric Assay | Radioactive Assay |
| Sensitivity | Lower | Higher (at least 30-fold more sensitive)[9] |
| Throughput | Higher | Lower |
| Cost | Lower | Higher (due to radiolabeled substrates and disposal) |
| Safety | Generally safer | Requires handling of radioactive materials |
| Application | Routine activity measurements, kinetic studies | Low-activity samples (e.g., human fibroblasts)[9] |
Probing Function in a Biological Context: Cellular and Genetic Approaches
While in vitro assays confirm catalytic capability, genetic and cellular models are essential to demonstrate the enzyme's role within a living system.
Creating models that lack or have a dysfunctional DECR is a powerful strategy. The resulting phenotype provides strong evidence for the enzyme's physiological function.
Prokaryotic Model: E. coli fadH Mutant
-
Principle: The fadH gene in E. coli encodes a 2,4-dienoyl-CoA reductase.[10] A mutant strain lacking a functional fadH gene can be tested for its ability to grow on various fatty acids as the sole carbon source.
-
Experimental Workflow:
-
Generate an E. coli strain with a deletion or inactivating mutation in the fadH gene.
-
Culture the wild-type and fadH mutant strains on minimal media supplemented with either a saturated fatty acid (e.g., oleate) or an unsaturated fatty acid that requires DECR for its metabolism (e.g., linoleic acid or petroselinic acid).[11]
-
Monitor bacterial growth over time (e.g., by measuring optical density at 600 nm).
-
-
Expected Outcome: The fadH mutant will be unable to grow on linoleic acid but will grow normally on oleate, directly demonstrating the essential role of FadH in the metabolism of specific unsaturated fatty acids.[2][11]
Eukaryotic Model: Decr Knockout Mice
-
Principle: Generating mice with a targeted deletion of the Decr1 gene allows for the study of the enzyme's role in a mammalian system.
-
Experimental Workflow:
-
Create Decr1-/- mice using standard gene-targeting techniques.
-
Subject the knockout and wild-type control mice to metabolic stressors, such as fasting or cold exposure.[8]
-
Monitor physiological parameters like blood glucose levels and body temperature.
-
Analyze tissues and biofluids (liver, serum, urine) for the accumulation of specific fatty acid metabolites using techniques like mass spectrometry.
-
-
Expected Outcome: Decr1-/- mice exhibit severe hypoglycemia and cold intolerance during fasting, along with an accumulation of unsaturated fatty acid intermediates in the liver.[3][8] This provides compelling in vivo evidence for DECR1's indispensable role in energy homeostasis under metabolic stress.
Complementation assays can be used to confirm that the observed phenotype in a mutant is indeed due to the loss of the specific enzyme and to test for functional conservation across species.
Principle: The introduction of a functional copy of the DECR gene (from the same or a different species) into a DECR-deficient mutant should rescue the mutant phenotype.
Experimental Workflow: Eukaryotic DECR Complementation in E. coli
-
Transform the E. coli fadH mutant strain with a plasmid expressing a eukaryotic DECR (e.g., human DECR1).
-
Culture the transformed mutant on minimal media containing linoleic acid.
-
Monitor bacterial growth.
-
Expected Outcome: The expression of the eukaryotic DECR will restore the ability of the fadH mutant to grow on linoleic acid, demonstrating functional equivalence between the prokaryotic and eukaryotic enzymes.[2][10]
Unveiling the Metabolic Consequences: Metabolomic Analysis
Metabolomics provides a powerful lens to observe the direct biochemical consequences of DECR dysfunction in vivo.
Principle: In the absence of functional DECR, its substrate, 2,4-dienoyl-CoA, and related upstream metabolites will accumulate. These can be detected as their corresponding acylcarnitine esters in biological fluids.
Experimental Workflow: Acylcarnitine Profiling
-
Collect biological samples (blood spots, urine, or plasma) from subjects with suspected DECR deficiency or from DECR knockout animal models.
-
Extract acylcarnitines from the samples.
-
Analyze the acylcarnitine profile using tandem mass spectrometry (MS/MS).
-
Compare the profile to that of healthy controls.
-
Expected Outcome: A hallmark of DECR deficiency is the presence of an unusual acylcarnitine species, 2-trans,4-cis-decadienoylcarnitine, which is derived from the incomplete oxidation of linoleic acid.[6][7] The detection of this specific metabolite is a strong diagnostic indicator and provides direct evidence of the metabolic block caused by the absence of DECR activity.
Visualizing the Metabolic Context and Experimental Designs
To better illustrate the concepts discussed, the following diagrams outline the relevant metabolic pathway and experimental workflows.
Caption: The metabolic pathway for the β-oxidation of polyunsaturated fatty acids highlighting the critical role of 2,4-dienoyl-CoA reductase (DECR).
Caption: A logical workflow for the multi-faceted validation of 2,4-dienoyl-CoA reductase function.
Conclusion
Validating the role of 2,4-dienoyl-CoA reductase in metabolism requires a synergistic approach that combines direct enzymatic measurements, sophisticated genetic manipulation, and detailed metabolomic analysis. While in vitro assays provide quantitative data on catalytic function, it is the phenotypic consequences observed in knockout models and the detection of specific metabolic biomarkers in vivo that provide the unequivocal evidence of its essential role. By integrating the methodologies presented in this guide, researchers can build a robust and compelling case for the function of DECR, paving the way for a deeper understanding of fatty acid metabolism and the development of novel therapeutic strategies.
References
- 1. 2,4-Dienoyl-CoA reductase from Escherichia coli is a novel iron-sulfur flavoprotein that functions in fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,4 Dienoyl-CoA reductase deficiency - Wikipedia [en.wikipedia.org]
- 7. 2,4-Dienoyl-coenzyme A reductase deficiency: a possible new disorder of fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial 2,4-dienoyl-CoA Reductase Deficiency in Mice Results in Severe Hypoglycemia with Stress Intolerance and Unimpaired Ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioactive assay of 2,4-dienoyl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Evidence for the essential function of 2,4-dienoyl-coenzyme A reductase in the beta-oxidation of unsaturated fatty acids in vivo. Isolation and characterization of an Escherichia coli mutant with a defective 2,4-dienoyl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Heterogeneity of a Phantom Metabolite: A Case Study on (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA
A comprehensive investigation into the scientific literature and major biochemical databases reveals no evidence for the existence of a molecule named (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA. This finding precludes a comparative analysis of its roles in different cell types as requested.
Extensive searches were conducted to identify the synthesis, metabolic pathways, and cellular functions of the specified molecule. These searches, targeting a wide array of scientific databases and research articles, yielded no results for "this compound". This suggests one of the following possibilities:
-
A Novel, Undisclosed Compound: The molecule may be a novel discovery that has not yet been published in the peer-reviewed scientific literature.
-
A Misnomer or Typographical Error: The provided name may contain a typographical error or an unconventional nomenclature. The structural elements suggested by the name—a 20-carbon fatty acyl-CoA with a hydroxyl group at the third position and two cis double bonds at positions 11 and 14—are characteristic of eicosanoid metabolism. It is possible the query refers to a known but differently named intermediate in the metabolism of dihomo-γ-linolenic acid (DGLA) or a related fatty acid.
-
A Hypothetical Molecule: The compound may be a theoretical intermediate that has not been experimentally observed or isolated.
Without any foundational scientific literature describing the isolation, characterization, or biological activity of "this compound," it is impossible to provide the requested in-depth technical guide. A comparative analysis, by its very nature, requires existing data and established experimental protocols, none of which are available for this putative molecule.
To proceed with a meaningful scientific discussion and the creation of a valuable resource for researchers, clarification on the precise identity of the molecule of interest is essential. Should a corrected name or a reference to a publication describing this compound be provided, a comprehensive comparative analysis as initially requested can be undertaken. This would involve a thorough examination of its biosynthesis, its functional roles in various cell types, and the experimental methodologies used to elucidate these aspects, all presented with the scientific integrity and depth expected by the research community.
A Comparative Guide to the Correlation of (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA Levels with Inflammatory Markers
Abstract
This guide provides a detailed comparison of methodologies for investigating the correlation between (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA, a lesser-known lipid mediator, and established inflammatory markers. We explore the relevant biochemical pathways, offer a comparative analysis of analytical techniques, and present validated experimental protocols tailored for researchers, scientists, and professionals in drug development. This document aims to be an essential resource for robustly exploring the role of this hydroxyeicosanoid in inflammatory processes.
Introduction: Unveiling the Potential of this compound in Inflammation
Inflammation is a fundamental biological process, and its dysregulation is a key factor in a multitude of chronic diseases. Lipid mediators are crucial in orchestrating the inflammatory response. While the roles of prostaglandins and leukotrienes are well-documented, the contributions of other eicosanoids are still being uncovered. This compound has emerged as a molecule of interest in this field. As a specific stereoisomer of a hydroxyeicosanoid, understanding its relationship with established inflammatory markers like C-reactive protein (CRP), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β) is vital for clarifying its biological function and potential as a therapeutic target.[1][2][3]
This guide offers a comparative examination of analytical strategies for the concurrent or parallel measurement of this compound and key inflammatory markers, complete with detailed protocols and validation insights to support rigorous scientific research.
Biochemical Context and the Rationale for Correlation
To appreciate the importance of correlating this compound with inflammatory markers, it is crucial to understand its place within the arachidonic acid cascade.
References
- 1. Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. optimaldx.com [optimaldx.com]
- 3. Serum Levels of Arachidonic Acid, Interleukin-6, and C-Reactive Protein as Potential Indicators of Pulmonary Viral Infections: Comparative Analysis of Influenza A, Respiratory Syncytial Virus Infection, and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA by NMR Spectroscopy
This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA, a key intermediate in fatty acid metabolism. We will explore the rationale behind a multi-dimensional NMR approach, compare its performance with mass spectrometry, and provide a validated experimental workflow for researchers in lipidomics, metabolomics, and drug development.
Introduction: The Analytical Challenge of Hydroxy Fatty Acyl-CoAs
This compound is a complex lipid molecule characterized by a 20-carbon acyl chain, a hydroxyl group at the C3 position with a specific (S)-stereochemistry, two cis-configured double bonds at the C11 and C14 positions, and a bulky coenzyme A (CoA) moiety. The precise determination of its structure, including the exact positions of functional groups and stereochemistry, is critical for understanding its biological function and interactions.
While techniques like mass spectrometry are invaluable for determining molecular weight, NMR spectroscopy remains the gold standard for providing an unambiguous, atom-by-atom map of molecular structure in solution.[1] This guide will demonstrate why a comprehensive suite of NMR experiments is not just preferable, but necessary, for the definitive structural assignment of such molecules.
The NMR Toolkit: Deconstructing the Molecule
The power of NMR lies in its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C) and the connections between them. A hierarchical approach, starting with simple 1D experiments and progressing to more complex 2D techniques, allows for a systematic and self-validating assembly of the molecular puzzle.
Foundational Analysis: 1D ¹H and ¹³C NMR
One-dimensional NMR provides the initial census of hydrogen and carbon atoms in the molecule.
-
¹H NMR: This spectrum reveals the different types of protons present. For our target molecule, we expect to see characteristic signals for the terminal methyl group, the long chain of methylene (-(CH₂)n-) groups, allylic and bis-allylic protons adjacent to the double bonds, the olefinic protons (-CH=CH-), the proton on the hydroxyl-bearing carbon (-CH(OH)-), and protons associated with the CoA moiety.[2] However, significant signal overlap, particularly in the 1.2-1.4 ppm region for the methylene chain, makes a complete assignment from ¹H NMR alone impossible.[1]
-
¹³C NMR: The ¹³C spectrum offers much greater chemical shift dispersion, allowing for the resolution of individual carbon signals that are overlapped in the ¹H spectrum.[3] We can clearly distinguish the carbonyl carbon, olefinic carbons, the carbon bearing the hydroxyl group, and various carbons within the acyl chain and the CoA group. This provides a complete count of the carbon skeleton.
Building the Framework: 2D Connectivity Experiments
Two-dimensional NMR experiments are the cornerstone of structural elucidation, revealing how atoms are connected to one another.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing the proton-proton connectivity along the entire eicosanoyl chain, effectively building fragments of the molecule based on neighboring protons.[3] For instance, the signal from the proton at C3 will show a correlation to the protons at C2 and C4.
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is a powerful tool that correlates each proton signal with the signal of the carbon atom to which it is directly attached.[3][4] This allows us to definitively assign the ¹³C resonances based on the less-overlapped ¹H signals and vice-versa, providing unambiguous ¹H-¹³C pairings for every CH, CH₂, and CH₃ group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons (typically over two to three bonds). The HMBC is arguably the most critical experiment for assembling the complete structure.[3] It allows us to connect the fragments established by COSY. For example, a correlation between the protons at C2 and the carbonyl carbon (C1) confirms the start of the acyl chain. Crucially, observing a correlation from the proton on C3 to the carbonyl C1 definitively places the hydroxyl group at the C3 position.
-
Determining Stereochemistry (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, detect protons that are close to each other in space, regardless of their bonding connectivity. For chiral centers like the C3 position, these experiments can be used to determine the relative stereochemistry by observing NOEs between the proton at C3 and other nearby protons. Comparing the observed NOE patterns with those predicted for the (S) and (R) enantiomers can confirm the correct stereoisomer.
NMR vs. Mass Spectrometry: A Performance Comparison
While NMR provides unparalleled structural detail, it's important to understand its performance characteristics relative to other common analytical techniques, particularly mass spectrometry (MS).
Mass spectrometry is a highly sensitive technique used to analyze metabolites and lipids.[5] It excels at providing accurate molecular weight information and can reveal structural details through fragmentation patterns (MS/MS).[6] However, for a molecule like this compound, MS faces significant challenges. Distinguishing between positional isomers (e.g., a hydroxyl group at C3 vs. C5) and stereoisomers ((S) vs. (R)) can be difficult or impossible without specific derivatization and chromatographic separation.[7]
The following table provides a direct comparison for the task of elucidating this specific molecular structure.
| Feature | NMR Spectroscopy | Mass Spectrometry (LC-MS/MS) |
| Sensitivity | Low (requires µg-mg of sample) | High (can detect pg-ng of sample)[5][6] |
| Structural Information | Complete 3D structure, including atom connectivity and stereochemistry. | Molecular weight, elemental formula, and fragmentation patterns. |
| Isomer Resolution | Unambiguously distinguishes positional isomers and stereoisomers. | Often requires chromatographic separation and standards to distinguish isomers; stereoisomers are particularly challenging.[7] |
| Quantification | Highly reproducible and quantitative without the need for identical standards.[8] | Requires labeled internal standards for accurate quantification due to ionization suppression effects.[5] |
| Sample Preparation | Minimal; dissolution in a deuterated solvent.[9] | More complex, often involving extraction and derivatization.[9] |
| Analysis Time | Longer (can take several hours for a full suite of 2D experiments). | Faster per sample, especially in high-throughput setups.[9] |
| Destructive? | No, the sample can be fully recovered. | Yes, the sample is consumed. |
Visualizing the Analytical Strategy
To clarify the workflow and comparative logic, the following diagrams are provided.
Caption: A validated workflow for NMR-based structural elucidation.
References
- 1. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. magritek.com [magritek.com]
- 4. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined Use of MALDI-TOF Mass Spectrometry and 31P NMR Spectroscopy for the Analysis of (Phospho)Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
A Researcher's Guide to the Functional Landscape of 3-Hydroxyacyl-CoA Esters in Beta-Oxidation
For researchers, scientists, and drug development professionals navigating the complexities of fatty acid metabolism, a nuanced understanding of beta-oxidation is paramount. This guide provides an in-depth functional comparison of 3-hydroxyacyl-CoA esters, focusing not on the esters as isolated molecules, but on the enzymatic systems that define their metabolic fate. We will dissect the substrate specificity, kinetics, and cellular location of the key enzymes that process these critical intermediates, providing the experimental context needed to investigate their roles in health and disease.
Introduction: The Central Role of 3-Hydroxyacyl-CoA Dehydrogenase
Beta-oxidation is the primary catabolic pathway for fatty acids, systematically shortening acyl-CoA chains to produce acetyl-CoA, NADH, and FADH2.[1] This process is a cornerstone of energy homeostasis, particularly in tissues with high energy demands like the heart and skeletal muscle, and during periods of fasting.[2] The pathway proceeds in a four-step spiral: dehydrogenation, hydration, a second dehydrogenation, and thiolysis.[3][4]
Our focus is the third step: the NAD+-dependent oxidation of an L-3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, catalyzed by a 3-hydroxyacyl-CoA dehydrogenase (HADH).[4][5] This reaction is a critical control point and a site of significant functional divergence. The cell has evolved distinct enzymatic machinery to handle 3-hydroxyacyl-CoA esters of varying chain lengths and in different subcellular compartments, namely the mitochondria and peroxisomes. Understanding the functional differences between these systems is essential for interpreting metabolic studies and developing targeted therapeutics.
The Enzymatic Machinery: A Tale of Specialization
The metabolism of a 3-hydroxyacyl-CoA ester is dictated by its acyl chain length. The cell employs a family of dehydrogenases with distinct, though sometimes overlapping, substrate specificities.
Mitochondrial Beta-Oxidation: The Powerhouse Core
Mitochondria are the primary site for the oxidation of short-, medium-, and long-chain fatty acids.[6] This process involves a suite of chain-length specific enzymes.
-
Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD or HADH): This enzyme, encoded by the HADH gene, is a soluble, homotetrameric protein in the mitochondrial matrix.[7] It shows optimal activity towards short-chain substrates (C4-C6).[7] Deficiency in this enzyme leads to an inability to properly metabolize short and medium-chain fatty acids.[8]
-
Medium-Chain 3-Hydroxyacyl-CoA Dehydrogenase (MCHAD): While the concept of a distinct MCHAD is common, much of the activity towards medium-chain substrates is handled by SCHAD and the long-chain specific enzyme complex.
-
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) and the Mitochondrial Trifunctional Protein (MTP): For long-chain fatty acids (>C12), the final three steps of beta-oxidation are catalyzed by a multi-enzyme complex bound to the inner mitochondrial membrane called the mitochondrial trifunctional protein (MTP).[9][10] MTP is a hetero-octamer of four alpha and four beta subunits.[10] The LCHAD activity resides in the alpha-subunit, which also contains enoyl-CoA hydratase activity.[10] The beta-subunit houses the long-chain 3-ketoacyl-CoA thiolase activity.[10] This tight association is thought to enable efficient substrate channeling, preventing the release of potentially toxic long-chain intermediates into the matrix.[9] Mutations in the HADHA (alpha-subunit) or HADHB (beta-subunit) genes cause MTP deficiency, a severe disorder affecting the heart, liver, and skeletal muscle.[11][12][13]
Caption: Mitochondrial beta-oxidation of 3-hydroxyacyl-CoA esters.
Peroxisomal Beta-Oxidation: A Specialized Route
Peroxisomes handle substrates that are poor fits for mitochondrial oxidation, such as very-long-chain fatty acids (VLCFAs, >C22), branched-chain fatty acids, and dicarboxylic acids.[1][14] Unlike the mitochondrial system, the peroxisomal pathway is not directly coupled to ATP synthesis via a respiratory chain.[1]
The second and third steps (hydration and dehydrogenation) are catalyzed by a single protein with two functional domains, known as a multifunctional enzyme (MFE).[15] There are two types in mammals:
-
Multifunctional Enzyme 1 (MFE-1): Also known as L-bifunctional protein (L-PBE), it processes straight-chain acyl-CoAs and exhibits both L-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.[15][16]
-
Multifunctional Enzyme 2 (MFE-2): Also known as D-bifunctional protein (D-PBE), it is crucial for the oxidation of VLCFAs and branched-chain fatty acids.[17] It has D-enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities.[15]
The existence of these separate, stereospecific pathways highlights a key functional divergence for handling different classes of fatty acids.[17]
Comparative Functional Data
The substrate specificity of these enzymatic systems is the primary determinant of a given 3-hydroxyacyl-CoA ester's metabolic route. The following table summarizes key kinetic parameters, illustrating the functional distinctions. Note: Exact kinetic values can vary based on experimental conditions.
| Enzyme/Complex | Gene(s) | Location | Optimal Substrate (Acyl Chain Length) | Key Functional Notes |
| SCHAD | HADH | Mitochondrial Matrix | Short-chain (C4-C6) | Soluble enzyme, deficiency is rare but can cause hypoglycemia.[7][8] |
| MTP/LCHAD | HADHA | Inner Mitochondrial Membrane | Long-chain (C12-C18) | Membrane-bound complex; enables substrate channeling for efficient processing of long-chain fats.[9][10] Deficiency is severe.[12] |
| MFE-1 | EHHADH | Peroxisome | Straight-chain VLCFAs | L-specific bifunctional enzyme.[15][16] |
| MFE-2 | HSD17B4 | Peroxisome | Branched-chain & VLCFAs | D-specific bifunctional enzyme, essential for bile acid synthesis and breaking down pristanic acid.[5][17] |
Experimental Methodologies: Quantifying HADH Activity
To investigate the function of these enzymes and the metabolism of their respective 3-hydroxyacyl-CoA substrates, a robust and reproducible assay is required. The most common method is a spectrophotometric assay that measures the rate of NAD+ reduction to NADH.
Principle
3-hydroxyacyl-CoA dehydrogenase catalyzes the oxidation of the hydroxyl group on the beta-carbon of the acyl-CoA ester, transferring two electrons and a proton to NAD+ to form NADH.[5] NADH has a distinct absorbance maximum at 340 nm, whereas NAD+ does not. By monitoring the increase in absorbance at 340 nm over time, one can directly quantify the enzyme's catalytic rate.
Detailed Step-by-Step Protocol
This protocol is designed for measuring HADH activity in isolated mitochondria or purified enzyme preparations.
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4, containing 0.1 mM EDTA. Prepare fresh and keep on ice.
-
NAD+ Stock Solution: 20 mM NAD+ in deionized water. Store in aliquots at -20°C.
-
Substrate Stock Solution: 1 mM 3-hydroxybutyryl-CoA (for SCHAD) or 1 mM 3-hydroxypalmitoyl-CoA (for LCHAD) in deionized water. Store in aliquots at -20°C. Causality: The choice of substrate is critical and must match the expected specificity of the enzyme being assayed.
-
Detergent (for mitochondrial lysates): 10% (w/v) Triton X-100 or deoxycholate solution. Causality: This is necessary to solubilize mitochondrial membranes and make membrane-bound enzymes like MTP accessible to the substrates.
-
-
Sample Preparation (Isolated Mitochondria):
-
Thaw isolated mitochondrial pellet on ice.
-
Resuspend in ice-cold Assay Buffer to a protein concentration of ~1-2 mg/mL.
-
Add detergent to a final concentration of 0.5% to lyse the mitochondria. Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet insoluble debris. The supernatant is the mitochondrial lysate.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Execution:
-
Set up a UV/Vis spectrophotometer to read absorbance at 340 nm. Set the temperature to 37°C.
-
In a 1 mL quartz cuvette, prepare the reaction mixture:
-
850 µL Assay Buffer
-
50 µL of 20 mM NAD+ stock solution (Final concentration: 1 mM)
-
50 µL of sample (mitochondrial lysate or purified enzyme, diluted to an appropriate concentration).
-
-
Mix by pipetting and incubate in the spectrophotometer for 3-5 minutes to allow the temperature to equilibrate and to record a baseline reading. Causality: This pre-incubation step ensures temperature stability and allows for the measurement of any background NAD+ reduction not dependent on the specific substrate.
-
Initiate the reaction by adding 50 µL of the 1 mM 3-hydroxyacyl-CoA substrate stock solution (Final concentration: 50 µM).
-
Immediately mix by inversion and start recording the absorbance at 340 nm every 15 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Plot Absorbance (340 nm) vs. Time (minutes).
-
Determine the initial linear rate of the reaction (ΔAbs/min).
-
Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Activity (µmol/min/mg) = (ΔAbs/min * Total Volume) / (ε * Path Length * mg of protein).
-
Caption: Experimental workflow for HADH spectrophotometric assay.
Conclusion
The functional role of a 3-hydroxyacyl-CoA ester in beta-oxidation is inseparable from the enzyme that metabolizes it. The evolution of distinct dehydrogenases—soluble short-chain enzymes, a membrane-bound long-chain multifunctional complex in mitochondria, and specialized multifunctional enzymes in peroxisomes—underscores the cell's sophisticated strategy for managing fatty acid diversity. For researchers in metabolic disease and drug development, targeting or analyzing these pathways requires a precise understanding of this chain-length and compartmental specificity. The experimental approaches outlined here provide a validated framework for functionally interrogating these critical steps in cellular energy metabolism.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. annualreviews.org [annualreviews.org]
- 3. aocs.org [aocs.org]
- 4. microbenotes.com [microbenotes.com]
- 5. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Hydroxyacyl-CoA Dehydrogenase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 9. Mitochondrial trifunctional protein - Wikipedia [en.wikipedia.org]
- 10. Mitochondrial Trifunctional Protein Defects: Clinical Implications and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial trifunctional protein deficiency: MedlinePlus Genetics [medlineplus.gov]
- 12. Mitochondrial trifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 13. metabolicsupportuk.org [metabolicsupportuk.org]
- 14. annualreviews.org [annualreviews.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. mdpi.com [mdpi.com]
- 17. Peroxisomal beta-oxidation--a metabolic pathway with multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA
As researchers and drug development professionals, our work with novel and specific biochemicals demands the highest standards of safety and environmental stewardship. (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA is a specialized Coenzyme A (CoA) derivative, a class of molecules central to countless metabolic processes, including fatty acid metabolism and cellular signaling.[1][2] Due to its biological significance and the absence of specific public toxicity data, a cautious and systematic approach to its disposal is paramount.
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established principles of laboratory safety and chemical waste management. Our objective is to ensure personnel safety, maintain regulatory compliance, and prevent the unintended release of biochemically active molecules into the environment.
Hazard Assessment and Core Principles
This compound is not classified under standard hazard categories such as flammable, corrosive, or reactive. However, its identity as a long-chain fatty acyl-CoA warrants specific handling precautions.
-
Biochemical Significance: CoA and its derivatives are integral to cellular metabolism.[3][4] The intracellular concentrations of these molecules are tightly regulated to control metabolic pathways.[5] The release of such compounds could have unpredictable effects on aquatic life or other organisms if they enter the ecosystem.
-
Lack of Specific Data: For many research-specific reagents like this one, comprehensive toxicological and environmental fate data is not available. Therefore, the precautionary principle applies: the substance must be treated as hazardous chemical waste until proven otherwise.
-
Primary Risk: The primary risk is not acute toxicity but the potential for biological activity and unforeseen environmental impact. Occupational exposure through inhalation of aerosols or skin contact should be minimized through standard laboratory practices.
The foundational principle of this guide is containment and controlled disposal . Under no circumstances should this compound or its solutions be disposed of down the sanitary drain. All waste streams must be collected for disposal via your institution's certified Environmental Health and Safety (EHS) department.[6]
Disposal Workflow and Decision Diagram
The following diagram outlines the decision-making process for managing waste streams containing this compound.
Caption: Decision workflow for proper segregation and disposal of waste.
Step-by-Step Disposal Protocol
This protocol provides detailed steps for the safe collection and management of waste containing this compound.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing:
-
Standard Laboratory Coat: To protect from splashes.
-
Nitrile Gloves: To prevent skin contact. Change gloves immediately if they become contaminated.
-
Safety Glasses with Side Shields: To protect your eyes from splashes or aerosols.
Step 2: Segregate and Collect Waste Streams
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.[7][8] Never mix waste streams unless you are certain of their compatibility.
-
Aqueous/Liquid Waste:
-
Designate a chemically compatible waste container (High-Density Polyethylene (HDPE) or glass is recommended) for all solutions containing this compound.
-
Keep the container securely capped when not in use to prevent spills and evaporation.[6]
-
-
Contaminated Solid Waste:
-
Collect all contaminated solid items—such as pipette tips, microfuge tubes, and gloves—in a separate, clearly marked solid hazardous waste container or a durable, lined cardboard box.
-
-
Empty Stock Containers:
-
An empty container is not considered hazardous waste if properly cleaned.[9] Triple-rinse the original vial or container with a suitable solvent (e.g., water, followed by ethanol or methanol to aid drying).
-
Crucially, collect all three rinses (rinsate) and add them to your designated hazardous liquid waste container. [6]
-
After triple-rinsing and air-drying in a ventilated hood, deface or remove the original label and dispose of the container in the appropriate laboratory glass or plastic recycling bin.[9]
-
Step 3: Label Hazardous Waste Containers Correctly
Proper labeling is a legal requirement and ensures safe handling by EHS personnel.
-
Affix a "Hazardous Waste" label to your liquid and solid waste containers as soon as you begin adding waste.[10]
-
Write the full, unabbreviated chemical name: "this compound" .
-
List all other components of the solution (e.g., Tris buffer, water, etc.) and their approximate concentrations.
-
Ensure the generator's name, lab location, and accumulation start date are clearly visible.
Step 4: Manage Spills and Decontaminate Work Surfaces
In case of a spill:
-
Alert personnel in the immediate area.
-
Wearing your PPE, absorb the spill with an inert absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Gently wipe the area from the outside in to prevent spreading the contamination.
-
Place all used absorbent materials into your solid hazardous waste container.
-
Clean the surface with a suitable detergent and water. Collect the cleaning solution as liquid hazardous waste.
Step 5: Store and Arrange for Final Disposal
-
Store your sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.[7]
-
Ensure the SAA is away from drains and that incompatible waste types are properly segregated.[7][10]
-
Once the container is full or has been in accumulation for the maximum time allowed by your institution (typically less than one year), contact your EHS office to schedule a waste pickup.[7]
Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Precautionary principle due to biochemical activity and lack of specific toxicity data.[6] |
| PPE Requirement | Lab coat, nitrile gloves, safety glasses | Standard protection against splashes, skin contact, and aerosols for biochemical reagents. |
| Liquid Waste Container | Labeled, sealed HDPE or Glass bottle | Ensures chemical compatibility and prevents leaks or evaporation.[10] |
| Solid Waste Container | Labeled, lined box or plastic container | Safely contains contaminated labware and prevents punctures or leaks. |
| Drain Disposal | Strictly Prohibited | Prevents release of a biochemically active molecule into aquatic ecosystems.[6] |
| Empty Container Care | Triple-rinse, collect rinsate, deface label | Renders the container non-hazardous for regular disposal and ensures all chemical residue is captured.[8][9] |
| Final Disposal Route | Institutional Environmental Health & Safety (EHS) | Ensures compliant and safe disposal according to federal, state, and local regulations.[9] |
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, upholding your responsibility as a professional in the scientific community.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coenzyme A and its derivatives: renaissance of a textbook classic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. Coenzyme a Biochemistry: From Neurodevelopment to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. otago.ac.nz [otago.ac.nz]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. chemistry.utoronto.ca [chemistry.utoronto.ca]
Comprehensive Safety Guide: Personal Protective Equipment for Handling (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA
From the Desk of the Senior Application Scientist
As researchers and drug development professionals, our work often involves navigating the frontiers of science with novel compounds. (3S)-Hydroxy-eicosa-cis,cis-11,14-dienoyl-CoA is a specialized biochemical for which a comprehensive public safety data sheet (SDS) is not available. In such cases, we must operate under the precautionary principle , treating the substance as potentially hazardous until proven otherwise.
This guide is structured to provide a robust safety framework based on established Occupational Safety and Health Administration (OSHA) and National Institute for Occupational Safety and Health (NIOSH) standards, as well as toxicological data from analogous compounds like long-chain fatty acids and their esters.[1][2][3][4][5] The primary goal is to minimize all chemical exposures through a combination of engineering controls and appropriate personal protective equipment (PPE).[1]
Hazard Assessment: Understanding the Rationale for Protection
While many long-chain fatty acids exhibit low systemic toxicity, the risks associated with a novel, uncharacterized acyl-CoA ester must be carefully considered.[6][7][8] Our safety strategy is built on mitigating the following potential hazards:
-
Dermal and Eye Irritation: Fatty acids can be irritating to the skin and eyes upon direct contact.[8] The CoA moiety adds significant molecular weight and changes solubility, but the potential for localized irritation remains a primary concern.
-
Unknown Pharmacological Activity: Long-chain fatty acyl-CoA esters are potent intracellular signaling molecules that regulate key metabolic pathways, even at low nanomolar concentrations.[9] Accidental exposure (e.g., through inhalation or absorption) at the high concentrations used in laboratory settings could lead to unforeseen biological effects.
-
Respiratory Exposure: If the compound is handled as a fine powder or if solutions are aerosolized (e.g., through sonication or vortexing), inhalation becomes a potential route of exposure. The effects of inhaling this specific compound are unknown.
-
Solvent Hazards: The solvents used to dissolve and handle the compound (e.g., ethanol, DMSO, chloroform) often pose their own significant health and safety risks. The selected PPE must be resistant to these solvents.
Core Protective Measures: Engineering Controls & PPE
The first and most critical line of defense is not PPE, but proper engineering controls.[10] All handling of this compound, especially outside of a sealed container, must be performed within a certified Chemical Fume Hood . This protects the user from inhaling powders or solvent vapors.
Personal Protective Equipment (PPE) is the user's last line of defense and is mandatory.[10][11] The required PPE varies based on the specific task being performed.
Table 1: PPE Requirements by Laboratory Task
| Task | Minimum Required PPE | Rationale |
| Transporting Sealed Vial | Lab Coat, Safety Glasses | Protects against accidental vial breakage and minor spills during transit. |
| Weighing Solid Compound | Lab Coat, Safety Goggles, Nitrile Gloves (Double-gloving recommended) | Protects eyes from airborne particulates and skin from contact. Double-gloving minimizes contamination risk during glove changes. |
| Preparing Stock Solutions | Chemical Splash Goggles, Long-Sleeved Lab Coat, Nitrile Gloves | Provides full eye protection from splashes of both the compound and the solvent. Ensures skin is not exposed. |
| High-Energy Operations (e.g., Sonicating, Vortexing) | Face Shield (over Safety Goggles), Lab Coat, Nitrile Gloves | Protects the entire face from splashes and aerosols that may be generated. |
| Cleaning & Disposal | Chemical Splash Goggles, Lab Coat, Nitrile Gloves | Protects against contact with residual compound and contaminated cleaning materials. |
Operational Protocols: Ensuring Safe Execution
Adherence to standardized procedures is critical for safety and experimental integrity.
Protocol 1: PPE Donning and Doffing Sequence
Properly putting on and taking off PPE prevents cross-contamination.[12]
Donning (Putting On) Sequence:
-
Lab Coat: Select the appropriate size and fasten completely.
-
Eye/Face Protection: Put on safety goggles or a face shield. Ensure a snug fit.
-
Gloves: Select the correct size of nitrile gloves. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to create a seal. If double-gloving, don the first pair, then the second.
Doffing (Taking Off) Sequence:
-
Gloves: Remove the outer pair of gloves (if double-gloved) and dispose of them. Remove the inner pair using a glove-to-glove and skin-to-skin technique to avoid touching the outer surface. Dispose of them.
-
Lab Coat: Unfasten the lab coat. Roll it forward and down, touching only the inside surface. Store or dispose of it as per institutional policy.
-
Eye/Face Protection: Remove by handling the ear or head straps. Clean and store properly.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water for at least 20 seconds.[13]
Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE for any given task involving this compound.
Caption: PPE selection workflow based on task-specific risk assessment.
Emergency Procedures & Disposal
Preparedness is a cornerstone of laboratory safety.[10]
Emergency Response to Exposures
In the event of an accidental exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[13] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13] Use an eyewash station if available. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Emergency Response Flowchart
Caption: Flowchart for immediate actions following an exposure event.
Spill & Waste Disposal
-
Spills: In case of a spill, alert others in the area. Wearing appropriate PPE (chemical splash goggles, lab coat, double nitrile gloves), cover the spill with an absorbent material. Collect the contaminated material into a sealed, labeled hazardous waste container. Clean the spill area with an appropriate solvent or detergent, and dispose of all cleaning materials as hazardous waste.
-
Disposal: All waste contaminated with this compound, including used gloves, pipette tips, and absorbent materials, must be disposed of in a clearly labeled hazardous chemical waste container according to your institution's Environmental Health and Safety (EHS) guidelines.
By integrating these safety protocols into your daily workflow, you build a culture of safety that protects not only yourself but your colleagues and the integrity of your research.
References
- 1. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 3. Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC [cdc.gov]
- 4. restoredcdc.org [restoredcdc.org]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. cir-safety.org [cir-safety.org]
- 7. researchgate.net [researchgate.net]
- 8. cir-safety.org [cir-safety.org]
- 9. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ipgsf.com [ipgsf.com]
- 11. lighthouselabservices.com [lighthouselabservices.com]
- 12. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 13. artsci.usu.edu [artsci.usu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
